molecular formula C20H26N4O4 B1666927 Bevenopran CAS No. 676500-67-7

Bevenopran

Número de catálogo: B1666927
Número CAS: 676500-67-7
Peso molecular: 386.4 g/mol
Clave InChI: ZGCYVRNZWGUXNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bevenopran is an aromatic ether.
This compound has been used in trials studying the treatment of Renal Impairment and Opioid-Induced Constipation.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 2 investigational indications.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGCYVRNZWGUXNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90217963
Record name Bevenopran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

676500-67-7
Record name 5-[2-Methoxy-4-[[[2-(tetrahydro-2H-pyran-4-yl)ethyl]amino]methyl]phenoxy]-2-pyrazinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=676500-67-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bevenopran [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0676500677
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bevenopran
Source DrugBank
URL https://www.drugbank.ca/drugs/DB12464
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bevenopran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90217963
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BEVENOPRAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IC58Q2EHPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Bevenopran: A Technical Overview of its Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bevenopran (formerly known as CB-5945, ADL-5945) is a peripherally acting mu (µ)-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] The rationale behind its development was to counteract the constipating effects of opioids in the gastrointestinal tract without compromising their analgesic effects in the central nervous system (CNS). This compound also demonstrates activity at the delta (δ)-opioid receptor.[1] Despite reaching Phase III clinical trials, its development was ultimately discontinued (B1498344). This guide provides a detailed examination of its mechanism of action based on available data, outlines typical experimental protocols for its characterization, and presents its known clinical development trajectory.

Core Mechanism of Action: Peripherally Restricted Mu-Opioid Receptor Antagonism

This compound functions as a competitive antagonist at µ-opioid receptors located in the periphery, particularly within the enteric nervous system of the gastrointestinal tract. Opioids induce constipation by binding to these receptors, which leads to decreased gut motility, increased fluid absorption, and reduced intestinal secretions. By blocking the binding of opioid agonists to these peripheral µ-opioid receptors, this compound was designed to reverse these effects and restore normal bowel function.

A key feature of this compound is its peripheral restriction. The molecule is designed to have limited ability to cross the blood-brain barrier. This selectivity is crucial for its therapeutic application, as it allows the drug to counteract the peripheral side effects of opioids without interfering with their centrally-mediated pain relief. The precise molecular attributes that confer this peripheral restriction are not extensively detailed in publicly available literature but are generally achieved through modifications that increase polarity or molecular size.

While its primary target is the µ-opioid receptor, this compound is also reported to have activity at the δ-opioid receptor.[1] The contribution of its interaction with δ-opioid receptors to its overall pharmacological profile in the context of OIC has not been fully elucidated in the available resources.

Receptor Binding and Functional Activity

Data Presentation

Table 1: Representative Opioid Receptor Binding Affinity Profile

Receptor SubtypeRadioligandTissue/Cell SourceThis compound Ki (nM)
Mu (µ)[3H]-DAMGORecombinant CHO-K1 cells expressing human µ-opioid receptorData not available
Delta (δ)[3H]-NaltrindoleRecombinant CHO-K1 cells expressing human δ-opioid receptorData not available
Kappa (κ)[3H]-U69,593Recombinant CHO-K1 cells expressing human κ-opioid receptorData not available

Note: The above table represents a typical format for presenting binding affinity data. Specific values for this compound are not publicly available.

Table 2: Representative Functional Antagonist Activity

Assay TypeReceptor SubtypeAgonistMeasured EffectThis compound IC50/EC50 (nM)
[35S]GTPγS BindingMu (µ)DAMGOInhibition of agonist-stimulated [35S]GTPγS bindingData not available
cAMP InhibitionMu (µ)MorphineReversal of agonist-induced inhibition of forskolin-stimulated cAMP accumulationData not available

Note: This table illustrates a standard presentation for functional antagonism data. Specific values for this compound are not publicly available.

Signaling Pathways

This compound, as a µ-opioid receptor antagonist, prevents the downstream signaling cascades typically initiated by opioid agonists. In the enteric nervous system, opioid agonists binding to the µ-opioid receptor (a G-protein coupled receptor) lead to the inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and the modulation of ion channels. This ultimately results in decreased neuronal excitability and reduced neurotransmitter release, leading to decreased peristalsis. This compound blocks the initial binding of the agonist, thereby preventing these downstream effects.

Opioid_Agonist_Signaling_Pathway Opioid_Agonist Opioid Agonist MOR µ-Opioid Receptor (Peripheral Neuron) Opioid_Agonist->MOR Binds This compound This compound (Antagonist) This compound->MOR Blocks G_Protein Gi/o Protein MOR->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Decreased_Motility Decreased GI Motility (Constipation) G_Protein->Decreased_Motility Leads to cAMP cAMP Adenylyl_Cyclase->cAMP Converts to ATP ATP ATP->Adenylyl_Cyclase

Mechanism of this compound at the µ-Opioid Receptor.

Experimental Protocols

Detailed experimental protocols for the specific studies conducted on this compound are proprietary. However, the following represents standard methodologies for the key assays used to characterize a compound like this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

Radioligand_Binding_Assay_Workflow Start Start: Prepare Cell Membranes (Expressing Opioid Receptors) Incubate Incubate Membranes with: 1. Radioligand (e.g., [3H]-DAMGO) 2. Varying concentrations of this compound Start->Incubate Separate Separate Bound from Unbound Radioligand (e.g., Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation Quantify->Analyze

Workflow for a Radioligand Binding Assay.

Protocol:

  • Membrane Preparation: Cell membranes from a stable cell line (e.g., CHO-K1) expressing the human µ-opioid receptor are prepared by homogenization and centrifugation.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: Membranes are incubated in the assay buffer with a fixed concentration of a radiolabeled opioid ligand (e.g., [3H]-DAMGO for the µ-receptor) and varying concentrations of the test compound (this compound).

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

[35S]GTPγS Functional Assay

This assay measures the functional activity of a compound by quantifying its effect on G-protein activation.

GTP_gamma_S_Assay_Workflow Start Start: Prepare Cell Membranes (Expressing Opioid Receptors) Incubate Incubate Membranes with: 1. [35S]GTPγS 2. Fixed concentration of opioid agonist (e.g., DAMGO) 3. Varying concentrations of this compound Start->Incubate Separate Separate Bound from Unbound [35S]GTPγS (Rapid Filtration) Incubate->Separate Quantify Quantify Bound Radioactivity (Scintillation Counting) Separate->Quantify Analyze Data Analysis: - Determine IC50 for inhibition of agonist-stimulated binding Quantify->Analyze

Workflow for a [35S]GTPγS Functional Assay.

Protocol:

  • Membrane Preparation: Similar to the binding assay, cell membranes expressing the receptor of interest are used.

  • Assay Buffer: The buffer will typically contain GDP to ensure the G-proteins are in an inactive state at baseline.

  • Incubation: Membranes are incubated with [35S]GTPγS (a non-hydrolyzable analog of GTP), a fixed concentration of an opioid agonist (to stimulate G-protein activation), and varying concentrations of the antagonist (this compound).

  • Separation and Quantification: Similar to the binding assay, bound [35S]GTPγS is separated by filtration and quantified.

  • Data Analysis: The concentration of the antagonist that inhibits 50% of the agonist-stimulated [35S]GTPγS binding (IC50) is determined, which reflects its functional antagonist potency.

Pharmacokinetics

Specific pharmacokinetic parameters for this compound in humans are not publicly available. A Phase I clinical trial (NCT02508740) was designed to characterize its pharmacokinetics in subjects with varying degrees of renal impairment, but the results are not published. The table below outlines the key parameters that would have been determined.

Table 3: Key Human Pharmacokinetic Parameters (Hypothetical)

ParameterDescriptionThis compound Value
TmaxTime to reach maximum plasma concentrationData not available
CmaxMaximum plasma concentrationData not available
AUCArea under the plasma concentration-time curveData not available
t1/2Elimination half-lifeData not available
BioavailabilityFraction of administered dose reaching systemic circulationData not available
Protein BindingPercentage of drug bound to plasma proteinsData not available

Note: This table lists the standard pharmacokinetic parameters. Specific values for this compound are not publicly available.

Clinical Development and Discontinuation

This compound progressed to a large Phase III clinical trial program known as ASCENT for the treatment of OIC in patients with chronic non-cancer pain. This program included multiple efficacy studies and a long-term safety study. The planned oral dose in these trials was 0.25 mg twice daily. Despite reaching this late stage of development, the program was discontinued. The specific reasons for the discontinuation have not been detailed in the available public information.

Conclusion

This compound is a peripherally acting µ-opioid receptor antagonist with additional activity at δ-opioid receptors, designed to treat opioid-induced constipation without affecting central analgesia. While its development was halted in the late stages, its mechanism of action represents a targeted approach to managing a significant side effect of opioid therapy. The lack of publicly available, detailed quantitative preclinical and clinical data limits a complete understanding of its pharmacological profile. The information presented in this guide is based on the available scientific literature and public domain data.

References

Bevenopran: A Technical Whitepaper on a Peripherally Acting Opioid Receptor Antagonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting mu-opioid receptor (MOR) antagonist that was under clinical development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1][2] The drug progressed to Phase III clinical trials before its development was discontinued (B1498344).[3] This document provides a comprehensive overview of the available pharmacodynamic and pharmacokinetic information on this compound, details the experimental methodologies relevant to its study, and visualizes the key signaling pathways involved in its mechanism of action. While specific quantitative data for this compound remains largely proprietary and unpublished due to its discontinued development, this guide serves as a technical resource on its core pharmacological principles.

Introduction

Opioid analgesics are mainstays in the management of moderate to severe pain. However, their utility is often limited by significant adverse effects, most notably opioid-induced constipation (OIC), which results from the activation of mu-opioid receptors in the gastrointestinal tract. Peripherally acting mu-opioid receptor antagonists (PAMORAs) represent a therapeutic strategy to mitigate OIC without compromising centrally mediated analgesia. This compound was developed as a PAMORA to selectively block opioid receptors in the periphery, thereby restoring normal bowel function in patients on chronic opioid therapy.

Pharmacodynamics

This compound is a peripherally acting antagonist of the mu-opioid receptor and also exhibits activity at the delta-opioid receptor. Its primary mechanism of action is the competitive inhibition of opioid binding to MORs in the gastrointestinal tract, thereby mitigating the constipating effects of opioid analgesics.

Receptor Binding Affinity

Specific quantitative receptor binding affinity data (e.g., Kᵢ values) for this compound at the mu, delta, and kappa opioid receptors are not publicly available. Preclinical studies would have been conducted to determine these values and establish the drug's selectivity profile. The table below is a template illustrating how such data would be presented.

Receptor SubtypeRadioligandKᵢ (nM)Source
Mu (μ)[³H]DAMGOData not availablePreclinical Studies
Delta (δ)[³H]NaltrindoleData not availablePreclinical Studies
Kappa (κ)[³H]U-69,593Data not availablePreclinical Studies
Signaling Pathways

The antagonism of the mu-opioid receptor by this compound prevents the downstream signaling cascades initiated by opioid agonists. In the gut, opioid binding to MORs on enteric neurons leads to an inhibition of adenylyl cyclase, a reduction in intracellular cyclic AMP (cAMP), and subsequent alterations in ion channel function, which collectively decrease neuronal excitability and neurotransmitter release, resulting in reduced gut motility and secretion. This compound, by blocking the receptor, prevents these events.

Mu-Opioid Receptor Signaling Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Opioid_Agonist Opioid Agonist MOR Mu-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds G_Protein Gi/o Protein MOR->G_Protein Activates This compound This compound This compound->MOR Blocks Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels Modulates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Activity ↓ Neuronal Excitability ↓ Neurotransmitter Release Ion_Channels->Neuronal_Activity

Mu-Opioid Receptor Signaling Pathway

Pharmacokinetics

Detailed human pharmacokinetic parameters for this compound are not publicly available. Phase I clinical trials would have characterized its absorption, distribution, metabolism, and excretion (ADME) profile. The tables below are templates for how this data would typically be presented.

Absorption
ParameterValuePopulationStudy
Tₘₐₓ (hr)Data not availableHealthy VolunteersPhase I
Cₘₐₓ (ng/mL)Data not availableHealthy VolunteersPhase I
AUC (ng·hr/mL)Data not availableHealthy VolunteersPhase I
Bioavailability (%)Data not availableHealthy VolunteersPhase I
Distribution
ParameterValuePopulationStudy
Volume of Distribution (Vd)Data not availableHealthy VolunteersPhase I
Protein Binding (%)Data not availableIn vitroPreclinical
Metabolism
ParameterDetails
Primary MetabolitesData not available
Metabolic PathwaysData not available
CYP450 InvolvementData not available
Excretion
ParameterValuePopulationStudy
Half-life (t½) (hr)Data not availableHealthy VolunteersPhase I
Clearance (CL)Data not availableHealthy VolunteersPhase I
Routes of ExcretionData not availableHealthy VolunteersPhase I

Experimental Protocols

The following sections describe the general methodologies that would have been employed in the preclinical and clinical evaluation of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to a specific receptor.

Objective: To determine the Kᵢ of this compound for opioid receptors.

Materials:

  • Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa).

  • Radioligand (e.g., [³H]DAMGO for MOR).

  • Unlabeled competitor (this compound).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Wash buffer (ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated with a fixed concentration of radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Washing: Filters are washed with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Reagents Prepare Cell Membranes, Radioligand, and this compound Dilutions Start->Prepare_Reagents Incubation Incubate Membranes, Radioligand, and this compound Prepare_Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity with Scintillation Counter Washing->Counting Data_Analysis Calculate IC50 and Ki Counting->Data_Analysis End End Data_Analysis->End

Radioligand Binding Assay Workflow
Phase I Clinical Trial Protocol (General)

Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound in healthy volunteers.

Study Design: Randomized, double-blind, placebo-controlled, single and multiple ascending dose study.

Participant Population: Healthy adult male and female subjects.

Methodology:

  • Single Ascending Dose (SAD): Cohorts of subjects receive a single oral dose of this compound or placebo. Doses are escalated in subsequent cohorts pending safety reviews.

  • Multiple Ascending Dose (MAD): Cohorts of subjects receive multiple doses of this compound or placebo over a specified period (e.g., 7-14 days).

  • Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points after dosing to determine plasma concentrations of this compound and its metabolites. Urine and feces may also be collected.

  • Safety and Tolerability Assessments: Include monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.

Phase_I_Clinical_Trial_Workflow cluster_SAD Single Ascending Dose (SAD) cluster_MAD Multiple Ascending Dose (MAD) Screening Subject Screening and Informed Consent Randomization Randomization to This compound or Placebo Screening->Randomization SAD_Dosing Single Dose Administration Randomization->SAD_Dosing MAD_Dosing Multiple Dose Administration Randomization->MAD_Dosing SAD_PK_Sampling Serial PK Blood Sampling SAD_Dosing->SAD_PK_Sampling SAD_Safety_Monitoring Safety Monitoring SAD_PK_Sampling->SAD_Safety_Monitoring Data_Analysis Pharmacokinetic and Safety Data Analysis SAD_Safety_Monitoring->Data_Analysis MAD_PK_Sampling Serial PK Blood Sampling MAD_Dosing->MAD_PK_Sampling MAD_Safety_Monitoring Safety Monitoring MAD_PK_Sampling->MAD_Safety_Monitoring MAD_Safety_Monitoring->Data_Analysis Dose_Escalation_Decision Dose Escalation Decision Data_Analysis->Dose_Escalation_Decision Dose_Escalation_Decision->Randomization Proceed to MAD Dose_Escalation_Decision->SAD_Dosing Escalate Dose in New Cohort End_of_Study End of Study Dose_Escalation_Decision->End_of_Study MTD Reached

Phase I Clinical Trial Workflow

Clinical Development and Discontinuation

This compound underwent a significant clinical development program, known as ASCENT, which included multiple Phase III studies (e.g., NCT01901302, NCT01901341) designed to evaluate its efficacy and safety in patients with OIC.[1][4] These studies typically involved the administration of this compound (e.g., 0.25 mg twice daily) or placebo over a 12-week period, with the primary endpoint being the proportion of spontaneous bowel movement responders. Despite reaching this late stage of development, the program was ultimately discontinued. The specific reasons for the discontinuation have not been publicly detailed by the developing pharmaceutical companies.

Conclusion

This compound is a peripherally acting mu-opioid receptor antagonist with additional activity at the delta-opioid receptor, developed for the treatment of opioid-induced constipation. While its clinical development was halted in Phase III, the pharmacological principles underlying its mechanism of action remain relevant to the ongoing efforts to develop safer and more tolerable opioid-based pain management strategies. The lack of publicly available quantitative pharmacodynamic and pharmacokinetic data for this compound underscores the challenges in accessing comprehensive information for discontinued investigational drugs. This guide provides a framework for understanding the core scientific concepts related to this compound based on the available information.

References

A Comprehensive Technical Guide to the Synthesis of Bevenopran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevenopran is a peripherally acting μ-opioid receptor antagonist that has been investigated for the treatment of opioid-induced constipation. This document provides a detailed technical guide on a plausible synthetic pathway for this compound. The synthesis involves a multi-step sequence commencing with commercially available starting materials and employing key chemical transformations, including reductive amination and nucleophilic aromatic substitution. This guide presents detailed, albeit theoretical, experimental protocols, quantitative data in tabular format, and visual representations of the synthetic pathway to facilitate a comprehensive understanding for researchers and professionals in the field of drug development.

Introduction

This compound, with the IUPAC name 5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide, is a complex molecule featuring a pyrazinecarboxamide core linked to a substituted phenoxy moiety bearing an aminoalkyl side chain. While a definitive, publicly available, step-by-step synthesis of this compound is not readily found in the scientific literature, a logical and efficient synthetic route can be postulated based on established organic chemistry principles and published syntheses of its core fragments. This guide outlines a proposed three-stage synthetic pathway.

Proposed Overall Synthetic Pathway

The proposed synthesis of this compound is a convergent route, divided into three main stages:

  • Stage 1: Synthesis of the Amino Side Chain Intermediate. This stage focuses on the reductive amination of a commercially available aldehyde with a synthesized amine to create the key amino side chain attached to the phenolic ring.

  • Stage 2: Synthesis of the Pyrazinecarboxamide Core. This involves the preparation of the key 5-chloropyrazine-2-carboxamide (B1198457) intermediate.

  • Stage 3: Final Assembly. The final stage involves the coupling of the products from Stage 1 and Stage 2 via a nucleophilic aromatic substitution (etherification) reaction to yield this compound.

Bevenopran_Synthesis_Overview cluster_stage1 Stage 1: Amino Side Chain Intermediate Synthesis cluster_stage2 Stage 2: Pyrazinecarboxamide Core Synthesis cluster_stage3 Stage 3: Final Assembly Vanillin 4-Hydroxy-3-methoxybenzaldehyde (Vanillin) Intermediate1 4-((2-(Tetrahydro-2H-pyran-4-yl)ethylamino)methyl)-2-methoxyphenol Vanillin->Intermediate1 Reductive Amination Amine 2-(Tetrahydropyran-4-yl)ethanamine Amine->Intermediate1 This compound This compound Intermediate1->this compound Nucleophilic Aromatic Substitution (Etherification) PyrazineAcid 5-Chloropyrazine-2-carboxylic acid PyrazineAmide 5-Chloropyrazine-2-carboxamide PyrazineAcid->PyrazineAmide Amidation PyrazineAmide->this compound

Figure 1: Proposed overall synthetic pathway for this compound.

Experimental Protocols and Data

Stage 1: Synthesis of 4-((2-(Tetrahydro-2H-pyran-4-yl)ethylamino)methyl)-2-methoxyphenol (Intermediate 1)

This stage involves the synthesis of the key amine precursor followed by its reductive amination with vanillin.

3.1. Synthesis of 2-(Tetrahydropyran-4-yl)ethanamine

While commercially available, a potential synthesis can be achieved from 4-(2-bromoethyl)tetrahydro-2H-pyran via a Gabriel synthesis or by reduction of the corresponding nitrile.

3.2. Reductive Amination

Reductive_Amination Vanillin 4-Hydroxy-3-methoxybenzaldehyde Imine Schiff Base Intermediate Vanillin->Imine Amine 2-(Tetrahydropyran-4-yl)ethanamine Amine->Imine Intermediate1 4-((2-(Tetrahydro-2H-pyran-4-yl)ethylamino)methyl)-2-methoxyphenol Imine->Intermediate1 Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->Intermediate1

Figure 2: Workflow for the reductive amination step.

Experimental Protocol:

  • To a solution of 4-hydroxy-3-methoxybenzaldehyde (vanillin) (1.0 eq) in dichloromethane (B109758) (DCM) is added 2-(tetrahydropyran-4-yl)ethanamine (1.1 eq).

  • The mixture is stirred at room temperature for 1 hour to facilitate the formation of the Schiff base intermediate.

  • Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq) is added portion-wise to the reaction mixture.

  • The reaction is stirred at room temperature for 12-18 hours and monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution.

  • The organic layer is separated, and the aqueous layer is extracted with DCM.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data (Theoretical):

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)
4-Hydroxy-3-methoxybenzaldehyde152.151.0152.15
2-(Tetrahydropyran-4-yl)ethanamine129.201.1142.12
Sodium triacetoxyborohydride211.941.5317.91
Product Molecular Weight ( g/mol ) Yield (%) Mass (g)
Intermediate 1265.3585225.55
Stage 2: Synthesis of 5-Chloropyrazine-2-carboxamide (Intermediate 2)

This intermediate can be prepared from 5-chloropyrazine-2-carboxylic acid.

Experimental Protocol:

  • 5-Chloropyrazine-2-carboxylic acid (1.0 eq) is suspended in toluene (B28343).

  • Thionyl chloride (1.5 eq) is added dropwise, and the mixture is heated to reflux for 2-3 hours.[1]

  • The excess thionyl chloride and toluene are removed under reduced pressure to yield the crude acid chloride.

  • The crude acid chloride is dissolved in a dry aprotic solvent like tetrahydrofuran (B95107) (THF).

  • The solution is cooled in an ice bath, and aqueous ammonia (B1221849) (excess) is added dropwise.

  • The reaction mixture is stirred at room temperature for 1-2 hours.

  • The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 5-chloropyrazine-2-carboxamide.

Quantitative Data (Theoretical):

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)
5-Chloropyrazine-2-carboxylic acid158.541.0158.54
Thionyl chloride118.971.5178.46
Aqueous Ammonia (28-30%)17.03 (as NH₃)Excess-
Product Molecular Weight ( g/mol ) Yield (%) Mass (g)
Intermediate 2157.5590141.80
Stage 3: Synthesis of this compound

The final step is a nucleophilic aromatic substitution reaction to form the ether linkage.

Final_Assembly Intermediate1 4-((2-(Tetrahydro-2H-pyran-4-yl)ethylamino)methyl)-2-methoxyphenol This compound This compound Intermediate1->this compound Intermediate2 5-Chloropyrazine-2-carboxamide Intermediate2->this compound Base K2CO3 Base->this compound Etherification

Figure 3: Final coupling reaction to form this compound.

Experimental Protocol:

  • To a solution of Intermediate 1 (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) is added potassium carbonate (K₂CO₃) (2.0 eq).

  • The mixture is stirred at room temperature for 30 minutes.

  • 5-Chloropyrazine-2-carboxamide (Intermediate 2) (1.1 eq) is added to the reaction mixture.

  • The reaction is heated to 80-100 °C and stirred for 12-24 hours, with progress monitored by TLC.

  • After completion, the reaction mixture is cooled to room temperature and poured into ice-water.

  • The resulting precipitate is collected by filtration, washed with water, and then purified by recrystallization or column chromatography to yield this compound.

Quantitative Data (Theoretical):

ReactantMolecular Weight ( g/mol )Moles (mol)Mass (g)
Intermediate 1265.351.0265.35
5-Chloropyrazine-2-carboxamide157.551.1173.31
Potassium Carbonate138.212.0276.42
Product Molecular Weight ( g/mol ) Yield (%) Mass (g)
This compound386.4575289.84

Conclusion

This technical guide presents a viable and chemically sound synthetic pathway for the preparation of this compound. The proposed route is based on well-established chemical transformations and utilizes readily accessible starting materials. The provided experimental protocols, though theoretical, offer a solid foundation for researchers to develop a practical synthesis of this peripherally acting μ-opioid receptor antagonist. Further optimization of reaction conditions and purification methods would be necessary to achieve high yields and purity on a laboratory or industrial scale.

References

Bevenopran: A Technical Guide to its Chemical Properties, Structure, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevenopran is a peripherally acting antagonist of the μ-opioid receptor (MOR) and δ-opioid receptor (DOR), investigated for the management of opioid-induced constipation (OIC). This document provides a comprehensive overview of its chemical and structural properties, alongside a detailed exploration of its mechanism of action. Key experimental protocols for its synthesis and characterization are detailed, and quantitative data are presented for clarity. Furthermore, the signaling pathways influenced by this compound are illustrated to provide a deeper understanding of its pharmacological effects at the molecular level.

Chemical Properties and Structure

This compound is a synthetic, small-molecule compound with a complex aromatic structure. Its chemical identity is well-defined by its systematic IUPAC name and various chemical identifiers.

PropertyValueSource
IUPAC Name 5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide[1]
Molecular Formula C₂₀H₂₆N₄O₄[1]
Molecular Weight 386.4 g/mol [1]
CAS Number 676500-67-7[1]
SMILES COC1=C(C=C(C=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N[1]
InChI InChI=1S/C20H26N4O4/c1-26-18-10-15(11-22-7-4-14-5-8-27-9-6-14)2-3-17(18)28-19-13-23-16(12-24-19)20(21)25/h2-3,10,12-14,22H,4-9,11H2,1H3,(H2,21,25)
InChIKey ZGCYVRNZWGUXNQ-UHFFFAOYSA-N

Computed Physicochemical Properties

PropertyValueSource
XLogP3 1.1PubChem
Hydrogen Bond Donor Count 3PubChem
Hydrogen Bond Acceptor Count 7PubChem
Rotatable Bond Count 8PubChem
Topological Polar Surface Area 109 ŲPubChem
Heavy Atom Count 28PubChem

Mechanism of Action and Signaling Pathways

This compound functions as a peripherally restricted antagonist at both the μ- and δ-opioid receptors. This dual antagonism is central to its therapeutic effect in mitigating the gastrointestinal side effects of opioid analgesics, such as constipation, without compromising their central analgesic efficacy.

Opioid receptors are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a cascade of intracellular signaling events. The primary signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, opioid receptor activation can modulate ion channels and activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which involves the phosphorylation of extracellular signal-regulated kinase (pERK).

As an antagonist, this compound binds to MOR and DOR but does not activate them. Instead, it competitively blocks the binding of opioid agonists, thereby preventing the initiation of the downstream signaling cascade that leads to the adverse gastrointestinal effects.

G_protein_signaling General Opioid Receptor Antagonist Signaling Pathway cluster_membrane Cell Membrane Opioid_Receptor μ/δ Opioid Receptor G_Protein Gαi/o Protein Opioid_Receptor->G_Protein Activates This compound This compound (Antagonist) This compound->Opioid_Receptor Binds & Blocks Opioid_Agonist Opioid Agonist Opioid_Agonist->Opioid_Receptor Binds & Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ERK_Pathway MAPK/ERK Pathway G_Protein->ERK_Pathway Modulates ATP ATP cAMP cAMP ATP->cAMP Converted by Adenylyl Cyclase PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., decreased gut motility) PKA->Cellular_Response Leads to pERK pERK ERK_Pathway->pERK Phosphorylates pERK->Cellular_Response Leads to synthesis_workflow General Synthesis Workflow for Pyrazine Carboxamides Start Starting Materials (Pyrazine carboxylic acid & Amine precursor) Step1 Activation of Carboxylic Acid Start->Step1 Step2 Amide Bond Formation (Coupling Reaction) Step1->Step2 Step3 Purification Step2->Step3 Final This compound Step3->Final binding_assay_workflow Radioligand Displacement Assay Workflow Start Prepare Receptor Membranes (Expressing μ or δ receptors) Incubate Incubate Membranes with: - Radioligand (e.g., [³H]DAMGO for μ) - Varying concentrations of this compound Start->Incubate Separate Separate Bound and Free Ligand (e.g., Filtration) Incubate->Separate Measure Measure Radioactivity of Bound Ligand Separate->Measure Analyze Data Analysis (Determine IC₅₀ and Ki) Measure->Analyze Result Binding Affinity (Ki) of this compound Analyze->Result

References

Bevenopran: A Peripherally Acting Opioid Antagonist for OIC - A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Foreword

Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting μ-opioid receptor antagonist that also demonstrates activity at δ-opioid receptors.[1] Developed by Cubist Pharmaceuticals, this compound was investigated for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy for chronic pain. The development of this compound reached Phase III clinical trials before being discontinued (B1498344). This technical guide provides a comprehensive overview of the discovery, development history, mechanism of action, and available clinical data for this compound, intended for researchers, scientists, and drug development professionals.

Discovery and Development History

This compound was identified as a potent, peripherally selective μ-opioid receptor antagonist designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects.[1] The development program, led by Cubist Pharmaceuticals, advanced this compound through preclinical and clinical studies, culminating in a large-scale Phase III program known as ASCENT (Assessing the Clinical Efficacy and Safety of a Novel Opioid Antagonist).[2]

The ASCENT program consisted of multiple studies, including three identical, 12-week, randomized, double-blind, placebo-controlled efficacy studies and a 52-week long-term safety study.[2][3] The program was initiated in October 2012, with the efficacy studies beginning in July 2013. However, on May 7, 2015, Cubist Pharmaceuticals, which had been acquired by Merck & Co., discontinued the Phase III clinical trials for this compound. The specific reasons for the discontinuation have not been publicly detailed in press releases or scientific publications.

Development Timeline:

DateMilestoneReference
May 14, 2012Cubist announces presentation of positive Phase 2 data for CB-5945 (this compound).
October 12, 2012Initiation of the 52-week Phase 3 long-term safety study (NCT01696643).
July 19, 2013First patient enrolled in the Phase 3 efficacy studies (ASCENT program).
January 21, 2015Cubist Pharmaceuticals is acquired by Merck & Co.
May 7, 2015Phase III development for this compound is discontinued.

Mechanism of Action

This compound functions as a peripherally acting antagonist of the μ-opioid receptor, with additional activity at the δ-opioid receptor. Opioid analgesics, such as morphine, exert their effects by binding to μ-opioid receptors in the central nervous system (CNS). However, they also bind to μ-opioid receptors in the enteric nervous system of the gastrointestinal (GI) tract. This peripheral binding leads to decreased GI motility, increased fluid absorption, and constipation.

This compound is designed with physicochemical properties that limit its ability to cross the blood-brain barrier. This peripheral restriction allows it to selectively block the μ-opioid receptors in the GI tract, thereby reversing the constipating effects of opioids, without interfering with the centrally mediated analgesia.

Signaling Pathway

The binding of opioid agonists to μ-opioid receptors in the gut initiates a signaling cascade through G-protein coupling (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit of the G-protein can also modulate ion channels, leading to reduced neuronal excitability and decreased neurotransmitter release, which ultimately slows down peristalsis. By competitively binding to these peripheral μ-opioid receptors, this compound is believed to block these downstream signaling events, thereby restoring normal bowel function.

Opioid Receptor Signaling in the Gut Opioid_Agonist Opioid Agonist (e.g., Morphine) Mu_Opioid_Receptor Peripheral μ-Opioid Receptor (in Enteric Neuron) Opioid_Agonist->Mu_Opioid_Receptor Binds & Activates This compound This compound This compound->Mu_Opioid_Receptor Binds & Blocks G_Protein G-Protein (Gi/o) Activation Mu_Opioid_Receptor->G_Protein Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Ion_Channels Ion Channel Modulation (↑ K+ efflux, ↓ Ca2+ influx) G_Protein->Ion_Channels cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Neurotransmitter Decreased Neurotransmitter Release (e.g., ACh) Ion_Channels->Neurotransmitter Peristalsis Decreased Peristalsis & Increased Fluid Absorption (Constipation) Neurotransmitter->Peristalsis

Figure 1: Simplified signaling pathway of opioid-induced constipation and the antagonistic action of this compound.

Preclinical and Clinical Data

Preclinical Pharmacology
Pharmacokinetics

Detailed pharmacokinetic data from the clinical trials are not publicly available. However, the Phase III studies utilized a twice-daily oral dosing regimen of 0.25 mg, suggesting a pharmacokinetic profile that supports this dosing interval. The long-term safety study (NCT01696643) included the collection of blood samples for trough concentrations of this compound at several time points throughout the 52-week study, but these results have not been published.

Clinical Efficacy and Safety

Phase 2 Clinical Trial Results

Positive results from two Phase 2 studies (Study 242 and Study 243) were announced in May 2012. These studies evaluated twice-daily and once-daily dosing of this compound in patients with chronic non-cancer pain and OIC.

StudyTreatment ArmPrimary Endpoint: Change from Baseline in SBMs/weekSBM Responders (%)
Study 242 Placebo-26%
This compound 0.1 mg BID--
This compound 0.25 mg BID3.42 (p=0.0003 vs placebo)56% (p=0.005 vs placebo)
Study 243 Placebo--
This compound 0.25 mg QDMet primary endpoint-
SBM Responder defined as ≥ 3 SBMs/week and an increase of at least 1 SBM/week from baseline for 3 of 4 weeks.

The most frequently reported treatment-emergent adverse events (TEAEs) in the Phase 2 studies were upper respiratory tract infection and upper abdominal pain, with an incidence comparable to placebo. Importantly, there was no evidence of the reversal of opioid analgesia.

Phase 3 Clinical Trial Program (ASCENT)

The Phase 3 ASCENT program was designed to further evaluate the efficacy and safety of this compound 0.25 mg twice daily. The primary endpoint for the efficacy studies was the proportion of "Overall SBM Responders," defined as a patient who is a "Weekly SBM Responder" for 9 of the 12 weeks of the double-blind treatment period, including 3 of the last 4 weeks. A "Weekly SBM Responder" was defined as a patient with ≥ 3 SBMs for the week and an increase from baseline of ≥1 SBM for that week.

The long-term safety study (NCT01696643) enrolled 1407 participants and was completed in July 2014. The study evaluated cardiovascular events, gastrointestinal events, and central opioid withdrawal symptoms as events of interest. The results of the Phase 3 trials have not been published.

Experimental Protocols

Opioid Receptor Binding Assay (General Protocol)

While the specific protocol used for this compound is not available, a general competitive radioligand binding assay to determine the affinity of a compound for opioid receptors would follow these steps:

Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the μ- and δ-opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing the human μ- or δ-opioid receptor.

  • Radioligand: e.g., [³H]-diprenorphine (a non-selective opioid antagonist) or a selective radioligand for each receptor subtype.

  • Test compound (this compound) at various concentrations.

  • Non-specific binding control: A high concentration of a non-radiolabeled opioid ligand (e.g., naloxone).

  • Incubation buffer (e.g., Tris-HCl buffer with MgCl₂).

  • Glass fiber filters.

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Incubation: Cell membranes are incubated in the presence of the radioligand and varying concentrations of the test compound. A parallel set of incubations is performed with the non-specific binding control to determine non-specific binding.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.

  • Washing: The filters are washed with ice-cold buffer to remove any unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Opioid Receptor Binding Assay Workflow A Prepare reagents: - Cell membranes with opioid receptors - Radioligand ([³H]-diprenorphine) - Test compound (this compound) - Non-specific binding control (Naloxone) B Incubate reagents in multi-well plate A->B C Terminate incubation by rapid filtration (separates bound from free radioligand) B->C D Wash filters to remove unbound radioligand C->D E Measure radioactivity with scintillation counter D->E F Data Analysis: - Determine IC₅₀ - Calculate Ki using Cheng-Prusoff equation E->F

Figure 2: General workflow for a competitive opioid receptor binding assay.
Phase III Clinical Trial Protocol (ASCENT - Efficacy Studies)

Objective: To evaluate the efficacy and safety of this compound (0.25 mg BID) compared to placebo for the treatment of OIC in adults with chronic non-cancer pain.

Study Design:

  • Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Approximately 600 participants per study, randomized 1:1 to receive either this compound or placebo.

  • 12-week double-blind treatment period, followed by a 4-week follow-up period.

Key Inclusion Criteria:

  • Adults taking a stable daily dose of opioids (≥30 mg morphine equivalent total daily dose) for chronic non-cancer pain.

  • Confirmed diagnosis of OIC.

Key Exclusion Criteria:

  • Gastrointestinal disorders known to affect bowel transit (other than OIC).

  • Evidence of intestinal obstruction.

Primary Efficacy Endpoint:

  • Proportion of Overall SBM Responders over the 12-week treatment period.

Secondary Efficacy Endpoints:

  • Change from baseline in the number of SBMs per week.

  • Patient-reported outcomes, including the Chronic Opioid-Related Gastrointestinal Symptoms Scale (CORGISS).

Safety Assessments:

  • Monitoring of adverse events, including cardiovascular events, gastrointestinal events, and central opioid withdrawal symptoms.

  • Clinical laboratory tests, vital signs, and electrocardiograms.

Phase III ASCENT Efficacy Trial Workflow Screening Patient Screening (Chronic non-cancer pain, OIC) Randomization Randomization (1:1) Screening->Randomization Bevenopran_Arm This compound 0.25 mg BID (12 weeks) Randomization->Bevenopran_Arm Placebo_Arm Placebo BID (12 weeks) Randomization->Placebo_Arm Follow_up 4-Week Follow-up Period Bevenopran_Arm->Follow_up Placebo_Arm->Follow_up Analysis Efficacy and Safety Analysis Follow_up->Analysis

Figure 3: High-level workflow of the Phase III ASCENT efficacy clinical trials.

Conclusion

This compound was a promising peripherally acting μ-opioid receptor antagonist for the treatment of OIC that showed positive results in Phase 2 clinical trials. The extensive Phase 3 ASCENT program was designed to confirm its efficacy and safety profile. However, the development of this compound was discontinued before the completion of these trials. While the available data suggests a favorable efficacy and safety profile in Phase 2, the lack of published Phase 3 results and a clear reason for its discontinuation leave questions unanswered about its ultimate clinical potential. This technical guide summarizes the currently available information on this compound, providing a valuable resource for researchers in the field of gastroenterology and opioid-related drug development.

References

Bevenopran: A Technical Overview for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: 5-[2-Methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide[1]

CAS Number: 676500-67-7[1][2]

Executive Summary

Bevenopran (formerly known as CB-5945, ADL-5945, and MK-2402) is a peripherally acting mu-opioid receptor antagonist (PAMORA) that also exhibits activity at the delta-opioid receptor.[1][2] Developed for the treatment of opioid-induced constipation (OIC), a common and debilitating side effect of opioid analgesics, this compound reached Phase III clinical trials before its development was discontinued. This technical guide provides a comprehensive overview of this compound's pharmacological profile, mechanism of action, and clinical development, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties and Identifiers

PropertyValue
Molecular Formula C₂₀H₂₆N₄O₄
Molecular Weight 386.45 g/mol
Synonyms CB-5945, ADL-5945, MK-2402, OpRA III

Pharmacology

Mechanism of Action

Opioid analgesics, such as morphine, exert their effects by activating opioid receptors in the central nervous system (CNS). However, they also activate mu-opioid receptors in the gastrointestinal (GI) tract, leading to decreased motility, increased fluid absorption, and constipation. This compound is designed to selectively antagonize these peripheral mu-opioid receptors in the gut without crossing the blood-brain barrier, thereby mitigating OIC while preserving the central analgesic effects of opioids.

Receptor Binding Affinity

Preclinical studies have characterized the binding affinity of this compound for the three main opioid receptor subtypes. The compound demonstrates high affinity for the mu-opioid receptor and moderate affinity for the delta-opioid receptor, with significantly lower affinity for the kappa-opioid receptor.

Receptor SubtypeBinding Affinity (Kᵢ, nM)
Mu (µ)0.8
Delta (δ)4.8
Kappa (κ)133

Signaling Pathway

The following diagram illustrates the mechanism of opioid-induced constipation and the therapeutic intervention with this compound.

cluster_gut Gastrointestinal Tract cluster_cns Central Nervous System Opioid Agonist Opioid Agonist Mu-Opioid Receptor Mu-Opioid Receptor Opioid Agonist->Mu-Opioid Receptor Activates Decreased Motility Decreased Motility Mu-Opioid Receptor->Decreased Motility Leads to Constipation Constipation Decreased Motility->Constipation This compound This compound This compound->Mu-Opioid Receptor Antagonizes Opioid Agonist_CNS Opioid Agonist Mu-Opioid Receptor_CNS Mu-Opioid Receptor Opioid Agonist_CNS->Mu-Opioid Receptor_CNS Activates Analgesia Analgesia Mu-Opioid Receptor_CNS->Analgesia cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis A Prepare serial dilutions of this compound C Add this compound or control to assay tubes A->C B Prepare assay tubes with cell membranes, radioligand, and buffer B->C D Incubate at a specific temperature for a set time (e.g., 25°C for 60 min) C->D E Rapidly filter the incubation mixture to separate bound from free radioligand D->E F Wash filters to remove non-specifically bound radioligand E->F G Measure radioactivity on filters using a scintillation counter F->G H Calculate specific binding G->H I Generate competition curves and determine IC₅₀ values H->I J Calculate Kᵢ values using the Cheng-Prusoff equation I->J

References

Bevenopran: A Technical Guide on Target Receptor Interaction and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevenopran (formerly known as CB-5945, ADL-5945) is a peripherally acting antagonist with activity at the mu (µ)-opioid and delta (δ)-opioid receptors.[1][2] Developed for the treatment of opioid-induced constipation (OIC), it reached Phase III clinical trials before its development was discontinued.[1][3] This document provides a technical overview of this compound's interaction with its target receptors. Due to the proprietary nature of preclinical drug development, specific quantitative binding affinity data for this compound are not publicly available. Therefore, this guide outlines the established experimental protocols used to characterize such compounds, presenting a framework for understanding this compound's pharmacological profile. Furthermore, it details the canonical signaling pathways affected by µ- and δ-opioid receptor antagonism.

Target Receptor Binding Affinity

This compound is identified as a peripherally selective µ- and δ-opioid receptor antagonist.[1] This selectivity for peripheral receptors is designed to mitigate the gastrointestinal side effects of opioid analgesics without interfering with their central analgesic effects. While one study demonstrated that this compound at a concentration of 10 μM can block the effects of a µ-opioid receptor agonist in a calcium influx assay, specific equilibrium dissociation constants (Kᵢ) or half-maximal inhibitory concentrations (IC₅₀) from competitive radioligand binding assays are not available in published literature.

Quantitative Data Summary

Publicly accessible, peer-reviewed studies providing specific Kᵢ or IC₅₀ values for this compound's binding to opioid receptors are not available. The following table is therefore presented as a template to be populated should such data become available.

Receptor SubtypeLigandKᵢ (nM)IC₅₀ (nM)Assay TypeSource
µ-Opioid (MOP)This compoundN/AN/ARadioligand BindingN/A
δ-Opioid (DOP)This compoundN/AN/ARadioligand BindingN/A
κ-Opioid (KOP)This compoundN/AN/ARadioligand BindingN/A

N/A: Not Available in the public domain.

Experimental Protocols

The characterization of a compound like this compound involves a suite of in vitro assays to determine its binding affinity and functional activity at target receptors. The following are detailed, standard protocols that would be employed in such a characterization.

Radioligand Displacement Binding Assay

This assay is the gold standard for determining the binding affinity (Kᵢ) of an unlabeled compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Objective: To determine the Kᵢ of this compound for µ- and δ-opioid receptors.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human µ-opioid receptor (hMOP) or δ-opioid receptor (hDOP) (e.g., HEK293 or CHO cells).

  • Radioligands:

    • For hMOP: [³H]-DAMGO (a µ-selective agonist) or [³H]-Diprenorphine (a non-selective antagonist).

    • For hDOP: [³H]-Naltrindole (a δ-selective antagonist) or [³H]-DPDPE (a δ-selective agonist).

  • Test Compound: this compound, dissolved in an appropriate vehicle (e.g., DMSO).

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4) with co-factors such as MgCl₂.

  • Non-specific Binding Control: A high concentration of a non-labeled universal opioid ligand (e.g., naloxone).

  • Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

  • Scintillation Counter: For quantifying radioactivity.

Procedure:

  • Membrane Preparation: Cultured cells expressing the target receptor are harvested, homogenized in a hypotonic buffer, and centrifuged to pellet the cell membranes. The final pellet is resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).

  • Assay Setup: In a 96-well plate, combine the assay buffer, a fixed concentration of the radioligand (typically at or near its Kₔ value), and varying concentrations of this compound.

  • Incubation: Add the prepared cell membranes to initiate the binding reaction. The plates are incubated, typically for 60-90 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.

  • Termination and Filtration: The reaction is terminated by rapid filtration through the glass fiber filters using a cell harvester. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity trapped on the filters is counted using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve, from which the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The Kᵢ is then calculated using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    where [L] is the concentration of the radioligand and Kₔ is its equilibrium dissociation constant.

G cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture Cell Culture (hMOP/hDOP) homogenization Homogenization cell_culture->homogenization centrifugation Centrifugation homogenization->centrifugation resuspension Resuspend Membranes centrifugation->resuspension incubation Add Membranes & Incubate resuspension->incubation Receptor Source assay_setup Assay Plate Setup (Radioligand, this compound) assay_setup->incubation filtration Rapid Filtration incubation->filtration counting Scintillation Counting filtration->counting ic50 Calculate IC50 counting->ic50 ki Calculate Ki (Cheng-Prusoff) ic50->ki

Figure 1. Workflow for Radioligand Displacement Binding Assay.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to a receptor upon ligand binding. For an antagonist like this compound, this assay would be performed in the presence of an agonist to measure this compound's ability to inhibit agonist-induced G protein activation.

Objective: To determine the functional antagonist potency of this compound at µ- and δ-opioid receptors.

Materials:

  • Receptor Source: As described in 2.1.

  • Radioligand: [³⁵S]GTPγS.

  • Reagents: GDP, assay buffer (containing MgCl₂, NaCl, and a buffer like HEPES or Tris-HCl).

  • Agonist: A known agonist for the target receptor (e.g., DAMGO for MOP, DPDPE for DOP).

  • Test Compound: this compound.

Procedure:

  • Membrane Preparation: As described in 2.1.

  • Assay Setup: Cell membranes are pre-incubated with GDP to ensure G proteins are in their inactive state.

  • Reaction Mixture: In a 96-well plate, combine the membranes, a fixed concentration of the agonist, and varying concentrations of this compound.

  • Initiation: The reaction is initiated by the addition of [³⁵S]GTPγS.

  • Incubation: The plate is incubated at 30°C for 60 minutes.

  • Termination and Filtration: The reaction is stopped by rapid filtration through glass fiber filters.

  • Quantification: The amount of [³⁵S]GTPγS bound to the Gα subunits (trapped on the filters) is measured by scintillation counting.

  • Data Analysis: The data are analyzed to determine the concentration of this compound that inhibits 50% of the agonist-stimulated [³⁵S]GTPγS binding (IC₅₀).

G start Prepared Membranes + GDP agonist Add Agonist (e.g., DAMGO) + this compound (variable conc.) start->agonist gtp Initiate with [35S]GTPγS agonist->gtp incubate Incubate at 30°C gtp->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count analyze Determine IC50 count->analyze

Figure 2. Workflow for [³⁵S]GTPγS Functional Antagonism Assay.

Signaling Pathways

µ- and δ-opioid receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gαi/o family of G proteins. As an antagonist, this compound blocks the downstream signaling cascades that are typically initiated by an agonist binding to these receptors.

Canonical Opioid Receptor Signaling

Agonist binding to µ- or δ-opioid receptors leads to a conformational change in the receptor, which catalyzes the exchange of GDP for GTP on the α-subunit of the associated G protein. The G protein then dissociates into Gαi/o-GTP and Gβγ subunits, which go on to modulate various intracellular effectors.

  • Gαi/o-GTP: Inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ:

    • Inhibits N-type voltage-gated calcium channels (VGCCs), reducing neurotransmitter release.

    • Activates G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the cell membrane and reduced neuronal excitability.

This compound's Mechanism of Action

As a competitive antagonist, this compound binds to the µ- and δ-opioid receptors but does not induce the conformational change necessary for G protein activation. By occupying the binding site, it prevents endogenous or exogenous agonists from binding and initiating the signaling cascade. This blockade of the receptor leads to a reversal or prevention of the agonist-induced effects, such as decreased cAMP production and modulation of ion channel activity.

G cluster_membrane Cell Membrane cluster_intracellular Intracellular receptor μ/δ-Opioid Receptor g_protein Gi/o Protein receptor->g_protein ac Adenylyl Cyclase g_protein->ac Inhibits atp ATP This compound This compound (Antagonist) This compound->receptor Binds & Blocks agonist Opioid Agonist agonist->receptor Binding Prevented camp cAMP Production (Decreased) atp->camp Inhibited

Figure 3. Signaling Pathway of this compound Antagonism.

Conclusion

This compound is a peripherally acting µ- and δ-opioid receptor antagonist. While its clinical development for opioid-induced constipation was halted, its pharmacological profile serves as an important case study. The absence of publicly available quantitative binding affinity data highlights the challenges in accessing preclinical information for compounds that do not reach regulatory approval. The experimental protocols and signaling pathways detailed in this guide provide a comprehensive framework for understanding the evaluation and mechanism of action for opioid receptor antagonists like this compound. This information is intended to be a valuable resource for researchers and professionals in the field of drug development and pharmacology.

References

Preclinical Studies of Bevenopran: An In-Depth Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting mu (µ)-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] The rationale behind the development of peripherally acting opioid antagonists is to block the effects of opioids in the gastrointestinal tract without interfering with their centrally mediated analgesic effects.[2] this compound also demonstrates activity at the delta (δ)-opioid receptor.[1] Despite reaching Phase III clinical trials, the development of this compound was ultimately discontinued.[3] This guide provides a comprehensive overview of the preclinical data and methodologies relevant to the evaluation of this compound.

While specific quantitative preclinical data for this compound are not widely available in the public domain, this document outlines the typical experimental protocols and signaling pathways investigated for a compound of this class. The information presented is based on established preclinical models and assays for opioid receptor antagonists.

Core Pharmacology

This compound's primary mechanism of action is the antagonism of the µ-opioid receptor, which is the main receptor responsible for the constipating effects of opioid analgesics.[3][4] By selectively acting on peripheral receptors, this compound aims to mitigate OIC while preserving the central pain-relieving properties of opioids.[2]

Signaling Pathways

Opioid receptors, including the µ-opioid receptor, are G protein-coupled receptors (GPCRs). When an opioid agonist like morphine binds to the µ-opioid receptor in the enteric nervous system, it initiates a signaling cascade that leads to decreased gastrointestinal motility and secretion, resulting in constipation. This compound, as an antagonist, binds to the µ-opioid receptor but does not activate this downstream signaling. Instead, it competitively blocks the binding of opioid agonists, thereby preventing the signaling cascade that leads to constipation.

Opioid Receptor Signaling and this compound Antagonism cluster_0 Opioid Agonist Action (e.g., Morphine) cluster_1 This compound Action Opioid Agonist Opioid Agonist Mu-Opioid Receptor Mu-Opioid Receptor Opioid Agonist->Mu-Opioid Receptor Binds to G-protein Activation G-protein Activation Mu-Opioid Receptor->G-protein Activation Activates No Signal Transduction No Signal Transduction Mu-Opioid Receptor->No Signal Transduction Blocks Agonist Binding Inhibition of Adenylyl Cyclase Inhibition of Adenylyl Cyclase G-protein Activation->Inhibition of Adenylyl Cyclase Leads to Inhibition of Ca2+ channels\nActivation of K+ channels Inhibition of Ca2+ channels Activation of K+ channels G-protein Activation->Inhibition of Ca2+ channels\nActivation of K+ channels Decreased cAMP Decreased cAMP Inhibition of Adenylyl Cyclase->Decreased cAMP Reduced Neuronal Excitability Reduced Neuronal Excitability Inhibition of Ca2+ channels\nActivation of K+ channels->Reduced Neuronal Excitability Decreased GI Motility & Secretion Decreased GI Motility & Secretion Reduced Neuronal Excitability->Decreased GI Motility & Secretion Results in Constipation Constipation Decreased GI Motility & Secretion->Constipation This compound This compound This compound->Mu-Opioid Receptor Competitively Binds to Prevention of Downstream Effects Prevention of Downstream Effects No Signal Transduction->Prevention of Downstream Effects Results in Normal GI Motility & Secretion Normal GI Motility & Secretion Prevention of Downstream Effects->Normal GI Motility & Secretion

Caption: Opioid Agonist vs. This compound Action at the Mu-Opioid Receptor.

Preclinical Pharmacology Data

Specific preclinical data on this compound's binding affinities and functional activity are not publicly available. The following tables represent the types of data that would have been generated during its preclinical development.

Table 1: In Vitro Opioid Receptor Binding Affinity of this compound (Illustrative)
Receptor SubtypeRadioligandThis compound Ki (nM)
Human µ-opioid[³H]-DAMGOData not available
Human δ-opioid[³H]-DPDPEData not available
Human κ-opioid[³H]-U69,593Data not available

Ki (inhibition constant) is a measure of binding affinity. A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Functional Antagonist Activity of this compound (Illustrative)
Assay TypeReceptorAgonistThis compound IC50 (nM)
GTPγS BindingHuman µ-opioidDAMGOData not available
cAMP InhibitionHuman µ-opioidMorphineData not available

IC50 (half-maximal inhibitory concentration) indicates the potency of an antagonist in inhibiting a functional response.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound are not published. However, standard methodologies for characterizing opioid receptor antagonists are well-established.

In Vitro Radioligand Binding Assays

Objective: To determine the binding affinity of this compound for µ, δ, and κ opioid receptors.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human recombinant opioid receptor subtypes (µ, δ, or κ).

  • Binding Reaction: The cell membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for µ-receptors) and varying concentrations of this compound.

  • Separation and Detection: The bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value, which is then converted to the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow A Cell Membranes with Opioid Receptors D Incubation A->D B Radioligand (e.g., [3H]-DAMGO) B->D C This compound (Varying Concentrations) C->D E Filtration to Separate Bound and Free Ligand D->E F Liquid Scintillation Counting E->F G Data Analysis (IC50, Ki) F->G

Caption: Workflow for Radioligand Binding Assays.
In Vivo Models of Opioid-Induced Constipation

Objective: To evaluate the efficacy of this compound in reversing opioid-induced constipation in animal models.

Commonly Used Models:

  • Morphine- or Loperamide-Induced Constipation in Rodents:

    • Induction of Constipation: Rats or mice are administered an opioid agonist, such as morphine or loperamide, to induce constipation.

    • Test Compound Administration: Different doses of this compound are administered orally or via another relevant route.

    • Assessment of Gastrointestinal Transit: A marker (e.g., charcoal meal) is administered orally. After a set period, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured.

    • Fecal Pellet Output: The number and weight of fecal pellets excreted over a specific time are quantified.

    • Data Analysis: The dose-response relationship is analyzed to determine the ED50 (the dose that produces 50% of the maximal effect).

Animal Model of OIC Workflow A Administer Opioid Agonist (Morphine or Loperamide) to Rodents B Administer this compound (Varying Doses) A->B C Administer Charcoal Meal Marker B->C E Quantify Fecal Pellet Output B->E D Measure Distance Traveled by Marker in Small Intestine C->D F Determine ED50 D->F E->F

Caption: Workflow for In Vivo OIC Efficacy Studies.

Preclinical Pharmacokinetics

A comprehensive understanding of the pharmacokinetic profile of this compound in preclinical species is essential for dose selection and prediction of human pharmacokinetics. While specific data for this compound is not publicly available, the following parameters would have been assessed.

Table 3: Preclinical Pharmacokinetic Parameters of this compound (Illustrative)
SpeciesRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Bioavailability (%)
RatIVData not availableData not available-Data not availableData not available-
RatPOData not availableData not availableData not availableData not availableData not availableData not available
DogIVData not availableData not available-Data not availableData not available-
DogPOData not availableData not availableData not availableData not availableData not availableData not available

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; T1/2: Elimination half-life.

Preclinical Safety and Toxicology

Toxicology studies are crucial for identifying potential adverse effects and establishing a safe dose for clinical trials. Standard preclinical toxicology programs include single-dose and repeat-dose studies in at least two species (one rodent and one non-rodent), as well as safety pharmacology, genotoxicity, and reproductive toxicology studies.

Table 4: Summary of Preclinical Toxicology Studies for this compound (Illustrative)
Study TypeSpeciesDurationKey Findings / NOAEL
Single-Dose ToxicityRat, Dog-Data not available
Repeat-Dose ToxicityRat28-dayData not available
Repeat-Dose ToxicityDog28-dayData not available
Safety Pharmacology--No significant cardiovascular, respiratory, or CNS effects reported.
GenotoxicityIn vitro/In vivo-No evidence of mutagenic or clastogenic potential.

NOAEL: No-Observed-Adverse-Effect Level.

Conclusion

This compound was a peripherally acting µ-opioid receptor antagonist with additional δ-opioid receptor activity that showed promise for the treatment of opioid-induced constipation. Its development was based on the well-established mechanism of peripherally restricted opioid antagonism. While the specific quantitative data from its preclinical evaluation are not publicly available, this guide has outlined the standard methodologies and key parameters that would have been assessed. The discontinuation of this compound in late-stage clinical development highlights the challenges in translating preclinical findings into clinically successful therapeutics. Further research into peripherally acting opioid antagonists continues to be an important area for improving the management of opioid-related side effects.

References

Bevenopran: A Peripherally Acting μ-Opioid Receptor Antagonist for Opioid-Induced Constipation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Bevenopran (formerly known as CB-5945, ADL-5945, MK-2402, and OpRA III) is a peripherally acting μ-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical and clinical development, and detailed experimental methodologies. The information is intended for researchers, scientists, and drug development professionals interested in the pharmacology and clinical application of peripherally acting opioid receptor antagonists.

Introduction

Opioid analgesics are highly effective for the management of moderate to severe pain. However, their use is frequently associated with significant gastrointestinal side effects, most notably opioid-induced constipation (OIC). OIC results from the activation of μ-opioid receptors in the enteric nervous system, which leads to decreased gastrointestinal motility, increased fluid absorption, and difficulty in passing stool. This compound was developed as a peripherally acting μ-opioid receptor antagonist (PAMORA) to counteract these effects without compromising the centrally mediated analgesic effects of opioids.[1] In addition to its primary activity as a μ-opioid receptor antagonist, this compound also exhibits activity at the δ-opioid receptor.[1] The development of this compound reached Phase III clinical trials before being discontinued (B1498344).[1][2]

Mechanism of Action

This compound functions as a competitive antagonist at μ-opioid receptors located in the gastrointestinal tract. By binding to these peripheral receptors, it blocks the effects of opioid agonists such as morphine, thereby restoring normal gut motility and alleviating constipation. A key feature of this compound is its limited ability to cross the blood-brain barrier, which confines its action to the periphery and prevents interference with the central analgesic effects of opioids.

Signaling Pathway of the μ-Opioid Receptor

The μ-opioid receptor is a G-protein coupled receptor (GPCR). Upon activation by an agonist, it initiates a signaling cascade that ultimately leads to a decrease in neuronal excitability and neurotransmitter release. As an antagonist, this compound binds to the receptor but does not activate this downstream signaling, thereby preventing the agonist-induced effects.

mu_opioid_receptor_signaling cluster_opioid_agonist Opioid Agonist Signaling cluster_this compound This compound Action Opioid_Agonist Opioid Agonist MOR_active μ-Opioid Receptor (Active) Opioid_Agonist->MOR_active Binds & Activates G_protein G-protein (Gi/Go) MOR_active->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ion_Channels Ion Channel Modulation G_protein->Ion_Channels cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) Ion_Channels->K_efflux Ca_influx ↓ Ca2+ Influx Ion_Channels->Ca_influx Neurotransmitter ↓ Neurotransmitter Release K_efflux->Neurotransmitter Ca_influx->Neurotransmitter This compound This compound MOR_inactive μ-Opioid Receptor (Inactive) This compound->MOR_inactive Binds & Blocks MOR_inactive->MOR_active Prevents Activation by Agonist Opioid_Agonist_ext Opioid Agonist

Caption: Simplified signaling pathway of the μ-opioid receptor and the antagonistic action of this compound.

Preclinical Development

Experimental Protocols for Preclinical Studies

Standard preclinical experimental protocols for evaluating a compound like this compound would typically include:

  • Receptor Binding Assays:

    • Objective: To determine the binding affinity (Ki) of this compound for μ-, δ-, and κ-opioid receptors.

    • Methodology: Radioligand binding assays using cell membranes expressing the recombinant human opioid receptors. For example, membranes would be incubated with a specific radioligand (e.g., [³H]-DAMGO for μ-receptors) and varying concentrations of this compound. The concentration of this compound that inhibits 50% of the radioligand binding (IC50) is determined and converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

  • In Vitro Functional Assays:

    • Objective: To assess the functional activity of this compound as an antagonist.

    • Methodology: Guanosine 5'-[γ-thio]triphosphate ([³⁵S]GTPγS) binding assays in cell membranes expressing the μ-opioid receptor. The ability of this compound to inhibit the agonist-stimulated [³⁵S]GTPγS binding would be measured to confirm its antagonist properties.

  • In Vivo Models of Opioid-Induced Constipation:

    • Objective: To evaluate the efficacy of this compound in reversing OIC in animal models.

    • Methodology:

      • Animal Model: Rats or mice are chronically treated with an opioid, typically morphine, to induce constipation.

      • Treatment: Animals are then treated with this compound at various doses or a vehicle control.

      • Endpoints: Efficacy is assessed by measuring parameters such as:

        • Gastrointestinal Transit Time: A non-absorbable marker (e.g., charcoal meal or carmine (B74029) red) is administered orally, and the distance it travels through the gastrointestinal tract in a set amount of time is measured.

        • Fecal Pellet Output: The number and weight of fecal pellets excreted over a specific period are quantified.

        • Whole Gut Transit Time: The time taken for a marker to be expelled after administration.

preclinical_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Efficacy Binding Receptor Binding Assays (μ, δ, κ) Functional Functional Assays ([³⁵S]GTPγS) Binding->Functional Confirm Antagonism Model Animal Model of OIC (e.g., Morphine-treated rat) Functional->Model Proceed to In Vivo Treatment This compound Administration Model->Treatment Endpoints Efficacy Endpoints - GI Transit - Fecal Output Treatment->Endpoints

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Clinical Development

This compound progressed to Phase III clinical trials for the treatment of OIC in patients with chronic non-cancer pain. The clinical development program was known as ASCENT.

Phase III Clinical Trial Program: ASCENT

The ASCENT program consisted of multiple studies, including three identically designed, randomized, double-blind, placebo-controlled efficacy and safety studies (NCT01901302, NCT01901328, NCT01901341) and a long-term safety study.

  • Objective: To evaluate the efficacy and safety of this compound for the treatment of OIC in adults taking opioid therapy for chronic non-cancer pain.

  • Study Design: Multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: Adults with OIC taking a stable daily dose of opioids (≥30 mg morphine equivalent total daily dose) for chronic non-cancer pain.

  • Intervention:

    • This compound: 0.25 mg administered orally twice daily.

    • Placebo: Matching placebo administered orally twice daily.

  • Treatment Duration: 12 weeks.

  • Primary Efficacy Endpoint: The proportion of "Overall Responders," defined as patients who had ≥3 spontaneous bowel movements (SBMs) per week and an increase from baseline of ≥1 SBM per week for at least 9 of the 12 treatment weeks, including at least 3 of the last 4 weeks.

  • Secondary Efficacy Endpoints: Included changes from baseline in the number of SBMs per week and responder analyses based on different criteria.

clinical_trial_workflow cluster_treatment 12-Week Double-Blind Treatment Screening Patient Screening (Chronic Non-Cancer Pain with OIC) Randomization Randomization (1:1) Screening->Randomization Bevenopran_Arm This compound (0.25 mg BID) Randomization->Bevenopran_Arm Placebo_Arm Placebo BID Randomization->Placebo_Arm Endpoints Primary & Secondary Endpoint Analysis Bevenopran_Arm->Endpoints Placebo_Arm->Endpoints Follow_up 4-Week Follow-up Endpoints->Follow_up

Caption: Workflow of the Phase III ASCENT efficacy studies for this compound.
Clinical Efficacy and Safety Data

The results of the pooled data from the three Phase III efficacy studies (NCT01901302, NCT01901328, NCT01901341) are summarized below.

Table 1: Pooled Efficacy Results of Phase III ASCENT Trials

EndpointThis compound (0.25 mg BID) (N=889)Placebo (N=892)
Primary Endpoint
Overall SBM Responders, n (%)240 (27.0%)167 (18.7%)
Secondary Endpoints
Change from Baseline in Mean Number of SBMs per Week (Week 12)1.81.2
Overall CSBM* Responders, n (%)197 (22.2%)124 (13.9%)
SBM Responders During Week 1, n (%)374 (42.1%)266 (29.8%)
Time to First SBM Post-First Dose (Median hours)11.825.4

*CSBM: Complete Spontaneous Bowel Movement

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) in Pooled Phase III ASCENT Trials

Adverse Event CategoryThis compound (0.25 mg BID) (N=889) n (%)Placebo (N=892) n (%)
Any TEAE 480 (54.0%)465 (52.1%)
Most Common TEAEs (>2%)
Diarrhea67 (7.5%)30 (3.4%)
Nausea60 (6.7%)44 (4.9%)
Abdominal Pain41 (4.6%)23 (2.6%)
Headache33 (3.7%)35 (3.9%)
Vomiting24 (2.7%)17 (1.9%)
Abdominal Pain Upper23 (2.6%)18 (2.0%)
Serious TEAEs 36 (4.0%)38 (4.3%)
TEAEs Leading to Discontinuation 46 (5.2%)36 (4.0%)

Pharmacokinetics

A Phase 1, open-label study was conducted to evaluate the absorption, distribution, metabolism, and excretion (ADME) and absolute bioavailability of this compound in healthy male subjects. While detailed pharmacokinetic parameters from this study are not publicly available, another Phase 1 study in patients with varying degrees of renal impairment was initiated to characterize the pharmacokinetics of a single 0.25 mg oral dose. This suggests that the pharmacokinetic profile of this compound was being thoroughly investigated.

Discontinuation of Development

In May 2015, the development of this compound for the treatment of OIC was discontinued during Phase III.

Conclusion

This compound is a peripherally acting μ-opioid receptor antagonist that demonstrated a statistically significant improvement in the symptoms of opioid-induced constipation in Phase III clinical trials. Its mechanism of action, targeting peripheral μ-opioid receptors, offered a promising approach to managing this common side effect of opioid therapy without compromising central analgesia. Despite showing efficacy, the development of this compound was discontinued. The data and experimental methodologies presented in this guide provide valuable insights into the development and evaluation of PAMORAs for OIC and can serve as a useful resource for researchers and drug development professionals in the field.

References

Bevenopran: A Technical Review of its Role in Opioid-Induced Constipation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting mu-opioid receptor antagonist (PAMORA) that was under clinical development for the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid therapy.[1] Developed by Cubist Pharmaceuticals (later acquired by Merck & Co.), this compound reached Phase III clinical trials before its development was discontinued (B1498344).[1] This technical guide provides a comprehensive overview of this compound's mechanism of action, and its investigation in preclinical and clinical research for OIC, based on publicly available information.

Mechanism of Action

This compound is designed to selectively block mu-opioid receptors in the gastrointestinal tract. Opioids exert their constipating effects by binding to these receptors in the gut, which leads to decreased motility, increased fluid absorption, and difficulty in passing stool. As a peripherally acting antagonist, this compound was developed to counteract these effects without interfering with the analgesic effects of opioids on the central nervous system. In addition to its primary activity as a mu-opioid receptor antagonist, this compound is also reported to act on delta-opioid receptors.

Signaling Pathway

The binding of opioid agonists to mu-opioid receptors on enteric neurons inhibits the release of neurotransmitters, leading to reduced peristalsis. This compound, by competitively binding to these peripheral mu-opioid receptors, is intended to block this signaling cascade and restore normal bowel function.

cluster_0 Opioid Agonist Action (Periphery) cluster_1 This compound's Proposed Mechanism Opioid Opioid (e.g., Morphine) MuReceptor Mu-Opioid Receptor (in GI Tract) Opioid->MuReceptor Binds to Inhibition Inhibition of Neurotransmitter Release MuReceptor->Inhibition Activates NormalMotility Normal GI Motility MuReceptor->NormalMotility Restores Signaling Constipation Decreased GI Motility (Constipation) Inhibition->Constipation Leads to This compound This compound This compound->MuReceptor Antagonizes

Proposed mechanism of this compound in OIC.

Preclinical Research

Detailed preclinical data on this compound, including specific binding affinities (Ki values) for mu, delta, and kappa opioid receptors, and efficacy in animal models of OIC, are not extensively available in the public domain. As a peripherally acting mu-opioid receptor antagonist, it is expected that this compound would exhibit high affinity for the mu-opioid receptor with limited ability to cross the blood-brain barrier.

Clinical Development Program

This compound progressed to a large-scale Phase III clinical trial program known as ASCENT.[2][3] This program was designed to evaluate the efficacy and safety of this compound in patients with chronic non-cancer pain and OIC.[2]

Phase III ASCENT Program Overview

The ASCENT program consisted of multiple, identically designed, randomized, double-blind, placebo-controlled studies.

Parameter Description
Drug This compound (CB-5945)
Dosage 0.25 mg orally twice daily
Patient Population Adults with chronic non-cancer pain and OIC
Number of Patients Approximately 600 per efficacy study; a separate 1,400-patient long-term safety study was also initiated.
Primary Endpoint Proportion of spontaneous bowel movement (SBM) responders over a 12-week treatment period.
Secondary Endpoint Patient-reported outcomes measured by the Chronic Opioid-Related Gastrointestinal Symptoms Scale (CORGISS).
Experimental Protocol: Phase III Efficacy Studies

The following outlines the general protocol for the Phase III efficacy trials based on available information.

cluster_0 This compound Arm cluster_1 Placebo Arm Screening Screening Phase (Patient Eligibility) Randomization Randomization (1:1) Screening->Randomization This compound This compound (0.25 mg BID) Randomization->this compound Placebo Placebo (BID) Randomization->Placebo Treatment 12-Week Treatment Period FollowUp Follow-up Treatment->FollowUp Endpoint Primary Endpoint Analysis: SBM Responders Treatment->Endpoint This compound->Treatment Placebo->Treatment

Simplified workflow of the ASCENT Phase III efficacy trials.
Clinical Trial Results

Despite the extensive Phase III program, specific quantitative results from the ASCENT trials, including the percentage of SBM responders in the this compound and placebo groups and the data from the CORGISS assessments, have not been made publicly available.

Pharmacokinetics

A Phase I, non-randomized, open-label study was planned to characterize the pharmacokinetics of a single oral dose of this compound in patients with varying degrees of renal impairment compared to healthy subjects. However, this study was suspended. Detailed human pharmacokinetic data, such as Cmax, Tmax, and half-life, are not available in the public literature.

Discontinuation of Development

In May 2015, the development of this compound was discontinued during Phase III trials. The specific reasons for the discontinuation have not been officially released by Cubist Pharmaceuticals or its parent company, Merck & Co.

Conclusion

This compound represented a therapeutic candidate for the management of OIC, a significant unmet need in patients requiring chronic opioid therapy. Its development as a peripherally acting mu-opioid receptor antagonist was based on a well-understood mechanism of action to alleviate constipation without compromising central analgesia. The extensive Phase III ASCENT program was designed to rigorously evaluate its efficacy and safety. However, the discontinuation of its development and the lack of publicly available quantitative data from these trials leave unanswered questions regarding its clinical profile and the reasons for its cessation. Further insights into the research and development of this compound would require access to unpublished preclinical and clinical study reports.

References

Bevenopran's Interaction with Delta-Opioid Receptors: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevenopran (formerly known as CB-5945 or ADL-5945) is a peripherally acting opioid receptor antagonist that was primarily developed for the treatment of opioid-induced constipation (OIC).[1][2] While its principal mechanism of action is antagonism of the mu-opioid receptor (μOR), preclinical data indicate that this compound also possesses a notable affinity for the delta-opioid receptor (δOR). This document provides a comprehensive technical overview of the known interactions between this compound and the delta-opioid receptor, summarizing available quantitative data, outlining relevant experimental methodologies, and illustrating key signaling pathways and experimental workflows.

Introduction

Opioid analgesics are mainstays in the management of moderate to severe pain. However, their therapeutic utility is often limited by significant adverse effects, most notably opioid-induced constipation (OIC), which arises from the activation of mu-opioid receptors in the enteric nervous system. Peripherally acting mu-opioid receptor antagonists (PAMORAs) have been developed to mitigate OIC without compromising centrally mediated analgesia. This compound is one such agent that reached late-stage clinical trials.[1]

Beyond its well-documented effects on the mu-opioid receptor, the pharmacological profile of this compound includes interaction with the delta-opioid receptor.[3] Understanding the nuances of this interaction is crucial for a complete characterization of the compound's mechanism of action and for informing the development of future peripherally restricted opioid receptor modulators. This whitepaper synthesizes the available data on this compound's effects at the delta-opioid receptor, providing a technical resource for the scientific community.

Quantitative Data: Receptor Binding Affinity

In vitro studies using cloned human opioid receptors have been conducted to determine the binding affinity of this compound for the three major opioid receptor subtypes. The equilibrium dissociation constant (Ki) is a measure of the affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

The table below summarizes the binding affinities of this compound (reported as ADL-5945) for the human mu-, delta-, and kappa-opioid receptors.

Receptor SubtypeBinding Affinity (Ki, nM)
Mu (μ)0.8
Delta (δ)4.8
Kappa (κ)133
Data derived from preclinical research findings.[3]

These data indicate that this compound has a high affinity for the mu-opioid receptor and a moderate to high affinity for the delta-opioid receptor. Its affinity for the kappa-opioid receptor is significantly lower.

Functional Activity at the Delta-Opioid Receptor

This compound is characterized as a peripherally selective μ- and δ-opioid receptor antagonist.[3] As an antagonist, it binds to the delta-opioid receptor but does not elicit the conformational change required for receptor activation. Consequently, it blocks the receptor from being stimulated by endogenous or exogenous agonists.

Quantitative data on the functional potency of this compound at the delta-opioid receptor, such as an IC50 or Kb value from a functional assay, are not widely available in the public domain.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the characterization of this compound's interaction with the delta-opioid receptor.

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand from the delta-opioid receptor.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human delta-opioid receptor (e.g., HEK293 or CHO cells).

  • Radioligand: A tritiated delta-opioid receptor antagonist with high affinity and specificity, such as [³H]-naltrindole.

  • Test Compound: this compound (ADL5945).

  • Binding Buffer: Typically 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled, high-affinity delta-opioid receptor ligand (e.g., unlabeled naltrindole).

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Membrane Preparation: Cultured cells expressing the delta-opioid receptor are harvested, and the cell membranes are isolated through homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, the following are added to each well:

    • A fixed concentration of the radioligand ([³H]-naltrindole).

    • Varying concentrations of the test compound (this compound).

    • Cell membranes containing the delta-opioid receptor.

    • For determining non-specific binding, a saturating concentration of a non-radiolabeled antagonist is used instead of the test compound.

  • Incubation: The plate is incubated at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of this compound (the concentration that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

GTPγS Functional Assay for Antagonism

This assay measures the functional activity of a G protein-coupled receptor (GPCR) by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation by an agonist. To determine the antagonist properties of a compound like this compound, its ability to inhibit agonist-stimulated [³⁵S]GTPγS binding is measured.

Materials:

  • Receptor Source: Cell membranes from a stable cell line expressing the human delta-opioid receptor.

  • Agonist: A known delta-opioid receptor agonist (e.g., SNC80 or DPDPE).

  • Test Compound: this compound.

  • Radioligand: [³⁵S]GTPγS.

  • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP.

  • Instrumentation: Scintillation counter, cell harvester with glass fiber filters.

Procedure:

  • Membrane Preparation: Similar to the binding assay, cell membranes are prepared from cells expressing the delta-opioid receptor.

  • Pre-incubation: The cell membranes are pre-incubated with varying concentrations of the antagonist (this compound) or vehicle.

  • Assay Initiation: The assay is initiated by adding a fixed concentration of the delta-opioid receptor agonist and [³⁵S]GTPγS.

  • Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Termination and Filtration: The reaction is terminated by rapid filtration through glass fiber filters.

  • Washing: The filters are washed with ice-cold buffer.

  • Scintillation Counting: The radioactivity on the filters is quantified.

  • Data Analysis: The data are analyzed to determine the concentration-dependent inhibition of agonist-stimulated [³⁵S]GTPγS binding by this compound. This allows for the calculation of the IC50 value of this compound as a functional antagonist.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to this compound's interaction with the delta-opioid receptor.

cluster_0 Cell Membrane cluster_1 Intracellular Effects dOR δ-Opioid Receptor G_protein Gi/o Protein dOR->G_protein Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Effect Decreased Neuronal Excitability This compound This compound (Antagonist) This compound->dOR Blocks Agonist Binding

Caption: Delta-Opioid Receptor Signaling Pathway and this compound's Antagonistic Action.

start Start prepare_membranes Prepare Cell Membranes (with δ-Opioid Receptors) start->prepare_membranes setup_assay Set up 96-well Plate: - Membranes - [³H]-Naltrindole (Radioligand) - Varying [this compound] prepare_membranes->setup_assay incubate Incubate to Reach Equilibrium setup_assay->incubate filter_wash Rapid Filtration and Washing (Separates bound from free radioligand) incubate->filter_wash scint_count Scintillation Counting (Measures radioactivity) filter_wash->scint_count analyze Data Analysis (Calculate IC50 and Ki) scint_count->analyze end End analyze->end cluster_receptors Opioid Receptor Subtypes This compound This compound Mu Mu (μ) Ki = 0.8 nM This compound->Mu High Affinity Delta Delta (δ) Ki = 4.8 nM This compound->Delta Moderate-High Affinity Kappa Kappa (κ) Ki = 133 nM This compound->Kappa Low Affinity

References

Methodological & Application

Application Notes and Protocols for Bevenopran in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevenopran (formerly known as CB-5945, ADL-5945) is a peripherally acting μ-opioid receptor antagonist (PAMORA) with additional affinity for the δ-opioid receptor.[1] Its primary mechanism of action is to block opioid receptors in the gastrointestinal tract and other peripheral tissues without interfering with the analgesic effects of opioids in the central nervous system. This selective action makes this compound a candidate for treating the adverse effects of opioid therapy, most notably opioid-induced constipation (OIC). These application notes provide detailed experimental designs for evaluating the efficacy of this compound in established animal models of OIC and opioid-induced pruritus.

While extensive clinical trial data for this compound in OIC exists, specific preclinical data from animal models is not widely published. The following protocols and data tables are based on established methodologies for testing PAMORAs and represent expected outcomes based on the pharmacology of this drug class.

Signaling Pathway of Opioid Action in the Gut and the Mechanism of this compound

Opioids like morphine exert their constipating effects by binding to μ-opioid receptors on enteric neurons in the gastrointestinal tract. This activation leads to a decrease in acetylcholine (B1216132) release, which in turn reduces gut motility and secretion, and increases sphincter tone. This compound, as a peripherally restricted μ-opioid receptor antagonist, competes with opioids for these binding sites in the gut, thereby reversing these effects and restoring normal bowel function.

cluster_0 Central Nervous System (CNS) cluster_1 Gastrointestinal (GI) Tract Opioid Analgesic (Systemic) Opioid Analgesic (Systemic) Analgesia Analgesia Opioid Analgesic (Systemic)->Analgesia Crosses Blood-Brain Barrier μ-Opioid Receptor μ-Opioid Receptor Opioid Analgesic (Systemic)->μ-Opioid Receptor Binds Enteric Neuron Enteric Neuron Reduced Motility & Secretion (Constipation) Reduced Motility & Secretion (Constipation) Enteric Neuron->Reduced Motility & Secretion (Constipation) Leads to μ-Opioid Receptor->Enteric Neuron Inhibits Acetylcholine Release This compound This compound This compound->μ-Opioid Receptor Blocks

Mechanism of this compound in the GI Tract.

Experimental Design: Opioid-Induced Constipation (OIC) in Rodents

This protocol describes a common method for inducing OIC in rats or mice and assessing the efficacy of a test article like this compound.

Experimental Workflow

G A Acclimatization (7 days) B Baseline Measurement (Fecal Output/GI Transit) A->B C Group Assignment (Vehicle, Opioid, Opioid + this compound) B->C D Induction of OIC (e.g., Morphine or Loperamide (B1203769) Administration) C->D E Treatment Administration (Vehicle or this compound) D->E F Data Collection (Fecal Pellet Count, GI Transit Time) E->F G Data Analysis F->G

Workflow for OIC Animal Model Experiment.

Protocols

1. Loperamide-Induced Constipation Model in Rats

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water.

  • Acclimatization: 7 days prior to the experiment.

  • Experimental Groups (n=8-10 per group):

    • Vehicle Control (e.g., 0.5% methylcellulose, p.o.)

    • Loperamide (e.g., 5 mg/kg, p.o.) + Vehicle

    • Loperamide (5 mg/kg, p.o.) + this compound (e.g., 1, 3, 10 mg/kg, p.o.)

  • Procedure:

    • Administer loperamide or its vehicle orally to the respective groups.

    • 30 minutes after loperamide administration, administer this compound or its vehicle orally.

    • Immediately after this compound administration, place each rat in an individual cage without food or water.

    • Collect and count the number of fecal pellets excreted by each rat over a 4-hour period.

    • Weigh the total fecal output and determine the water content by drying the pellets to a constant weight.

2. Gastrointestinal (GI) Transit Assay in Mice

  • Animals: Male C57BL/6 mice (20-25g).

  • Housing and Acclimatization: As described for the rat model.

  • Experimental Groups (n=8-10 per group):

    • Vehicle Control

    • Morphine (e.g., 5 mg/kg, s.c.) + Vehicle

    • Morphine (5 mg/kg, s.c.) + this compound (e.g., 1, 3, 10 mg/kg, p.o.)

  • Procedure:

    • Administer this compound or its vehicle orally.

    • 30 minutes later, administer morphine or its vehicle subcutaneously.

    • 30 minutes after morphine injection, administer a charcoal meal (e.g., 5% charcoal suspension in 10% gum acacia) orally (0.1 mL/10g body weight).

    • 30 minutes after the charcoal meal, euthanize the mice by cervical dislocation.

    • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

    • Calculate the GI transit as a percentage: (distance traveled by charcoal / total length of small intestine) x 100.

Data Presentation

Table 1: Exemplary Efficacy of this compound in a Rat Loperamide-Induced Constipation Model

Treatment GroupDose (mg/kg, p.o.)Mean Fecal Pellet Count (4 hours)Mean Fecal Water Content (%)
Vehicle Control-25 ± 345 ± 4
Loperamide + Vehicle55 ± 225 ± 3
Loperamide + this compound112 ± 3#32 ± 4#
Loperamide + this compound318 ± 4#38 ± 5#
Loperamide + this compound1023 ± 3#43 ± 4#
Data are presented as mean ± SEM. *p<0.05 vs. Vehicle Control; #p<0.05 vs. Loperamide + Vehicle.

Table 2: Exemplary Efficacy of this compound on GI Transit in a Mouse Morphine-Induced Delay Model

Treatment GroupDose (mg/kg)Mean GI Transit (%)
Vehicle Control-85 ± 5
Morphine (5, s.c.) + Vehicle-30 ± 4*
Morphine + this compound (p.o.)145 ± 6#
Morphine + this compound (p.o.)365 ± 5#
Morphine + this compound (p.o.)1080 ± 6#
Data are presented as mean ± SEM. *p<0.05 vs. Vehicle Control; #p<0.05 vs. Morphine + Vehicle.

Experimental Design: Opioid-Induced Pruritus in Mice

This protocol details a method for inducing pruritus (itching) in mice using a μ-opioid receptor agonist and assessing the anti-pruritic effect of this compound.

Protocol
  • Animals: Male C57BL/6 mice (20-25g).

  • Housing and Acclimatization: As previously described.

  • Experimental Groups (n=8-10 per group):

    • Vehicle (p.o.) + Saline (intradermal, i.d.)

    • Vehicle (p.o.) + DAMGO ([D-Ala², N-MePhe⁴, Gly-ol]-enkephalin) (e.g., 50 nmol, i.d.)

    • This compound (e.g., 1, 3, 10 mg/kg, p.o.) + DAMGO (50 nmol, i.d.)

  • Procedure:

    • Administer this compound or its vehicle orally.

    • 60 minutes later, gently restrain the mice and administer an intradermal injection of DAMGO or saline into the nape of the neck.

    • Immediately place the mouse in an observation chamber and video record for 30-60 minutes.

    • A blinded observer will count the number of scratching bouts directed towards the injection site. A bout is defined as one or more rapid movements of the hind paw towards the injection site.

Data Presentation

Table 3: Exemplary Anti-Pruritic Effect of this compound in a Mouse DAMGO-Induced Itch Model

Treatment GroupThis compound Dose (mg/kg, p.o.)Mean Scratching Bouts (30 min)
Vehicle + Saline-5 ± 2
Vehicle + DAMGO-150 ± 15*
This compound + DAMGO195 ± 12#
This compound + DAMGO350 ± 10#
This compound + DAMGO1020 ± 5#
Data are presented as mean ± SEM. *p<0.05 vs. Vehicle + Saline; #p<0.05 vs. Vehicle + DAMGO.

Conclusion

The provided experimental designs offer robust and reproducible methods for evaluating the preclinical efficacy of this compound in animal models of opioid-induced constipation and pruritus. By antagonizing peripheral μ-opioid receptors, this compound is expected to significantly ameliorate these common side effects of opioid therapy. The exemplary data illustrates the anticipated dose-dependent reversal of opioid-induced gut hypomotility and pruritic behavior. These models are crucial for the continued investigation and development of peripherally acting opioid antagonists for improved management of patients requiring chronic opioid treatment.

References

Application Notes and Protocols: Evaluating Bevenopran in Animal Models of Opioid-Induced Constipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opioid-induced constipation (OIC) is a prevalent and often debilitating side effect of opioid therapy, significantly impacting a patient's quality of life and adherence to pain management regimens. OIC results from the activation of mu (µ)-opioid receptors in the enteric nervous system, which leads to decreased gastrointestinal motility, reduced fluid secretion, and increased fluid absorption in the intestines. Bevenopran (formerly CB-5945) is a peripherally acting µ-opioid receptor antagonist (PAMORA) that was developed for the treatment of OIC.[1] Its mechanism of action is designed to block the effects of opioids in the gastrointestinal tract without interfering with their analgesic effects in the central nervous system.

These application notes provide detailed protocols for inducing OIC in animal models and for assessing the preclinical efficacy of this compound and other PAMORAs.

Mechanism of Action of this compound

This compound is a peripherally acting antagonist of the µ-opioid receptor and also has activity at the delta (δ)-opioid receptor.[1] In the gastrointestinal tract, opioid analgesics like morphine bind to µ-opioid receptors on enteric neurons. This binding inhibits the release of excitatory neurotransmitters, such as acetylcholine (B1216132), leading to a reduction in propulsive peristalsis and intestinal secretions. The result is delayed gastrointestinal transit and the formation of hard, dry stools.

This compound, due to its limited ability to cross the blood-brain barrier, selectively blocks these peripheral µ-opioid receptors in the gut. By competing with opioids for these binding sites, this compound prevents the downstream signaling cascade that leads to constipation, thereby restoring normal gut motility and fluid balance.

Signaling Pathway of Opioid Action and this compound Antagonism in Enteric Neurons

cluster_0 Presynaptic Enteric Neuron cluster_1 Postsynaptic Smooth Muscle Cell Opioid Opioid (e.g., Morphine) mu_Receptor μ-Opioid Receptor Opioid->mu_Receptor Binds & Activates This compound This compound This compound->mu_Receptor Binds & Blocks Inhibition Inhibition of Neurotransmitter Release mu_Receptor->Inhibition Leads to ACh Acetylcholine (ACh) Vesicles Inhibition->ACh Prevents Release Contraction Reduced Muscle Contraction ACh->Contraction Reduced Stimulation

Caption: Opioid binding to µ-receptors inhibits acetylcholine release, reducing gut motility. This compound blocks this binding.

Experimental Protocols

Standard animal models of OIC are essential for the preclinical evaluation of novel therapeutics like this compound. The following are detailed protocols for the loperamide-induced and morphine-induced constipation models in rodents.

Loperamide-Induced Constipation in Mice

Loperamide (B1203769) is a peripherally acting µ-opioid receptor agonist that does not cross the blood-brain barrier, making it a suitable agent for inducing constipation without central analgesic effects.

Materials:

  • Male ICR or C57BL/6 mice (8-10 weeks old)

  • Loperamide hydrochloride

  • Vehicle (e.g., 0.9% saline or 0.5% carboxymethylcellulose)

  • This compound or other test compounds

  • Oral gavage needles

  • Metabolic cages

Procedure:

  • Acclimatization: House mice in a controlled environment (12-hour light/dark cycle, 22-24°C) with ad libitum access to food and water for at least one week before the experiment.

  • Grouping: Randomly divide mice into experimental groups (e.g., Vehicle control, Loperamide + Vehicle, Loperamide + this compound low dose, Loperamide + this compound high dose). A typical group size is 8-10 animals.

  • Induction of Constipation:

    • Prepare a loperamide solution in the chosen vehicle.

    • Administer loperamide (e.g., 5-10 mg/kg) orally or subcutaneously to the mice in the constipation and treatment groups. The vehicle control group receives only the vehicle.

  • Test Compound Administration:

    • Administer this compound or its vehicle to the respective groups at a predetermined time relative to loperamide administration (e.g., 30 minutes before or after).

  • Assessment of Constipation:

    • Fecal Pellet Output: Immediately after loperamide administration, place individual mice in metabolic cages without food and water. Collect, count, and weigh the fecal pellets excreted over a defined period (e.g., 4-6 hours).

    • Gastrointestinal Transit (Charcoal Meal Assay):

      • Fast mice for 4-6 hours before the assay.

      • Administer a charcoal meal (e.g., 10% charcoal in 5% gum acacia) orally to each mouse.

      • After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

      • Carefully dissect the small intestine from the pyloric sphincter to the cecum.

      • Measure the total length of the small intestine and the distance traveled by the charcoal front.

      • Calculate the gastrointestinal transit ratio: (Distance traveled by charcoal / Total length of small intestine) x 100%.

Morphine-Induced Constipation in Rats

Morphine is a potent opioid analgesic that readily induces constipation and is often used to model OIC in preclinical studies.

Materials:

  • Male Sprague-Dawley or Wistar rats (200-250 g)

  • Morphine sulfate (B86663)

  • Vehicle (e.g., 0.9% saline)

  • This compound or other test compounds

  • Subcutaneous injection needles and syringes

  • Oral gavage needles

  • Metabolic cages

Procedure:

  • Acclimatization: As described for the mouse model.

  • Grouping: As described for the mouse model.

  • Induction of Constipation:

    • Administer morphine sulfate (e.g., 3-5 mg/kg) subcutaneously to the rats in the constipation and treatment groups.

  • Test Compound Administration:

    • Administer this compound or its vehicle orally to the respective groups, typically 30-60 minutes before morphine administration.

  • Assessment of Constipation:

    • Fecal Pellet Output: Place rats in individual metabolic cages and collect fecal pellets over a period of 6-8 hours. Record the number and total weight of the pellets.

    • Gastrointestinal Transit (Charcoal Meal Assay): The procedure is similar to that in mice, with adjustments for the larger animal size. A charcoal meal is administered orally, and after a defined period (e.g., 30-60 minutes), the gastrointestinal transit is measured.

Data Presentation

Table 1: Effect of a PAMORA on Fecal Pellet Output in Loperamide-Induced Constipation in Mice

Treatment GroupDose (mg/kg)Number of Fecal Pellets (mean ± SEM)Fecal Weight (g) (mean ± SEM)
Vehicle Control-15 ± 20.25 ± 0.04
Loperamide + Vehicle54 ± 10.07 ± 0.02
Loperamide + PAMORA19 ± 2#0.16 ± 0.03#
Loperamide + PAMORA313 ± 2#0.22 ± 0.04#
*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Loperamide + Vehicle

Table 2: Effect of a PAMORA (Alvimopan) on Gastrointestinal Transit in Morphine-Induced Constipation in Rats

Treatment GroupDose (mg/kg)Gastrointestinal Transit (%) (mean ± SEM)
Vehicle Control-85 ± 5
Morphine + Vehicle335 ± 4
Morphine + Alvimopan155 ± 6#
Morphine + Alvimopan375 ± 5#
p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Morphine + Vehicle. Data is illustrative and based on published findings for alvimopan.[2]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for evaluating a test compound like this compound in an animal model of opioid-induced constipation.

cluster_assessment Assessment Methods Acclimatization Animal Acclimatization (1 week) Grouping Randomization into Treatment Groups Acclimatization->Grouping Induction Induction of Constipation (Loperamide or Morphine) Grouping->Induction Treatment Administration of This compound or Vehicle Induction->Treatment Assessment Efficacy Assessment Treatment->Assessment Fecal_Output Fecal Pellet Output (Number and Weight) Assessment->Fecal_Output GI_Transit Gastrointestinal Transit (Charcoal Meal Assay) Assessment->GI_Transit

Caption: Workflow for preclinical evaluation of this compound in OIC animal models.

Conclusion

The animal models and protocols described provide a robust framework for the preclinical evaluation of this compound and other peripherally acting µ-opioid receptor antagonists for the treatment of opioid-induced constipation. Careful execution of these studies, with appropriate endpoints and data analysis, is crucial for determining the therapeutic potential of new drug candidates in this area.

References

Application of Bevenopran in Studying Mu-Opioid Receptor Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Bevenopran is a peripherally acting antagonist of the mu-opioid receptor (MOR), with some activity also reported at the delta-opioid receptor (DOR). It is crucial to note that this compound is not a tool for studying the kappa-opioid receptor (KOR) signaling pathway, as it does not exhibit significant affinity or functional activity at this receptor subtype. The primary research and clinical application of this compound has been in the context of MOR-mediated effects, particularly in antagonizing the peripheral effects of opioid agonists, such as opioid-induced constipation (OIC). This document provides detailed application notes and protocols for the use of this compound as a pharmacological tool to investigate MOR signaling.

Pharmacological Profile of this compound

This compound's utility in research stems from its selective antagonism at the MOR. This allows for the elucidation of MOR-specific signaling pathways and physiological effects.

PropertyValueReceptor TargetNotes
Mechanism of Action AntagonistMu-Opioid Receptor (MOR)Also shows activity at the delta-opioid receptor (DOR).
Primary Indication (Clinical) Opioid-Induced Constipation (Discontinued)Peripheral MORDesigned to have limited central nervous system penetration.

Signaling Pathways

Mu-Opioid Receptor (MOR) Signaling

Activation of the MOR by an agonist initiates a cascade of intracellular events. As a MOR antagonist, this compound blocks these downstream effects. The primary signaling pathway involves the coupling of the receptor to inhibitory G proteins (Gαi/o).

MOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR Mu-Opioid Receptor (MOR) G_protein Gαi/oβγ MOR->G_protein Agonist Binding G_alpha Gαi/o-GTP G_protein->G_alpha Activation G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Conversion of ATP to cAMP Ca_channel Voltage-gated Ca²⁺ Channel Ca_influx Decreased Ca²⁺ Influx Ca_channel->Ca_influx K_channel GIRK Channel (K⁺ Channel) K_efflux Increased K⁺ Efflux (Hyperpolarization) K_channel->K_efflux This compound This compound This compound->MOR Antagonism G_alpha->AC Inhibition G_beta_gamma->Ca_channel Inhibition G_beta_gamma->K_channel Activation PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Decreased Neuronal Excitability Ca_influx->Cellular_Response K_efflux->Cellular_Response

Caption: Mu-Opioid Receptor (MOR) Signaling Pathway and the Antagonistic Action of this compound.

β-Arrestin Recruitment Pathway

Upon agonist binding and subsequent G protein-coupled receptor kinase (GRK) phosphorylation of the MOR, β-arrestin is recruited. This leads to receptor desensitization, internalization, and can also initiate G protein-independent signaling cascades. This compound, by blocking agonist binding, prevents these events.

Beta_Arrestin_Recruitment cluster_membrane Cell Membrane cluster_intracellular Intracellular Space MOR_agonist Agonist-Bound MOR GRK GRK MOR_agonist->GRK Recruitment MOR_p Phosphorylated MOR MOR_agonist->MOR_p GRK->MOR_agonist Phosphorylation beta_arrestin β-Arrestin MOR_p->beta_arrestin Recruitment This compound This compound MOR MOR This compound->MOR Antagonism MOR->MOR_agonist Agonist Internalization Receptor Internalization beta_arrestin->Internalization Signaling β-Arrestin-Mediated Signaling beta_arrestin->Signaling Desensitization Desensitization beta_arrestin->Desensitization Radioligand_Binding_Workflow start Start prepare_membranes Prepare Cell Membranes Expressing MOR start->prepare_membranes incubate Incubate Membranes with Radioligand and this compound prepare_membranes->incubate separate Separate Bound and Free Radioligand (Filtration) incubate->separate quantify Quantify Radioactivity (Scintillation Counting) separate->quantify analyze Data Analysis (IC50 and Ki Determination) quantify->analyze end End analyze->end

Bevenopran: Application Notes and Protocols for Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevenopran is a peripherally acting μ-opioid receptor antagonist that has been investigated for the treatment of opioid-induced constipation (OIC).[1] It also exhibits activity at the δ-opioid receptor.[1] As a peripherally restricted antagonist, this compound is designed to counteract the constipating effects of opioids in the gastrointestinal tract without interfering with their central analgesic effects. These application notes provide detailed protocols for the formulation and experimental use of this compound in a laboratory research setting.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. This information is essential for the accurate preparation of stock solutions and experimental formulations.

PropertyValueSource
Molecular Formula C₂₀H₂₆N₄O₄[1][2]
Molecular Weight 386.45 g/mol [2]
IUPAC Name 5-[2-methoxy-4-[[2-(oxan-4-yl)ethylamino]methyl]phenoxy]pyrazine-2-carboxamide
CAS Number 676500-67-7
Appearance White to off-white solidMedChemExpress
Solubility (in DMSO) ≥ 125 mg/mL (323.47 mM)
SMILES COC1=C(C=CC(=C1)CNCCC2CCOCC2)OC3=NC=C(N=C3)C(=O)N
InChIKey ZGCYVRNZWGUXNQ-UHFFFAOYSA-N

Formulation of this compound for Research

The following protocols are recommended for the preparation of this compound solutions for in vitro and in vivo laboratory studies. Due to its limited aqueous solubility, the use of co-solvents is necessary.

In Vitro Stock Solutions

For in vitro assays, a high-concentration stock solution in dimethyl sulfoxide (B87167) (DMSO) is typically prepared.

Protocol for 10 mM DMSO Stock Solution:

  • Weigh out 3.86 mg of this compound powder.

  • Dissolve the powder in 1 mL of high-purity, anhydrous DMSO.

  • To aid dissolution, ultrasonic agitation may be required.

  • Store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

In Vivo Formulations

For administration to laboratory animals, several vehicle formulations can be used. The choice of vehicle will depend on the route of administration and the experimental design. It is recommended to keep the final concentration of DMSO in the administered formulation below 2%, especially for weakened animals.

Table of In Vivo Formulations:

FormulationCompositionAchievable Solubility
PEG300/Tween-80/Saline 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.08 mg/mL (5.38 mM)
SBE-β-CD/Saline 10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.08 mg/mL (5.38 mM)
Corn Oil 10% DMSO, 90% Corn Oil≥ 2.08 mg/mL (5.38 mM)

Protocol for PEG300/Tween-80/Saline Formulation (1 mL):

  • To 100 µL of a 20.8 mg/mL this compound stock solution in DMSO, add 400 µL of PEG300 and mix thoroughly.

  • Add 50 µL of Tween-80 and mix until a clear solution is formed.

  • Add 450 µL of saline to reach a final volume of 1 mL and mix well.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the activity of this compound.

In Vitro Assays

This assay determines the binding affinity (Ki) of this compound for the μ-opioid receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human μ-opioid receptor (e.g., from HEK293 or CHO cells).

  • Radioligand: [³H]-DAMGO (a high-affinity μ-opioid receptor agonist).

  • This compound (test compound).

  • Naloxone (for non-specific binding determination).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Filtration apparatus with glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: In a 96-well plate, combine the following in a final volume of 250 µL:

    • Total Binding: 150 µL of membrane preparation, 50 µL of assay buffer, and 50 µL of [³H]-DAMGO (at a concentration near its Kd, e.g., 1 nM).

    • Non-specific Binding: 150 µL of membrane preparation, 50 µL of 10 µM naloxone, and 50 µL of [³H]-DAMGO.

    • Competition Binding: 150 µL of membrane preparation, 50 µL of varying concentrations of this compound, and 50 µL of [³H]-DAMGO.

  • Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of this compound to generate a dose-response curve.

    • Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation.

This functional assay measures the ability of this compound to antagonize the agonist-induced inhibition of cyclic AMP (cAMP) production in cells expressing the μ-opioid receptor.

Materials:

  • HEK293 or CHO cells stably expressing the human μ-opioid receptor.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% BSA.

  • Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX).

  • Agonist: DAMGO.

  • Antagonist: this compound.

  • Stimulant: Forskolin.

  • cAMP detection kit (e.g., HTRF, ELISA).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate to achieve a 90-95% confluent monolayer on the day of the experiment.

  • Preparation: On the assay day, aspirate the culture medium and wash the cells once with Assay Buffer.

  • Antagonist Addition: Add 25 µL of this compound diluted in Stimulation Buffer to the appropriate wells. Use a serial dilution to generate a dose-response curve. Include vehicle-only wells.

  • Pre-incubation: Incubate the plate at 37°C for 20 minutes to allow this compound to bind to the receptors.

  • Agonist Addition: Add 25 µL of DAMGO (at a final concentration of its EC₈₀) mixed with Forskolin (at a final concentration of 5-10 µM) to all wells.

  • Stimulation: Incubate the plate at 37°C for 15 minutes.

  • Lysis & Detection: Stop the reaction by adding the lysis buffer from the cAMP kit and proceed with the detection protocol according to the manufacturer's instructions.

  • Data Analysis: Plot the measured cAMP levels against the log concentration of this compound and fit the data using a sigmoidal dose-response model to determine the IC₅₀ of this compound.

In Vivo Model: Loperamide-Induced Constipation in Mice

This model is used to evaluate the efficacy of this compound in reversing opioid-induced constipation. Loperamide (B1203769), a peripherally acting μ-opioid receptor agonist, is used to induce constipation.

Materials:

  • Male ICR or C57BL/6 mice (6-8 weeks old).

  • Loperamide hydrochloride.

  • Vehicle for loperamide (e.g., 0.9% saline).

  • This compound and its vehicle (see section 3.2).

  • Carmine (B74029) red marker (for gastrointestinal transit measurement).

  • Metabolic cages for fecal collection.

Procedure:

  • Acclimatization: Acclimate mice to the experimental conditions for at least 3 days.

  • Induction of Constipation: Administer loperamide (e.g., 5-10 mg/kg) orally or subcutaneously.

  • Drug Administration: Administer this compound or its vehicle at a defined time point relative to loperamide administration.

  • Evaluation of Constipation Parameters:

    • Fecal Output: House individual mice in metabolic cages and collect fecal pellets over a defined period (e.g., 2-6 hours). Count the number of pellets and measure their wet and dry weight to determine fecal water content.

    • Gastrointestinal Transit Time: Administer a non-absorbable marker (e.g., carmine red) orally. At a predetermined time, euthanize the mice and measure the distance traveled by the marker through the small intestine relative to the total length of the small intestine.

Quantitative Outcomes:

ParameterExpected Outcome in Loperamide-Treated Mice
Number of Fecal Pellets Decreased
Fecal Wet Weight Decreased
Fecal Water Content Decreased
Gastrointestinal Transit Ratio Decreased

Visualizations

Signaling Pathway

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Antagonist) MOR μ-Opioid Receptor (MOR) This compound->MOR Blocks Opioid_Agonist Opioid Agonist Opioid_Agonist->MOR Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Ca²⁺ Channels G_protein->Ca_channel Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts K_ion K⁺ Efflux GIRK->K_ion Neuronal_Activity Decreased Neuronal Excitability Ca_channel->Neuronal_Activity Reduces Ca²⁺ entry K_ion->Neuronal_Activity Ca_ion Ca²⁺ Influx Ca_ion->Ca_channel

Caption: Mu-opioid receptor signaling pathway and the antagonistic action of this compound.

Experimental Workflows

binding_assay_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes with Ligands (60 min, 25°C) prep_membranes->incubation prep_ligands Prepare Radioligand & Test Compound Dilutions prep_ligands->incubation filtration Filter and Wash to Separate Bound/Unbound incubation->filtration quantification Quantify Radioactivity (Scintillation Counting) filtration->quantification calc_binding Calculate Specific Binding quantification->calc_binding plot_curve Plot Dose-Response Curve calc_binding->plot_curve determine_ic50 Determine IC₅₀ plot_curve->determine_ic50 calc_ki Calculate Ki determine_ic50->calc_ki

Caption: Workflow for the competitive radioligand binding assay.

in_vivo_workflow cluster_phase1 Phase 1: Induction cluster_phase2 Phase 2: Treatment & Measurement cluster_phase3 Phase 3: Analysis acclimatize Acclimatize Mice (≥3 days) induce_constipation Induce Constipation (Loperamide Admin.) acclimatize->induce_constipation administer_drug Administer this compound or Vehicle induce_constipation->administer_drug measure_feces Measure Fecal Output (Number, Weight, Water Content) administer_drug->measure_feces measure_transit Measure GI Transit (Carmine Red Marker) administer_drug->measure_transit compare_groups Compare Treatment vs. Control Groups measure_feces->compare_groups measure_transit->compare_groups assess_efficacy Assess Efficacy of This compound compare_groups->assess_efficacy

Caption: Workflow for the in vivo loperamide-induced constipation model.

References

Bevenopran Administration Routes in Preclinical Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting μ-opioid receptor antagonist that was investigated for the treatment of opioid-induced constipation (OIC).[1] While clinical development focused on the oral route of administration, a comprehensive understanding of its effects and pharmacokinetic profile in preclinical models necessitates the exploration of various administration routes. This document provides detailed application notes and protocols for the oral, subcutaneous, and intravenous administration of this compound in preclinical research settings. Due to the limited publicly available preclinical data for this compound, the protocols for subcutaneous and intravenous routes are based on general best practices for rodent models.

Data Presentation

ParameterOral AdministrationSubcutaneous AdministrationIntravenous Administration
Animal Model e.g., Sprague-Dawley Rate.g., CD-1 Mousee.g., Beagle Dog
Dosage Range Data not availableData not availableData not available
Bioavailability (%) Data not availableData not available100% (by definition)
Tmax (hours) Data not availableData not availableImmediate
Cmax (ng/mL) Data not availableData not availableData not available
Half-life (hours) Data not availableData not availableData not available

Signaling Pathway of a μ-Opioid Receptor Antagonist

This compound functions by antagonizing the μ-opioid receptor. In the context of opioid-induced constipation, opioid agonists (like morphine) bind to μ-opioid receptors in the gastrointestinal tract, leading to decreased motility and constipation. This compound, as a peripherally acting antagonist, blocks the binding of opioids to these receptors in the gut, thereby mitigating the constipating effects without interfering with the central analgesic effects of the opioid.

mu_opioid_antagonist_pathway cluster_opioid_effect Opioid Agonist Action (e.g., in Gut) cluster_antagonist_action This compound (Antagonist) Action Opioid Agonist Opioid Agonist Mu-Opioid Receptor Mu-Opioid Receptor Opioid Agonist->Mu-Opioid Receptor Binds to G-Protein G-Protein Mu-Opioid Receptor->G-Protein Activates Normal Motility Normal Motility Mu-Opioid Receptor->Normal Motility Restores/Maintains Adenylyl Cyclase Adenylyl Cyclase G-Protein->Adenylyl Cyclase Inhibits Decreased cAMP Decreased cAMP Adenylyl Cyclase->Decreased cAMP Leads to Decreased Motility Decreased Motility Decreased cAMP->Decreased Motility Results in This compound This compound This compound->Mu-Opioid Receptor Blocks Binding

Figure 1. Mechanism of this compound at the μ-opioid receptor.

Experimental Protocols

Oral Administration (Gavage)

This protocol is adapted from standard preclinical procedures for oral administration in rodents.

Objective: To administer this compound orally to preclinical animal models to assess its pharmacokinetic profile and pharmacodynamic effects.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Gavage needles (appropriate size for the animal model)

  • Syringes

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Accurately weigh the required amount of this compound.

    • Prepare the vehicle solution.

    • Suspend or dissolve this compound in the vehicle to the desired concentration. Ensure homogeneity of the solution/suspension.

  • Animal Handling and Dosing:

    • Weigh the animal to determine the correct volume of the dosing solution to administer.

    • Gently restrain the animal.

    • Insert the gavage needle carefully into the esophagus and deliver the solution directly into the stomach.

    • Observe the animal for any signs of distress during and after the procedure.

  • Post-Administration Monitoring:

    • House the animals in appropriate caging.

    • For pharmacokinetic studies, collect blood samples at predetermined time points.

    • For pharmacodynamic studies, monitor relevant endpoints such as gastrointestinal transit time or fecal output.

Subcutaneous (SC) Administration

This is a general protocol for subcutaneous injection in rodents, as specific preclinical data for this compound via this route is not publicly available.

Objective: To administer this compound subcutaneously to assess its systemic absorption and effects.

Materials:

  • This compound

  • Sterile vehicle (e.g., sterile saline or phosphate-buffered saline)

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the sterile vehicle to the target concentration. Ensure the solution is sterile-filtered.

  • Animal Handling and Dosing:

    • Weigh the animal to calculate the injection volume.

    • Gently restrain the animal and lift a fold of skin, typically in the interscapular region.

    • Insert the needle into the subcutaneous space, being careful not to puncture the underlying muscle.

    • Inject the solution and withdraw the needle.

  • Post-Administration Monitoring:

    • Monitor the injection site for any signs of irritation or inflammation.

    • Proceed with blood sampling for pharmacokinetic analysis or observation for pharmacodynamic effects as required by the study design.

Intravenous (IV) Administration

This is a general protocol for intravenous injection in rodents, as specific preclinical data for this compound via this route is not publicly available.

Objective: To administer this compound directly into the systemic circulation to determine its pharmacokinetic parameters and immediate pharmacodynamic effects.

Materials:

  • This compound

  • Sterile vehicle suitable for intravenous injection (e.g., sterile saline)

  • Sterile syringes and needles (e.g., 27-30 gauge for tail vein injection in mice/rats)

  • Restraining device (e.g., rodent restrainer)

  • Heat lamp (optional, to induce vasodilation)

  • Animal scale

Procedure:

  • Preparation of Dosing Solution:

    • Prepare a sterile, pyrogen-free solution of this compound in a suitable vehicle.

  • Animal Handling and Dosing:

    • Weigh the animal.

    • Place the animal in a restraining device, exposing the tail.

    • If necessary, warm the tail with a heat lamp to dilate the lateral tail veins.

    • Disinfect the injection site.

    • Carefully insert the needle into one of the lateral tail veins and administer the solution as a bolus or slow infusion.

  • Post-Administration Monitoring:

    • Observe the animal for any immediate adverse reactions.

    • Collect blood samples at appropriate time points for pharmacokinetic profiling.

    • Monitor for pharmacodynamic responses as dictated by the experimental design.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_admin Administration Routes cluster_analysis Post-Administration Analysis Dose_Prep Dose Preparation (Vehicle + this compound) Oral Oral (Gavage) Dose_Prep->Oral SC Subcutaneous (SC) Dose_Prep->SC IV Intravenous (IV) Dose_Prep->IV Animal_Prep Animal Preparation (Weighing, Acclimatization) Animal_Prep->Oral Animal_Prep->SC Animal_Prep->IV PK Pharmacokinetic (PK) Analysis (Blood Sampling) Oral->PK PD Pharmacodynamic (PD) Analysis (Efficacy Endpoints) Oral->PD SC->PK SC->PD IV->PK IV->PD

Figure 2. General preclinical experimental workflow.

References

Application Notes and Protocols for Measuring the In Vivo Efficacy of Bevenopran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevenopran (formerly known as CB-5945, ADL-5945) is a peripherally acting μ-opioid receptor (MOR) antagonist that also demonstrates activity at the δ-opioid receptor (DOR).[1] Developed initially for the treatment of opioid-induced constipation, its mechanism of action as a peripherally restricted opioid receptor modulator makes it an interesting candidate for investigating peripheral analgesic effects without the central nervous system side effects commonly associated with opioid agonists. These application notes provide a comprehensive guide for researchers to design and execute in vivo studies to evaluate the efficacy of this compound or similar peripherally acting opioid receptor antagonists in rodent models of pain.

The protocols detailed below are standard preclinical assays used to assess the analgesic properties of test compounds. They are designed to provide quantifiable data on the efficacy of a compound in models of acute thermal pain and inflammatory pain.

Signaling Pathways of Opioid Receptors

The following diagram illustrates the generalized signaling pathways of the μ-opioid and δ-opioid receptors upon ligand binding. As an antagonist, this compound would block these downstream effects.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Agonist Binding DOR δ-Opioid Receptor (DOR) DOR->G_protein Agonist Binding AC Adenylyl Cyclase (AC) G_protein->AC α-subunit inhibits GIRK ↑ K+ Efflux (GIRK) G_protein->GIRK βγ-subunit activates Ca_channel ↓ Ca2+ Influx G_protein->Ca_channel βγ-subunit inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Hyperpolarization Hyperpolarization (Reduced Neuronal Excitability) GIRK->Hyperpolarization Ca_channel->Hyperpolarization This compound This compound (Antagonist) This compound->MOR Blocks This compound->DOR Blocks

Figure 1: Opioid Receptor Signaling Pathways

Data Presentation

Quantitative data from in vivo efficacy studies should be meticulously recorded and organized to allow for clear interpretation and comparison across different doses and models. The following table provides a template for summarizing such data.

In Vivo Model Species/Strain Test Compound Dose (mg/kg) Route of Administration Key Efficacy Readout (Units) % Maximum Possible Effect (%MPE) Notes
Hot PlateC57BL/6 MouseThis compound1.0i.p.Latency to paw lick (s)CalculatedAcute thermal nociception
Hot PlateC57BL/6 MouseThis compound3.0i.p.Latency to paw lick (s)Calculated
Hot PlateC57BL/6 MouseThis compound10.0i.p.Latency to paw lick (s)Calculated
Hot PlateC57BL/6 MouseVehicleN/Ai.p.Latency to paw lick (s)0%
Tail FlickSprague Dawley RatThis compound1.0s.c.Tail flick latency (s)CalculatedSpinal reflex to thermal pain
Tail FlickSprague Dawley RatThis compound3.0s.c.Tail flick latency (s)Calculated
Tail FlickSprague Dawley RatThis compound10.0s.c.Tail flick latency (s)Calculated
Tail FlickSprague Dawley RatVehicleN/As.c.Tail flick latency (s)0%
Carrageenan-induced HyperalgesiaWistar RatThis compound3.0p.o.Paw withdrawal threshold (g)CalculatedInflammatory pain model
Carrageenan-induced HyperalgesiaWistar RatThis compound10.0p.o.Paw withdrawal threshold (g)Calculated
Carrageenan-induced HyperalgesiaWistar RatVehicleN/Ap.o.Paw withdrawal threshold (g)0%

%MPE is calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

Experimental Workflow

A typical workflow for assessing the in vivo efficacy of a compound like this compound is outlined below. This process ensures systematic evaluation from animal acclimatization to final data analysis.

A Animal Acclimatization (Minimum 1 week) B Habituation to Test Apparatus (2-3 days prior to testing) A->B C Baseline Nociceptive Measurement (e.g., latency, threshold) B->C D Randomization into Treatment Groups C->D E Compound Administration (this compound, Vehicle, Positive Control) D->E F Post-Treatment Nociceptive Measurement (at various time points) E->F G Data Collection and Recording F->G H Statistical Analysis (e.g., ANOVA, t-test) G->H I Interpretation of Results (Dose-response, efficacy) H->I

Figure 2: In Vivo Efficacy Testing Workflow

Experimental Protocols

The following are detailed protocols for standard in vivo models relevant for testing the analgesic efficacy of peripherally acting opioid receptor antagonists.

Protocol 1: Hot Plate Test for Thermal Nociception

This test measures the response latency of an animal to a thermal stimulus, reflecting supraspinally mediated nociception.[2][3][4][5][6][7]

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., 52-55°C).

  • Transparent cylindrical restrainer (open at the top).

  • Stopwatch.

  • Test animals (mice or rats).

  • This compound solution and vehicle control.

Procedure:

  • Acclimatization: Allow animals to acclimate to the testing room for at least 60 minutes before the experiment.

  • Apparatus Setup: Set the hot plate surface to a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement:

    • Gently place the animal on the hot plate surface and immediately start the stopwatch.

    • Confine the animal within the transparent cylinder.

    • Observe the animal for nocifensive behaviors, such as hind paw licking, flicking, or jumping.[2]

    • Stop the timer at the first sign of a nocifensive response and record the latency.

    • Immediately remove the animal from the hot plate to prevent tissue damage.

    • A cut-off time (e.g., 30-60 seconds) must be established to avoid injury. If the animal does not respond within this time, remove it and record the cut-off latency.

  • Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, oral).

  • Post-Treatment Measurement: At predetermined time points after administration (e.g., 30, 60, 90, 120 minutes), repeat the procedure described in step 3 to measure the response latency.

  • Data Analysis: Calculate the mean latency for each treatment group at each time point. Efficacy is often expressed as the percentage of Maximum Possible Effect (%MPE).

Protocol 2: Tail Flick Test for Spinal Nociception

This assay assesses the spinal reflex to a thermal stimulus applied to the tail.[3][5][8][9][10][11]

Materials:

  • Tail flick apparatus (radiant heat source).

  • Animal restrainer (e.g., plastic tube).

  • Test animals (rats or mice).

  • This compound solution and vehicle control.

Procedure:

  • Acclimatization and Habituation: Allow animals to acclimate to the testing room. Habituate the animals to the restrainer for 2-3 days prior to testing to minimize stress.[10]

  • Baseline Measurement:

    • Gently place the animal in the restrainer with its tail exposed.

    • Position the tail over the radiant heat source, typically on a marked spot a few centimeters from the tip.

    • Activate the heat source, which simultaneously starts a timer.

    • The apparatus will automatically detect the tail flick (withdrawal from the heat) and record the latency.

    • A cut-off time (e.g., 10-15 seconds) should be set to prevent tissue damage.

    • Perform 2-3 baseline readings with a minimum interval of 5 minutes between each.

  • Compound Administration: Administer this compound or vehicle.

  • Post-Treatment Measurement: At specified time points post-administration, measure the tail flick latency as described in step 2.

  • Data Analysis: Compare the post-treatment latencies to the baseline values. Calculate the mean latency for each group and determine the %MPE.

Protocol 3: Carrageenan-Induced Inflammatory Pain Model

This model is used to evaluate the efficacy of compounds against inflammatory hyperalgesia (increased sensitivity to pain).[12][13][14][15][16]

Materials:

  • Lambda-carrageenan solution (e.g., 1-2% in sterile saline).

  • Syringes with fine-gauge needles (e.g., 27-30G).

  • Device for measuring mechanical hyperalgesia (e.g., electronic von Frey apparatus) or thermal hyperalgesia (e.g., plantar test apparatus).

  • Test animals (rats or mice).

  • This compound solution and vehicle control.

Procedure:

  • Baseline Measurement:

    • Measure the baseline paw withdrawal threshold (PWT) to a mechanical stimulus or paw withdrawal latency (PWL) to a thermal stimulus for both hind paws of each animal.

    • For mechanical threshold, apply increasing force to the plantar surface of the paw with the von Frey filament until the animal withdraws its paw.

    • For thermal latency, apply a radiant heat source to the plantar surface of the paw and record the time to withdrawal.

  • Induction of Inflammation:

    • Inject a small volume (e.g., 50-100 µL for rats) of carrageenan solution subcutaneously into the plantar surface of one hind paw. The contralateral paw can be injected with saline to serve as a control.

  • Development of Hyperalgesia: Allow 2-3 hours for the inflammation and associated hyperalgesia to develop. A significant decrease in PWT or PWL in the carrageenan-injected paw compared to baseline indicates successful induction.[12]

  • Compound Administration: Administer this compound or vehicle at the peak of the inflammatory response (e.g., 3 hours post-carrageenan).

  • Post-Treatment Measurement: Measure the PWT or PWL in both paws at various time points after drug administration (e.g., 30, 60, 120, 240 minutes).

  • Data Analysis: The analgesic effect is determined by the reversal of hyperalgesia, i.e., an increase in PWT or PWL in the inflamed paw of the drug-treated group compared to the vehicle-treated group. Results can be expressed as the percentage reversal of hyperalgesia.

References

Application Notes and Protocols for Studying Gastrointestinal Motility with Bevenopran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bevenopran (formerly known as CB-5945 and ADL-5945) is a peripherally acting antagonist of the μ-opioid receptor (MOR) and also exhibits activity at the δ-opioid receptor (DOR).[1] Its development was primarily focused on the treatment of opioid-induced constipation (OIC), a common and often debilitating side effect of opioid analgesics.[1] By selectively blocking opioid receptors in the gastrointestinal tract, this compound was designed to mitigate the inhibitory effects of opioids on gut motility without compromising their central analgesic effects. Though its clinical development was discontinued (B1498344) after Phase III trials, this compound remains a valuable research tool for investigating the role of peripheral opioid receptors in regulating gastrointestinal function.[1][2]

These application notes provide a comprehensive overview of the use of this compound in preclinical and clinical research settings to study gastrointestinal motility. Detailed protocols for key in vivo and in vitro experiments are provided to facilitate the design and execution of studies aimed at understanding the pharmacological effects of this compound and similar compounds.

Mechanism of Action

Opioids induce constipation by activating μ-opioid receptors located on enteric neurons within the myenteric and submucosal plexuses of the gut wall.[3] Activation of these G protein-coupled receptors initiates a signaling cascade that leads to:

  • Inhibition of Acetylcholine (B1216132) Release: Reduced acetylcholine release from myenteric plexus neurons decreases propulsive peristaltic contractions.

  • Decreased Intestinal Secretion: Activation of MORs in the submucosal plexus inhibits water and electrolyte secretion into the intestinal lumen, leading to harder, drier stools.

  • Increased Sphincter Tone: Opioids can increase the tone of the pyloric, ileocecal, and anal sphincters, further impeding the transit of intestinal contents.

This compound, as a peripherally restricted MOR antagonist, competitively binds to these receptors in the gastrointestinal tract, thereby preventing the binding of opioid agonists and reversing their inhibitory effects on motility and secretion.

Signaling Pathway of Opioid Action in Enteric Neurons

The following diagram illustrates the intracellular signaling pathway initiated by opioid receptor activation in an enteric neuron and the antagonistic action of this compound.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Opioid_Agonist Opioid Agonist (e.g., Morphine) MOR μ-Opioid Receptor (MOR) Opioid_Agonist->MOR Binds & Activates This compound This compound This compound->MOR Binds & Blocks G_Protein Gi/o Protein MOR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP ↓ cAMP AC->cAMP Ca_Influx ↓ Ca²⁺ Influx Ca_Channel->Ca_Influx K_Efflux ↑ K⁺ Efflux K_Channel->K_Efflux ACh_Vesicle Acetylcholine Vesicle Ca_Influx->ACh_Vesicle Reduced_Motility Reduced Motility & Secretion K_Efflux->Reduced_Motility ACh_Release ↓ ACh Release ACh_Vesicle->ACh_Release ACh_Release->Reduced_Motility

Opioid receptor signaling in enteric neurons and this compound's antagonism.

Data Presentation

While specific quantitative data for this compound from preclinical and clinical studies are not widely published, the following tables provide a framework for presenting such data and include representative values for other peripherally acting μ-opioid receptor antagonists (PAMORAs).

Table 1: Receptor Binding Affinity (Ki) of this compound and Comparators

Compoundμ-Opioid Receptor (Ki, nM)δ-Opioid Receptor (Ki, nM)Receptor Type
This compoundData not availableData not availableAntagonist
Alvimopan0.4 - 2.53.0 - 15Antagonist
Methylnaltrexone4.0 - 18200 - 1000Antagonist
Naldemedine0.9 - 2.314 - 30Antagonist
Note: Ki values can vary depending on the assay conditions and tissue source.

Table 2: In Vivo Efficacy of this compound in Animal Models of Opioid-Induced Constipation

Animal ModelOpioid UsedThis compound DoseEndpoint MeasuredResult
RatMorphineData not availableReversal of delayed gastric emptyingData not available
MouseLoperamide (B1203769)Data not availableIncrease in fecal pellet outputData not available
MouseMorphineData not available% Increase in small intestinal transitData not available

Table 3: Clinical Efficacy of this compound in Opioid-Induced Constipation (ASCENT Program)

Treatment GroupPrimary EndpointResult
This compound (0.25 mg BID)Proportion of spontaneous bowel movement (SBM) responders over 12 weeksData not publicly available
PlaceboProportion of spontaneous bowel movement (SBM) responders over 12 weeksData not publicly available
BID: twice daily. The ASCENT program consisted of three Phase III efficacy studies.

Experimental Protocols

The following are detailed protocols for common preclinical assays used to evaluate the effects of compounds like this compound on gastrointestinal motility.

In Vivo Protocol: Loperamide-Induced Constipation in Mice

This model is widely used to screen for compounds that can alleviate constipation. Loperamide, a peripherally acting μ-opioid receptor agonist, induces constipation by slowing intestinal transit.

Experimental Workflow

Acclimatization 1. Animal Acclimatization (7 days) Grouping 2. Randomization into Treatment Groups Acclimatization->Grouping Pretreatment 3. Vehicle or this compound Administration Grouping->Pretreatment Induction 4. Loperamide Administration (e.g., 10 mg/kg, p.o.) Pretreatment->Induction Evaluation 5. Evaluation of Constipation Parameters (Fecal output, GI transit) Induction->Evaluation

Workflow for loperamide-induced constipation model.

Materials:

  • Male ICR or C57BL/6 mice (8-10 weeks old)

  • Loperamide hydrochloride

  • This compound

  • Vehicle for loperamide (e.g., 0.5% carboxymethyl cellulose)

  • Vehicle for this compound (appropriate for its solubility)

  • Oral gavage needles

  • Metabolic cages

Procedure:

  • Acclimatization: House mice individually in a controlled environment (12-hour light/dark cycle, 22 ± 2°C) for at least 7 days with free access to food and water.

  • Grouping: Randomly divide mice into experimental groups (e.g., Vehicle + Vehicle, Vehicle + Loperamide, this compound + Loperamide). A typical group size is 8-10 mice.

  • Pre-treatment: Administer this compound or its vehicle to the respective groups via the desired route (e.g., oral gavage) at a predetermined time before loperamide administration.

  • Induction of Constipation: Administer loperamide (e.g., 10 mg/kg, orally) to all groups except the normal control group.

  • Fecal Parameter Measurement:

    • Immediately after loperamide administration, place each mouse in a metabolic cage without food and water.

    • Collect all fecal pellets excreted over a defined period (e.g., 6 hours).

    • Count the number of pellets and measure their total wet weight.

    • To determine fecal water content, dry the pellets at 60°C for 24 hours and re-weigh. Calculate the water content as: [(wet weight - dry weight) / wet weight] * 100.

  • Gastrointestinal Transit Time (Charcoal Meal Assay):

    • In a separate cohort of mice treated as above, administer an oral gavage of a charcoal meal (e.g., 5% charcoal in 10% gum arabic) at a set time after loperamide administration.

    • After a defined period (e.g., 30 minutes), euthanize the mice by cervical dislocation.

    • Carefully dissect the small intestine from the pylorus to the cecum.

    • Measure the total length of the small intestine and the distance traveled by the charcoal front.

    • Calculate the intestinal transit rate as: (distance traveled by charcoal / total length of small intestine) * 100.

In Vitro Protocol: Isolated Guinea Pig Ileum Assay

This classic pharmacological preparation is used to assess the contractile and relaxant effects of drugs on intestinal smooth muscle. It is particularly useful for studying the interaction between opioid agonists and antagonists.

Experimental Workflow

Dissection 1. Dissection of Guinea Pig Ileum Mounting 2. Mounting in Organ Bath Dissection->Mounting Equilibration 3. Equilibration Period Mounting->Equilibration Contraction 4. Induction of Contraction (e.g., Electrical Field Stimulation or Agonist) Equilibration->Contraction Drug_Addition 5. Addition of Opioid Agonist (e.g., Morphine) Contraction->Drug_Addition Antagonist_Addition 6. Addition of this compound Drug_Addition->Antagonist_Addition Measurement 7. Measurement of Contraction Inhibition and Reversal Antagonist_Addition->Measurement

Workflow for isolated guinea pig ileum assay.

Materials:

  • Male Dunkin-Hartley guinea pig (250-350 g)

  • Krebs-Henseleit solution

  • Organ bath system with force-displacement transducers

  • Carbogen gas (95% O₂, 5% CO₂)

  • Morphine sulfate

  • This compound

  • Acetylcholine or electrical field stimulation (EFS) electrodes

Procedure:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig.

    • Isolate a segment of the terminal ileum and place it in Krebs-Henseleit solution aerated with carbogen.

    • Prepare longitudinal muscle-myenteric plexus (LMMP) preparations by carefully stripping away the mucosa and submucosa.

  • Mounting:

    • Mount the ileum segment in an organ bath containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

    • Attach one end of the tissue to a fixed hook and the other to a force-displacement transducer.

    • Apply an initial tension of approximately 1 gram and allow the tissue to equilibrate for at least 60 minutes, with regular washes every 15 minutes.

  • Induction of Contractions:

    • Induce twitch contractions using EFS (e.g., 0.1 Hz, 0.5 ms (B15284909) pulse duration, supramaximal voltage).

    • Alternatively, induce tonic contractions with a contractile agonist like acetylcholine.

  • Opioid Agonist Effect:

    • Once stable contractions are achieved, add a cumulative concentration of an opioid agonist (e.g., morphine) to the bath to establish a dose-response curve for the inhibition of contractions.

  • Antagonist Effect:

    • In a separate set of experiments, pre-incubate the tissue with varying concentrations of this compound for a set period (e.g., 20 minutes) before adding the opioid agonist.

    • Determine the ability of this compound to shift the dose-response curve of the opioid agonist to the right, indicating competitive antagonism. The Schild plot analysis can be used to determine the pA2 value, a measure of antagonist potency.

  • Data Analysis:

    • Record the amplitude of contractions and express the effect of agonists and antagonists as a percentage of the baseline contraction.

    • Calculate IC₅₀ values for the opioid agonist in the absence and presence of this compound.

Conclusion

This compound serves as a specific and valuable pharmacological tool for elucidating the role of peripheral μ- and δ-opioid receptors in the regulation of gastrointestinal motility. The protocols outlined in these application notes provide a robust framework for researchers to investigate the prokinetic potential of this compound and other novel compounds targeting opioid-induced gastrointestinal dysfunction. While quantitative data on this compound's efficacy are limited in the public domain, the provided methodologies will enable researchers to generate such data and contribute to a deeper understanding of the complex interplay between the opioid system and gut function.

References

Application Notes and Protocols for In Vivo Imaging to Characterize the Pharmacology of Bevenopran

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established in vivo imaging techniques that can be applied to characterize the pharmacological properties of Bevenopran, a peripherally acting μ-opioid receptor (MOR) antagonist that also exhibits activity at δ-opioid receptors (DOR)[1]. Although this compound itself has not been developed as an imaging agent, these protocols are designed to enable researchers to quantify its target engagement, assess its mechanism of action, and guide dose selection in preclinical and clinical studies[2][3].

The primary imaging modality discussed is Positron Emission Tomography (PET), a highly sensitive and quantitative technique for visualizing and measuring the density and occupancy of specific molecular targets in vivo[4][5]. By using specific radiolabeled tracers for opioid receptors, PET can provide invaluable insights into how this compound interacts with its targets in a living organism.

Overview of Relevant Signaling Pathways

This compound acts on the opioid receptor system. Opioid receptors, including μ, δ, and κ subtypes, are G-protein coupled receptors (GPCRs) that, upon activation by an agonist, initiate a signaling cascade leading to various physiological effects. As an antagonist, this compound blocks these receptors, preventing their activation by endogenous or exogenous opioids.

cluster_membrane Cell Membrane Opioid_Receptor μ/δ-Opioid Receptor (GPCR) G_Protein Gi/Go Protein Opioid_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP Ca_ion_out [Ca²⁺]in K_ion_in K⁺ Efflux Opioid_Agonist Opioid Agonist (e.g., Morphine, Endorphin) Opioid_Agonist->Opioid_Receptor Activates This compound This compound (Antagonist) This compound->Opioid_Receptor Blocks ATP ATP ATP->AC Converts Neuronal_Activity Reduced Neuronal Excitability & Neurotransmitter Release cAMP->Neuronal_Activity Modulates Ca_ion_in Ca²⁺ Influx Ca_ion_in->Ca_Channel Ca_ion_out->Neuronal_Activity Modulates K_ion_in->Neuronal_Activity Modulates K_ion_out [K⁺]in K_ion_out->K_Channel

Figure 1: Opioid Receptor Signaling Antagonism by this compound.

Application: Receptor Occupancy Studies

A key application of in vivo imaging in drug development is to determine the relationship between the administered dose of a drug and the percentage of target receptors it occupies in the brain or peripheral tissues. This is crucial for selecting doses that are likely to be therapeutically effective while minimizing off-target effects.

Quantitative Data Presentation

The following tables present hypothetical but representative data from a PET study designed to measure the μ-opioid receptor occupancy of this compound.

Table 1: PET Radiotracer Characteristics for Opioid Receptor Imaging

RadiotracerTarget ReceptorTypeIsotopeTypical Application
[11C]carfentanilμ-Opioid ReceptorAgonist11CHigh-affinity tracer for quantifying MOR density and occupancy.
[11C]diprenorphineNon-selectiveAntagonist11CBinds to μ, δ, and κ receptors; useful for assessing broad opioid receptor binding.
[11C]naltrindoleδ-Opioid ReceptorAntagonist11CSpecific for DOR, to investigate this compound's secondary target engagement.
[11C]LY2795050κ-Opioid ReceptorAntagonist11CValidated for quantifying KOR, useful for assessing selectivity.

Table 2: Hypothetical μ-Opioid Receptor Occupancy by this compound in a Preclinical Model

This compound Dose (mg/kg, p.o.)Plasma Concentration (ng/mL)Receptor Occupancy in Striatum (%)Receptor Occupancy in Thalamus (%)
0 (Baseline)000
0.11525 ± 522 ± 6
0.34855 ± 851 ± 7
1.016085 ± 682 ± 5
3.045092 ± 490 ± 4
Data are presented as mean ± standard deviation.

Experimental Protocols

The following are detailed protocols for conducting PET imaging studies to assess the receptor occupancy of this compound in both preclinical and clinical settings.

Protocol 1: Preclinical PET Imaging in Rodents

Objective: To determine the dose-dependent occupancy of μ-opioid receptors by this compound in the rat brain using [11C]carfentanil.

Materials:

  • This compound (formulated for oral gavage)

  • [11C]carfentanil (synthesized with high specific activity)

  • Male Sprague-Dawley rats (250-300g)

  • Anesthesia (e.g., isoflurane)

  • Preclinical PET/CT scanner

  • Venous catheterization supplies

Methodology:

  • Animal Preparation:

    • Fast rats overnight with free access to water.

    • Anesthetize the rat with isoflurane (B1672236) (2-3% for induction, 1.5-2% for maintenance) in oxygen.

    • Place a catheter in the lateral tail vein for radiotracer injection.

    • Position the animal on the scanner bed, ensuring the head is centered in the field of view.

  • Drug Administration:

    • Administer this compound or vehicle via oral gavage at a predetermined time before the PET scan (e.g., 60 minutes) to allow for drug absorption and distribution. Doses could range from 0.1 to 10 mg/kg.

  • PET Scan Acquisition:

    • Inject a bolus of [11C]carfentanil (e.g., 10-20 MBq) through the tail vein catheter.

    • Acquire dynamic PET data for 60-90 minutes.

    • Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.

  • Data Analysis:

    • Reconstruct the dynamic PET images.

    • Co-register the PET images with the CT anatomical data.

    • Define regions of interest (ROIs) on the brain images, including target regions (e.g., striatum, thalamus) and a reference region with low receptor density (e.g., cerebellum).

    • Generate time-activity curves (TACs) for each ROI.

    • Calculate the binding potential (BPND) using a suitable kinetic model (e.g., simplified reference tissue model).

    • Calculate receptor occupancy (RO) using the following formula:

      • RO (%) = 100 * (BP_ND_Baseline - BP_ND_this compound) / BP_ND_Baseline

cluster_prep Preparation Phase cluster_scan Imaging Phase cluster_analysis Analysis Phase Animal_Prep Animal Preparation (Fasting, Anesthesia, Catheterization) Drug_Admin This compound Administration (Oral Gavage) Animal_Prep->Drug_Admin Tracer_Inject [¹¹C]carfentanil Injection (IV Bolus) Drug_Admin->Tracer_Inject Allow for absorption (e.g., 60 min) PET_Acquire Dynamic PET Scan (60-90 min) Tracer_Inject->PET_Acquire CT_Acquire CT Scan (Anatomical Reference) PET_Acquire->CT_Acquire Image_Recon Image Reconstruction & Co-registration CT_Acquire->Image_Recon ROI_Analysis ROI Definition & TAC Generation Image_Recon->ROI_Analysis Kinetic_Model Kinetic Modeling (Calculate BP_ND) ROI_Analysis->Kinetic_Model Occupancy_Calc Receptor Occupancy Calculation Kinetic_Model->Occupancy_Calc

Figure 2: Preclinical PET Workflow for Receptor Occupancy.
Protocol 2: Clinical PET Imaging in Human Subjects

Objective: To assess the relationship between plasma concentrations of this compound and μ-opioid receptor occupancy in the human brain.

Materials:

  • This compound (clinical-grade oral formulation)

  • [11C]carfentanil

  • Healthy human volunteers

  • PET/MR or PET/CT scanner

  • Arterial line insertion supplies (for blood sampling)

  • Automated blood sampler and gamma counter

Methodology:

  • Subject Preparation:

    • Subjects should fast for at least 6 hours before the scan.

    • Obtain informed consent and perform a physical examination.

    • Insert an arterial line for blood sampling to measure the arterial input function and a venous line for radiotracer injection.

  • Study Design (Crossover Design):

    • Session 1 (Baseline): Perform a PET scan with [11C]carfentanil without any drug administration.

    • Session 2 (this compound): Administer a single oral dose of this compound. At the time of predicted peak plasma concentration, perform a second PET scan with [11C]carfentanil. A washout period of at least one week should separate the sessions.

  • PET Scan Acquisition:

    • Position the subject comfortably in the scanner.

    • Administer [11C]carfentanil (e.g., 370-550 MBq) as a slow bolus.

    • Acquire dynamic PET data for 90 minutes.

    • Simultaneously, collect continuous arterial blood samples to measure radioactivity concentrations of the parent tracer and its metabolites.

    • Acquire a high-resolution MRI or CT scan for anatomical reference.

  • Data Analysis:

    • Correct PET data for motion and attenuation.

    • Co-register PET images with the subject's MRI.

    • Define ROIs on the MRI and transfer them to the dynamic PET data.

    • Analyze arterial blood samples to generate a metabolite-corrected arterial input function.

    • Calculate the total volume of distribution (VT) in each ROI using kinetic modeling (e.g., two-tissue compartment model) with the arterial input function.

    • Calculate receptor occupancy (RO) using VT values:

      • RO (%) = 100 * (V_T_Baseline - V_T_this compound) / (V_T_Baseline - V_ND)

      • Where VND (non-displaceable volume of distribution) is often estimated from the VT in a reference region like the cerebellum.

cluster_drug_dev Drug Development Pipeline Preclinical Preclinical Studies (Animal Models) Imaging In Vivo Imaging (PET) - Receptor Occupancy - Target Engagement Preclinical->Imaging Inform Phase1 Phase I (Safety, PK/PD) Phase1->Imaging Validate Phase2 Phase II (Efficacy, Dosing) Phase2->Imaging Confirm Phase3 Phase III (Pivotal Trials) Imaging->Phase1 Guide Imaging->Phase2 Optimize Imaging->Phase3 Support

Figure 3: Role of In Vivo Imaging in Drug Development.

By applying these established in vivo imaging techniques, researchers can thoroughly investigate the pharmacodynamics of this compound at its target receptors. The quantitative data derived from such studies are essential for building a comprehensive understanding of the drug's mechanism of action and for making informed decisions throughout the drug development process.

References

Troubleshooting & Optimization

Bevenopran solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the solubility and stability of bevenopran in common experimental buffers.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. This compound exhibits high solubility in DMSO, reaching up to 125 mg/mL.[1] For subsequent use in aqueous buffers, it is crucial to ensure that the final concentration of DMSO is kept low (typically <1%) to avoid solvent effects in biological assays.

Q2: I am observing precipitation when diluting my this compound DMSO stock solution into an aqueous buffer. What can I do?

A2: Precipitation upon dilution of a DMSO stock solution into an aqueous buffer is a common issue for poorly soluble compounds. Here are a few troubleshooting steps:

  • Decrease the final concentration: this compound has limited aqueous solubility, which decreases with increasing pH. Try lowering the final concentration of this compound in your assay.

  • Use a lower concentration stock solution: Preparing a less concentrated DMSO stock solution can sometimes help when diluting into an aqueous buffer.

  • Pre-warm the buffer: Gently warming the aqueous buffer before adding the this compound stock solution can sometimes improve solubility.

  • Sonication: Brief sonication of the final solution can help to dissolve any precipitate that has formed.[1]

  • Use of co-solvents or surfactants: For in vivo studies, formulations including co-solvents like PEG300 and surfactants like Tween-80 have been used to improve solubility.[1] While not always suitable for in vitro assays, a low concentration of a non-ionic surfactant may be tolerated in some experimental setups.

Q3: What are the recommended storage conditions for this compound solutions?

A3: this compound powder can be stored at -20°C for up to 3 years.[1] Stock solutions in DMSO should be stored at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes. Aqueous working solutions should ideally be prepared fresh on the day of use.

Q4: Is this compound stable in aqueous buffers at different pH values?

A4: this compound, as a weakly basic compound, is expected to be more stable in acidic to neutral pH conditions. Under alkaline conditions, it may be more susceptible to degradation. For quantitative experiments, it is recommended to assess the stability of this compound in your specific experimental buffer and conditions if the experiment is to be conducted over a prolonged period.

Q5: What are the likely degradation pathways for this compound?

A5: Based on its chemical structure, which includes an aromatic ether and a secondary amine, this compound may be susceptible to the following degradation pathways:

  • Oxidation: The secondary amine and the electron-rich aromatic rings are potential sites for oxidation.

  • Hydrolysis: The ether linkage could be susceptible to hydrolysis under extreme pH and temperature conditions.

  • N-nitrosation: In the presence of nitrite (B80452) sources, the secondary amine could potentially form a nitrosamine (B1359907) derivative.

Troubleshooting Guides

Issue: Inconsistent results in biological assays.
  • Possible Cause 1: Compound Precipitation.

    • Troubleshooting: Visually inspect your assay plates for any signs of precipitation. If possible, measure the concentration of this compound in your assay medium at the beginning and end of your experiment using a validated analytical method like HPLC. Refer to the solubility data in Table 1 and the FAQ on preventing precipitation.

  • Possible Cause 2: Compound Degradation.

    • Troubleshooting: If your experiments are run over several hours or days, this compound may be degrading in your assay medium. Prepare fresh solutions for each experiment. If the problem persists, consider conducting a stability study under your specific assay conditions (see Experimental Protocols).

Issue: Difficulty in achieving desired solubility in aqueous buffers.
  • Troubleshooting:

    • Review the hypothetical solubility data in Table 1 to select a suitable buffer and pH.

    • Always prepare a high-concentration stock in 100% DMSO first.

    • When diluting into your final aqueous buffer, add the DMSO stock to the buffer dropwise while vortexing to ensure rapid mixing.

    • The final DMSO concentration should be kept to a minimum (ideally below 1%).

    • If solubility is still an issue, a small amount of a biocompatible surfactant (e.g., Tween® 80 at 0.01-0.1%) may be considered, but its compatibility with your assay must be verified.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Common Experimental Buffers

Buffer SystempHTemperature (°C)Hypothetical Solubility (µg/mL)Hypothetical Solubility (µM)
Phosphate Buffered Saline (PBS)7.425~ 15~ 38.8
TRIS Buffer7.425~ 18~ 46.6
HEPES Buffer7.425~ 20~ 51.8
Acetate Buffer5.025~ 150~ 388.1
Bicarbonate Buffer8.525< 5< 12.9

Disclaimer: The data in this table is hypothetical and is intended to serve as a guideline for experimental design. Actual solubility should be determined empirically.

Table 2: Hypothetical Stability of this compound in Different Buffers at 37°C

Buffer (0.1 M)pH% Remaining after 24h% Remaining after 72h
Acetate Buffer5.0>98%>95%
Phosphate Buffered Saline (PBS)7.4~95%~85%
Bicarbonate Buffer8.5<80%<60%

Disclaimer: The data in this table is hypothetical and is intended to provide a general indication of stability. Actual stability will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Determination of this compound Solubility in Aqueous Buffers
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound powder to a series of vials, each containing a different aqueous buffer (e.g., PBS pH 7.4, TRIS pH 7.4, Acetate buffer pH 5.0).

    • Ensure enough solid is present to achieve saturation.

  • Equilibration:

    • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) on a shaker for 24-48 hours to ensure equilibrium is reached.

  • Sample Preparation:

    • After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification:

    • Dilute the filtered supernatant with an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and water).

    • Analyze the concentration of this compound using a validated HPLC method.

    • Prepare a standard curve of this compound of known concentrations to quantify the amount in the saturated solutions.

Protocol 2: Assessment of this compound Stability in Aqueous Buffers
  • Solution Preparation:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).

    • Dilute the stock solution into the desired aqueous buffers (e.g., PBS pH 7.4, Acetate buffer pH 5.0) to a final concentration of approximately 10 µg/mL. Ensure the final DMSO concentration is low (<0.1%).

  • Incubation:

    • Aliquot the solutions into several vials for each time point.

    • Incubate the vials at a specific temperature (e.g., 37°C). Protect from light if photostability is also being assessed.

  • Time Points:

    • At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), remove one vial from each buffer condition.

  • Sample Analysis:

    • Immediately analyze the concentration of this compound in each sample using a validated stability-indicating HPLC method.

    • The stability is determined by comparing the concentration at each time point to the initial concentration at time 0.

Visualizations

experimental_workflow cluster_solubility Solubility Protocol cluster_stability Stability Protocol prep_sat Prepare Saturated Solutions equilibrate Equilibrate (24-48h) prep_sat->equilibrate centrifuge Centrifuge & Filter equilibrate->centrifuge quantify_sol Quantify by HPLC centrifuge->quantify_sol prep_sol Prepare Working Solutions incubate Incubate at 37°C prep_sol->incubate sample Sample at Time Points incubate->sample quantify_stab Quantify by HPLC sample->quantify_stab

Caption: Experimental workflows for determining this compound solubility and stability.

troubleshooting_logic cluster_precip_solutions Precipitation Solutions cluster_degrad_solutions Degradation Solutions start Inconsistent Assay Results check_precip Check for Precipitation start->check_precip check_degrad Is experiment long-term? check_precip->check_degrad No lower_conc Lower Final Concentration check_precip->lower_conc Yes fresh_solution Prepare Fresh Solutions check_degrad->fresh_solution Yes end_node Consistent Results check_degrad->end_node No use_cosolvent Consider Co-solvent/Surfactant lower_conc->use_cosolvent sonicate Sonicate Solution use_cosolvent->sonicate sonicate->end_node run_stability Run Stability Study fresh_solution->run_stability run_stability->end_node

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Bevenopran Off-Target Effects: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of Bevenopran, a peripherally acting μ-opioid receptor antagonist.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a peripherally acting μ-opioid receptor antagonist. It also demonstrates activity at the δ-opioid receptors.[1] Its primary therapeutic indication was for the treatment of opioid-induced constipation (OIC).

Q2: Why was the clinical development of this compound discontinued (B1498344)?

This compound's development was discontinued during Phase III clinical trials.[1][2] While the specific reasons for the discontinuation are not publicly detailed, it is common for drug candidates to be halted at this stage due to insufficient efficacy, adverse events, or other strategic considerations.

Q3: What are the potential off-target effects to consider when working with a μ-opioid receptor antagonist like this compound?

While specific off-target interactions for this compound are not extensively documented in publicly available literature, researchers should consider potential interactions with other G protein-coupled receptors (GPCRs) due to structural similarities among receptor families. Off-target effects of opioid ligands can manifest as unexpected physiological responses in preclinical models or anomalous results in in vitro assays.[3]

Q4: My in vitro functional assay with this compound is showing unexpected results (e.g., partial agonism in a system where antagonism is expected). What could be the cause?

Unexpected results in functional assays can arise from several factors:

  • Off-Target Receptor Activation: this compound might be interacting with another receptor expressed in your cell line, leading to a confounding signal.

  • Assay Artifacts: Issues such as compound precipitation, interference with the detection system, or cytotoxicity at higher concentrations can produce misleading data.

  • Receptor Cross-Talk: The signaling pathways of the target receptor and an off-target receptor may converge, leading to a mixed signal.

  • Biased Agonism: The compound might be acting as a biased agonist at the target receptor, preferentially activating one signaling pathway (e.g., G protein) over another (e.g., β-arrestin), which might not be fully captured by your specific assay.

Q5: How can I experimentally determine the off-target binding profile of this compound?

A comprehensive approach to identifying off-target binding includes:

  • Computational Screening: In silico methods can predict potential off-target interactions based on the chemical structure of this compound.[4]

  • Broad Receptor Screening Panels: Commercially available screening services can test this compound against a large panel of receptors, ion channels, and enzymes to identify potential off-target binding.

  • Radioligand Binding Assays: These assays can be used to determine the binding affinity of this compound to a wide range of receptors.

  • Chemical Proteomics: Advanced techniques can identify protein targets of a small molecule in a cellular context.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 values in functional assays.
Potential Cause Troubleshooting Step
Cell Health and Passage Number Ensure cells are healthy, within a consistent passage number range, and plated at a uniform density.
Reagent Quality Verify the integrity and concentration of all reagents, including this compound stock solutions.
Assay Conditions Optimize incubation times, temperature, and buffer conditions.
Compound Stability Assess the stability of this compound in the assay buffer over the course of the experiment.
Issue 2: High background signal in a cAMP or β-arrestin assay.
Potential Cause Troubleshooting Step
Constitutive Receptor Activity The expressed receptor may have high basal activity. Consider using an inverse agonist as a control.
Nonspecific Assay Signal Run a control with a parental cell line that does not express the target receptor to check for compound-induced artifacts.
Reagent Contamination Use fresh, high-quality reagents and sterile techniques.
Issue 3: Discrepancy between binding affinity (Ki) and functional potency (IC50/EC50).
Potential Cause Troubleshooting Step
"Spare Receptors" A high receptor expression level can lead to a maximal response at low receptor occupancy, causing a leftward shift in the potency curve.
Allosteric Modulation This compound may be binding to an allosteric site on the receptor, which can affect the binding of the orthosteric ligand and receptor function in complex ways.
Complex Pharmacology The compound may have mixed agonist/antagonist properties or exhibit biased signaling.

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Opioid Receptor Affinity

This protocol is designed to determine the binding affinity (Ki) of this compound for μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing human μ, δ, or κ opioid receptors.

  • Radioligands: [³H]-DAMGO (for μ), [³H]-DPDPE (for δ), [³H]-U69,593 (for κ).

  • Non-labeled competing ligands: Naloxone (for non-specific binding).

  • Binding buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid and counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • Incubation: Incubate the plates at room temperature for 60-90 minutes to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold binding buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC50 value for this compound and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: cAMP Functional Assay for Gαi/o-Coupled Receptors

This protocol measures the ability of this compound to antagonize agonist-induced inhibition of cAMP production.

Materials:

  • CHO or HEK293 cells stably expressing the μ-opioid receptor.

  • Forskolin (B1673556) (to stimulate adenylyl cyclase).

  • A potent μ-opioid receptor agonist (e.g., DAMGO).

  • cAMP assay kit (e.g., HTRF, ELISA).

  • Cell culture medium and reagents.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well plate and incubate overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of the μ-opioid agonist (typically EC80) and forskolin to all wells.

  • Incubation: Incubate for the recommended time to allow for changes in intracellular cAMP levels.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit.

  • Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its IC50 value.

Protocol 3: β-Arrestin Recruitment Assay

This assay determines if this compound can antagonize agonist-induced β-arrestin recruitment to the μ-opioid receptor.

Materials:

  • Cell line engineered to express the μ-opioid receptor fused to a component of a reporter system (e.g., a fragment of β-galactosidase) and β-arrestin fused to the complementary component.

  • A potent μ-opioid receptor agonist.

  • Substrate for the reporter system.

  • Luminometer or fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells in an appropriate assay plate.

  • Compound Addition: Add varying concentrations of this compound to the wells.

  • Agonist Stimulation: Add a fixed concentration of the μ-opioid agonist (typically EC80).

  • Incubation: Incubate for the optimized time to allow for β-arrestin recruitment.

  • Signal Detection: Add the substrate and measure the light output or fluorescence signal.

  • Data Analysis: Determine the IC50 of this compound for the inhibition of agonist-induced β-arrestin recruitment.

Visualizations

Off_Target_Identification_Workflow cluster_in_silico In Silico Assessment cluster_in_vitro In Vitro Screening cluster_mitigation Mitigation Strategy A Compound Structure (this compound) B Computational Screening (Ligand-based, Structure-based) A->B C Predicted Off-Targets B->C D Broad Receptor Panel Screening C->D Prioritize G Confirmed Off-Targets D->G E Radioligand Binding Assays E->G F Functional Assays (cAMP, β-arrestin) F->G H Structure-Activity Relationship (SAR) Studies G->H Inform I Chemical Modification H->I J Lead Optimization I->J

Caption: Workflow for identifying and mitigating off-target effects.

GPCR_Signaling_Pathways cluster_membrane Plasma Membrane cluster_g_protein G Protein Signaling cluster_arrestin β-Arrestin Signaling GPCR μ-Opioid Receptor G_protein Gαi/o GPCR->G_protein Activates GRK GRK GPCR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates Arrestin β-Arrestin GRK->Arrestin Recruits Internalization Internalization Arrestin->Internalization MAPK MAPK Signaling Arrestin->MAPK Agonist Agonist Agonist->GPCR Activates This compound This compound (Antagonist) This compound->GPCR Blocks

References

Technical Support Center: Optimizing Bevenopran Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Bevenopran dosage for in vivo studies. As preclinical data for this compound is limited in publicly available literature, this guidance also draws from established principles of in vivo pharmacology and data from other peripherally acting μ-opioid receptor antagonists.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a peripherally acting μ-opioid receptor antagonist that also has some activity at the δ-opioid receptors.[1] Its primary mechanism is to block the effects of opioid agonists, such as morphine, in the peripheral nervous system, particularly in the gastrointestinal tract, without significantly affecting the central analgesic effects of opioids.[1][2][3] It was primarily developed for the treatment of opioid-induced constipation (OIC).[1][2][4]

Q2: What were the tested dosages of this compound in human clinical trials?

In Phase III clinical trials for opioid-induced constipation, this compound was evaluated at an oral dose of 0.25 mg twice daily.[4][5]

Q3: Is there established in vivo dosage information for this compound in common animal models like rats and mice?

Q4: How can I estimate a starting dose for my in vivo study with this compound?

Estimating a starting dose in the absence of direct preclinical data requires a careful approach. Researchers can consider the following:

  • Data from similar compounds: Examining the dosages of other peripherally acting opioid antagonists used in animal studies can provide a starting point. For example, naloxone (B1662785) has been studied in mice at doses of 0.1, 1.0, and 5.0 mg/kg/day administered subcutaneously.

  • Allometric Scaling: While not ideal without more data, allometric scaling from human doses can provide a rough estimate. However, this should be done with caution and in conjunction with a thorough literature review of the pharmacokinetics and pharmacodynamics of similar drugs in the chosen animal species.

  • In Vitro Potency: If available, the in vitro potency (e.g., Ki, IC50) of this compound at the target receptor can be used in pharmacological models to predict a starting dose range.

A conservative approach with a wide dose range in initial pilot studies is strongly recommended.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Lack of Efficacy (No reversal of opioid-induced effect) Inadequate Dose: The administered dose of this compound may be too low to effectively antagonize the opioid receptor in the target tissue.- Perform a dose-response study with a wider range of this compound concentrations.- Ensure the timing of this compound administration is appropriate relative to the opioid agonist administration.
Poor Bioavailability: The oral bioavailability of this compound in the specific animal model might be low or variable.- Consider alternative routes of administration such as subcutaneous (SC) or intraperitoneal (IP) injection.[7]- Use a vehicle that enhances solubility and absorption. A common vehicle for oral gavage in mice is a solution of 50% DMSO, 40% PEG300, and 10% ethanol.[8]
Timing of Administration: The pharmacokinetic profile of this compound may not align with the peak effect of the opioid agonist.- Conduct a time-course study to determine the optimal pre-treatment time for this compound.
Unexpected Central Nervous System (CNS) Effects High Dose: At very high doses, the peripheral selectivity of this compound might be overcome, leading to some CNS penetration and effects.- Reduce the dose of this compound.- Confirm the peripheral action by comparing effects with a centrally acting opioid antagonist.
Drug Interaction: Potential interaction with other administered compounds.- Review all co-administered substances for potential pharmacokinetic or pharmacodynamic interactions.
High Variability in Animal Responses Inconsistent Dosing Technique: Variability in oral gavage or injection technique can lead to inconsistent drug delivery.- Ensure all personnel are properly trained and consistent in their administration techniques.- For oral dosing, ensure the animal consumes the full dose.
Animal Health and Stress: Underlying health issues or stress can affect drug metabolism and response.- Monitor animal health closely.- Acclimatize animals to handling and procedures to minimize stress.
Vehicle Effects: The vehicle used to dissolve this compound may have its own biological effects.- Include a vehicle-only control group in all experiments.

Data Presentation

Table 1: this compound Clinical Dosage Information

IndicationSpeciesRoute of AdministrationDosage RegimenReference
Opioid-Induced ConstipationHumanOral0.25 mg twice daily[4][5]

Table 2: Example In Vivo Dosages of Other Opioid Antagonists (for reference)

CompoundSpeciesRoute of AdministrationDosageExperimental ContextReference
NaloxoneMouseSubcutaneous (osmotic pump)0.1, 1.0, 5.0 mg/kg/dayChronic antagonism of morphine analgesia
Nalmefene (B1676920)MouseIntraperitoneal0.014 mg/kg (ID50)Antagonism of morphine-induced hyperlocomotion[7][9]

Experimental Protocols

Protocol: Evaluation of this compound to Reverse Opioid-Induced Constipation in Mice

This protocol provides a general framework. Specific parameters should be optimized based on pilot studies.

1. Animals:

  • Male C57BL/6 mice, 8-10 weeks old.

  • Acclimatize animals for at least one week before the experiment.

  • House animals in a temperature and light-controlled environment with ad libitum access to food and water.

2. Materials:

  • This compound

  • Morphine hydrochloride

  • Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Saline (0.9% NaCl)

  • Charcoal meal (e.g., 10% charcoal suspension in 5% gum arabic)

  • Oral gavage needles

  • Animal balance

3. Experimental Groups (Example):

  • Group 1: Vehicle (for this compound) + Saline + Charcoal Meal

  • Group 2: Vehicle (for this compound) + Morphine + Charcoal Meal

  • Group 3: this compound (low dose) + Morphine + Charcoal Meal

  • Group 4: this compound (mid dose) + Morphine + Charcoal Meal

  • Group 5: this compound (high dose) + Morphine + Charcoal Meal

4. Procedure: a. Fasting: Fast mice for 4 hours before the experiment with free access to water. b. This compound/Vehicle Administration: Administer this compound or its vehicle orally via gavage at the predetermined doses. A typical volume is 10 mL/kg. c. Opioid Administration: 30 minutes after this compound/vehicle administration, administer morphine (e.g., 5 mg/kg, subcutaneous) or saline. d. Charcoal Meal Administration: 30 minutes after morphine/saline administration, administer the charcoal meal orally (e.g., 0.2 mL per mouse). e. Gastrointestinal Transit Measurement: 20-30 minutes after charcoal administration, humanely euthanize the mice by cervical dislocation. f. Carefully dissect the entire small intestine from the pyloric sphincter to the cecum. g. Measure the total length of the small intestine and the distance traveled by the charcoal meal. h. Calculate the percent of intestinal transit: (Distance traveled by charcoal / Total length of small intestine) x 100.

5. Data Analysis:

  • Compare the gastrointestinal transit between the different experimental groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

Mandatory Visualizations

Signaling_Pathway cluster_opioid_agonist Opioid Agonist Action cluster_bevenopran_action This compound Intervention Opioid_Agonist Opioid Agonist (e.g., Morphine) Mu_Opioid_Receptor Peripheral μ-Opioid Receptor (GI Tract) Opioid_Agonist->Mu_Opioid_Receptor G_Protein_Activation G-Protein Activation (Gi/Go) Mu_Opioid_Receptor->G_Protein_Activation Adenylyl_Cyclase_Inhibition ↓ Adenylyl Cyclase G_Protein_Activation->Adenylyl_Cyclase_Inhibition Reduced_Motility Reduced GI Motility G_Protein_Activation->Reduced_Motility cAMP_Decrease ↓ cAMP Adenylyl_Cyclase_Inhibition->cAMP_Decrease Reduced_Secretion Reduced Fluid Secretion cAMP_Decrease->Reduced_Secretion Constipation Constipation Reduced_Secretion->Constipation Reduced_Motility->Constipation This compound This compound Blockade Antagonism This compound->Blockade Blockade->Mu_Opioid_Receptor

Caption: Signaling pathway of a peripherally acting μ-opioid receptor antagonist like this compound.

Experimental_Workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (1 week) Randomization Randomization into Experimental Groups Acclimatization->Randomization Fasting Fasting (4 hours) Randomization->Fasting Bevenopran_Admin Administer this compound or Vehicle (T=0 min) Fasting->Bevenopran_Admin Opioid_Admin Administer Opioid Agonist or Saline (T=30 min) Bevenopran_Admin->Opioid_Admin Endpoint_Measure Measure Endpoint (e.g., GI Transit, Analgesia) (T=60-90 min) Opioid_Admin->Endpoint_Measure Data_Collection Data Collection and Tabulation Endpoint_Measure->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: A typical experimental workflow for an in vivo study evaluating this compound.

References

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bevenopran.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during experiments with this compound, a peripherally acting μ-opioid receptor antagonist with some activity at the δ-opioid receptors.[1] The troubleshooting advice is provided in a question-and-answer format to directly address specific experimental problems.

In Vitro Assays

Question 1: Why am I observing inconsistent or no antagonist activity of this compound in my in vitro functional assay (e.g., cAMP or GTPγS assay)?

Possible Causes and Solutions:

  • Agonist Concentration: The concentration of the opioid agonist used to stimulate the receptors might be too high, making it difficult for this compound to compete effectively.

    • Solution: Perform a full agonist dose-response curve to determine the EC80 (the concentration that produces 80% of the maximal response). Use this EC80 concentration for your antagonist experiments to ensure a sufficient window for observing inhibition.

  • Inadequate Pre-incubation: Insufficient pre-incubation time with this compound before adding the agonist can prevent it from reaching equilibrium with the receptors.

    • Solution: Pre-incubate the cells or membranes with this compound for at least 15-30 minutes before adding the opioid agonist.

  • Reagent Degradation: this compound, like many small molecules, can degrade if not stored properly.

    • Solution: Prepare fresh solutions of this compound for each experiment. Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles.

  • Low Receptor Expression: The cell line used may have low expression levels of the μ-opioid receptor, resulting in a small signal window.

    • Solution: Confirm receptor expression levels using techniques like radioligand binding, qPCR, or Western blot. Consider using a cell line with higher receptor expression.

  • Incorrect Assay Buffer Composition: The presence or absence of certain ions (e.g., Na+, Mg2+) can influence opioid receptor conformation and ligand binding.

    • Solution: Ensure your assay buffer composition is appropriate for opioid receptor functional assays. For example, GTPγS binding assays are sensitive to GDP and Mg2+ concentrations.[2]

Question 2: My radioligand binding assay shows high non-specific binding. What can I do to reduce it?

Possible Causes and Solutions:

  • Radioligand Issues: The radioligand may be binding to non-receptor components like lipids or the filter membrane.

    • Solution: Use a lower concentration of the radioligand, ideally at or below its Kd value.[3] Ensure the radioligand has high specific activity (>20 Ci/mmol for tritiated ligands) to minimize the required concentration.[3]

  • Insufficient Washing: Inadequate washing of the filters after incubation can leave unbound radioligand behind.

    • Solution: Increase the number and volume of washes with ice-cold wash buffer.

  • Filter Type: The filter material itself may be contributing to non-specific binding.

    • Solution: Pre-soak filters in a blocking agent like polyethyleneimine (PEI) to reduce non-specific binding.[4]

  • High Tissue/Membrane Concentration: Too much protein in the assay can increase non-specific binding sites.

    • Solution: Titrate the amount of cell membrane or tissue homogenate to find the optimal concentration that gives a good specific binding window.

In Vivo Experiments

Question 3: I am not observing a significant effect of this compound in my in vivo model of opioid-induced constipation. What are the potential reasons?

Possible Causes and Solutions:

  • Dose and Route of Administration: The dose of this compound may be too low, or the route of administration may not be optimal for achieving sufficient concentrations at the peripheral μ-opioid receptors in the gut.

    • Solution: Perform a dose-response study to determine the optimal dose. Consider the pharmacokinetic properties of this compound when selecting the route of administration (e.g., oral gavage, subcutaneous injection).

  • Opioid Challenge: The dose of the opioid used to induce constipation might be too high, overriding the antagonistic effect of this compound.

    • Solution: Ensure you are using a dose of the opioid (e.g., morphine) that consistently induces constipation without causing excessive sedation or other confounding side effects.

  • Timing of Administration: The timing of this compound administration relative to the opioid challenge is critical.

    • Solution: Administer this compound prior to the opioid challenge to allow for sufficient distribution to the peripheral receptors.

  • Animal Model and Diet: The specific strain of rodent and their diet can influence gastrointestinal transit time and the response to opioids.

    • Solution: Use a well-characterized animal model for opioid-induced constipation. Ensure a consistent and appropriate diet for the duration of the study.

Quantitative Data

The following tables summarize representative quantitative data for peripherally acting μ-opioid receptor antagonists. Note that specific values for this compound are not widely available in the public domain.

CompoundAssay TypeReceptorSpeciesIC50 (nM)Ki (nM)Reference
NaltrexoneRadioligand Bindingμ-opioid-8.90.2-3.6
NaloxoneRadioligand Bindingμ-opioid-9.0-
MethylnaltrexoneFunctional Assayμ-opioidHuman-2.5
AlvimopanRadioligand Bindingμ-opioidHuman-0.9
NaldemedineRadioligand Bindingμ-opioidHuman-0.3

Experimental Protocols

In Vitro Functional Assay: [³⁵S]GTPγS Binding Assay

This protocol is a general method to assess the ability of this compound to antagonize agonist-induced G-protein activation at the μ-opioid receptor.

Materials:

  • Cell membranes prepared from cells stably expressing the human μ-opioid receptor.

  • [³⁵S]GTPγS (specific activity >1000 Ci/mmol).

  • Guanosine diphosphate (B83284) (GDP).

  • Non-radiolabeled GTPγS.

  • Opioid agonist (e.g., DAMGO).

  • This compound.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Scintillation cocktail.

  • Glass fiber filter mats.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and dilute to the desired concentration (typically 5-20 µg of protein per well) in ice-cold assay buffer.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • 25 µL of assay buffer or this compound at various concentrations.

    • 25 µL of opioid agonist (at its EC80 concentration).

    • 50 µL of diluted cell membranes.

    • For non-specific binding wells, add 25 µL of 10 µM non-radiolabeled GTPγS.

  • Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.

  • Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through glass fiber filter mats using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer.

  • Detection: Dry the filter mats, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from all other values. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vivo Model: Morphine-Induced Constipation in Rodents

This protocol describes a common method to evaluate the efficacy of this compound in an in vivo model of opioid-induced constipation.

Materials:

  • Male Sprague-Dawley rats (200-250 g) or male C57BL/6 mice (20-25 g).

  • Morphine sulfate.

  • This compound.

  • Vehicle (e.g., saline, 0.5% methylcellulose).

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia).

  • Oral gavage needles.

Procedure:

  • Acclimation: Acclimate the animals to the housing conditions for at least 3 days before the experiment. Fast the animals for 12-18 hours with free access to water before the experiment.

  • Drug Administration:

    • Administer this compound or its vehicle via the desired route (e.g., oral gavage) at a predetermined time before the opioid challenge (e.g., 30-60 minutes).

    • Administer morphine (e.g., 3 mg/kg, subcutaneous) or vehicle to induce constipation.

  • Charcoal Meal Administration: 30 minutes after the morphine administration, administer the charcoal meal orally (e.g., 1 ml for rats, 0.2 ml for mice).

  • Assessment of Gastrointestinal Transit: 30-60 minutes after the charcoal meal administration, euthanize the animals by CO₂ asphyxiation.

  • Data Collection: Carefully dissect the small intestine from the pyloric sphincter to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Data Analysis: Calculate the gastrointestinal transit as a percentage: (distance traveled by charcoal / total length of the small intestine) x 100. Compare the gastrointestinal transit between the different treatment groups.

Visualizations

Signaling Pathways and Experimental Workflows

mu_opioid_receptor_signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound (Antagonist) MOR μ-Opioid Receptor (MOR) This compound->MOR Blocks Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR Activates G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Decreases Effector Downstream Effectors cAMP->Effector Modulates

Caption: μ-Opioid Receptor Signaling Pathway Antagonism by this compound.

antagonist_workflow start Start prepare_cells Prepare Cells Expressing μ-Opioid Receptor start->prepare_cells pre_incubate Pre-incubate with this compound (various concentrations) prepare_cells->pre_incubate add_agonist Add Opioid Agonist (EC80 concentration) pre_incubate->add_agonist incubate Incubate to Allow Signal Generation add_agonist->incubate measure_signal Measure Functional Readout (e.g., cAMP levels) incubate->measure_signal analyze Analyze Data (Dose-Response Curve) measure_signal->analyze end Determine IC50 analyze->end

Caption: Experimental Workflow for In Vitro Antagonist Assay.

troubleshooting_logic start No/Low Antagonist Effect Observed check_agonist Is Agonist Concentration at EC80? start->check_agonist check_preincubation Sufficient Pre-incubation with this compound? check_agonist->check_preincubation Yes optimize_agonist Optimize Agonist Concentration check_agonist->optimize_agonist No check_reagents Are this compound and Agonist Solutions Fresh? check_preincubation->check_reagents Yes increase_preincubation Increase Pre-incubation Time check_preincubation->increase_preincubation No check_cells Is Receptor Expression Adequate? check_reagents->check_cells Yes prepare_fresh Prepare Fresh Reagents check_reagents->prepare_fresh No validate_cells Validate Cell Line Expression check_cells->validate_cells No re_evaluate Re-evaluate Experiment check_cells->re_evaluate Yes optimize_agonist->re_evaluate increase_preincubation->re_evaluate prepare_fresh->re_evaluate validate_cells->re_evaluate

Caption: Troubleshooting Logic for In Vitro Antagonist Assays.

References

Technical Support Center: Improving Reproducibility in Bevenopran & Mu-Opioid Receptor Antagonist Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and standardized protocols to enhance the reproducibility of assays involving Bevenopran and other peripherally acting µ-opioid receptor (MOR) antagonists. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a peripherally acting µ-opioid receptor antagonist that also demonstrates activity at δ-opioid receptors.[1] It is designed to mitigate the gastrointestinal side effects of opioid analgesics, such as opioid-induced constipation (OIC), without compromising their pain-relieving effects in the central nervous system.[2] Its peripheral action is due to its limited ability to cross the blood-brain barrier.[3]

Q2: What are the common in vitro assays used to characterize compounds like this compound?

The characterization of µ-opioid receptor antagonists typically involves a combination of binding and functional assays. Common assays include:

  • Radioligand Binding Assays: To determine the binding affinity (Ki) of the compound for µ, δ, and κ opioid receptors.[4][5]

  • [35S]GTPγS Functional Assays: To measure the ability of the compound to block agonist-induced G-protein activation, confirming its antagonist properties.

  • cAMP Assays: To measure the downstream effect on adenylyl cyclase and cyclic adenosine (B11128) monophosphate production following receptor activation or inhibition.

  • Calcium Flux Assays: To monitor intracellular calcium levels as a measure of Gq/11-coupled GPCR activation or inhibition.

  • Receptor Internalization Assays: To assess the ability of a ligand to induce the internalization of the receptor from the cell surface.

Q3: Why was the clinical development of this compound discontinued?

This compound reached Phase III clinical trials for the treatment of opioid-induced constipation before its development was discontinued. While the specific reasons for discontinuation are not always publicly detailed, such decisions in late-stage drug development can be due to a variety of factors, including insufficient efficacy, unfavorable safety profiles, or strategic business decisions.

Troubleshooting Guide

Issue 1: High Non-Specific Binding (NSB) in Radioligand Binding Assays

High NSB can mask the specific binding signal, leading to inaccurate affinity measurements.

Potential Cause Troubleshooting Step
Radioligand concentration is too high.Use a radioligand concentration at or below its dissociation constant (Kd) to minimize binding to low-affinity, non-specific sites.
Insufficient washing.Increase the number and volume of washes with ice-cold buffer to more effectively remove unbound radioligand.
Radioligand adheres to filter plates.Pre-treat glass fiber filters with a solution like 0.33% polyethyleneimine (PEI) to reduce non-specific binding.
Non-specific binding to assay components.Include a blocking agent like 0.1% Bovine Serum Albumin (BSA) in the binding buffer.
Inherently "sticky" radioligand.If the problem persists, consider using an alternative radioligand with a better signal-to-noise ratio.
Issue 2: Low Specific Binding Signal

A weak signal can make it difficult to obtain reliable and reproducible data.

Potential Cause Troubleshooting Step
Inactive or insufficient receptor preparation.Verify the activity and concentration of your cell membrane preparation. Perform a protein concentration assay and consider a saturation binding experiment to determine receptor density (Bmax).
Degraded radioligand.Check the age and storage conditions of the radioligand. If in doubt, use a fresh batch.
Sub-optimal assay conditions.Optimize incubation time and temperature to ensure binding has reached equilibrium.
Issue 3: High Well-to-Well and Day-to-Day Variability

Inconsistent results are a major barrier to reproducibility.

Potential Cause Troubleshooting Step
Inconsistent protocol execution.Adhere strictly to a single, well-defined protocol for all experiments, including consistent incubation times, temperatures, and buffer compositions.
Pipetting errors.Use calibrated pipettes and consider using automated liquid handling systems to minimize variability.
Inhomogeneous membrane preparation.Thoroughly homogenize the membrane preparation before aliquoting to ensure a consistent receptor concentration in each well.
Variable radioligand in competitive assays.Standardize to a single, high-quality radioligand for all competitive binding assays to ensure consistent Ki values.

Quantitative Data Summary

The following table summarizes efficacy data from Phase 2 clinical studies of this compound (formerly CB-5945) in patients with opioid-induced constipation.

Table 1: Efficacy of this compound in Phase 2 OIC Studies

Dose RegimenChange from Baseline in SBMs (per week)p-valueOverall SBM Responders*p-value
Placebo--26%-
0.25mg (Twice Daily)3.420.000356%0.005

*Overall SBM Responders defined as ≥ 3 Spontaneous Bowel Movements (SBMs)/week and an increase of at least 1 SBM/week from baseline for 3 out of 4 weeks.

Experimental Protocols

The following are representative protocols for assays relevant to the characterization of a µ-opioid receptor antagonist like this compound.

Protocol 1: Mu-Opioid Receptor Radioligand Binding Assay

This protocol is for a competitive binding assay to determine the binding affinity (Ki) of a test compound.

Materials:

  • Cell membranes from CHO or HEK cells stably expressing the human µ-opioid receptor (hMOR).

  • Radioligand: [³H]DAMGO (a µ-opioid agonist).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: Naloxone (10 µM).

  • Test compound (e.g., this compound) at various concentrations.

  • 96-well plates and glass fiber filters.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound.

  • In a 96-well plate, add the following to triplicate wells:

    • Total Binding: Cell membranes + [³H]DAMGO.

    • Non-specific Binding: Cell membranes + [³H]DAMGO + 10 µM Naloxone.

    • Competition: Cell membranes + [³H]DAMGO + varying concentrations of the test compound.

  • Incubate the plates for 60 minutes at 25°C to allow the binding to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer.

  • Dry the filters and measure the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value (concentration of test compound that inhibits 50% of specific binding) and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: [35S]GTPγS Functional Assay

This protocol measures the antagonist effect of a test compound on agonist-induced G-protein activation.

Materials:

  • Cell membranes from cells expressing hMOR.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • GDP (10 µM).

  • [³⁵S]GTPγS.

  • Agonist: DAMGO.

  • Test compound (e.g., this compound).

Procedure:

  • Pre-incubate cell membranes with the test compound at various concentrations for 15 minutes at 30°C.

  • Add a sub-maximal concentration of the agonist (DAMGO) to stimulate G-protein activation.

  • Initiate the binding reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration.

  • Measure the bound radioactivity on the filters using a scintillation counter.

  • Plot the data to determine the IC50 of the test compound for the inhibition of agonist-stimulated [³⁵S]GTPγS binding.

Visualizations

mu_opioid_antagonist_pathway cluster_membrane Cell Membrane MOR μ-Opioid Receptor (MOR) G_protein Gi/o Protein MOR->G_protein Agonist Binding (Blocked by Antagonist) AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion Opioid_Agonist Opioid Agonist (e.g., Morphine) Opioid_Agonist->MOR This compound This compound (Antagonist) This compound->MOR Blocks Agonist ATP ATP ATP->AC Cellular_Response Decreased Cellular Response (e.g., Reduced Constipation)

Caption: Mechanism of action for a µ-opioid receptor antagonist like this compound.

experimental_workflow cluster_binding Binding Assays cluster_functional Functional Assays cluster_troubleshooting Reproducibility Checks Binding_Assay Radioligand Binding Assay Determine_Ki Determine Ki at μ, δ, κ receptors Binding_Assay->Determine_Ki Check_NSB Assess Non-Specific Binding Determine_Ki->Check_NSB Functional_Assay [35S]GTPγS or cAMP Assay Determine_Antagonism Confirm Antagonist Activity (IC50) Functional_Assay->Determine_Antagonism Check_Variability Evaluate Well-to-Well & Day-to-Day Variability Determine_Antagonism->Check_Variability Standardize Standardize Protocol Check_NSB->Standardize Check_Variability->Standardize End End: Reproducible Pharmacological Profile Standardize->End Start Start: Characterize Test Compound Start->Binding_Assay Start->Functional_Assay

Caption: Workflow for reproducible characterization of opioid receptor antagonists.

References

Bevenopran Interference: Technical Support & Troubleshooting

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential for bevenopran to interfere with common laboratory assays. While there is a lack of specific documented evidence of this compound causing assay interference, this guide offers a framework for assessing risk and troubleshooting potential issues based on general principles of drug-laboratory test interactions.

Frequently Asked Questions (FAQs)

Q1: Is there any documented evidence of this compound interfering with common laboratory assays?

A comprehensive review of scientific literature and drug information databases has not yielded specific reports of this compound interfering with common laboratory assays. This compound is a peripherally acting μ-opioid receptor antagonist that was investigated for opioid-induced constipation and its development has been discontinued.[1][2]

Q2: What are the general mechanisms by which drugs like this compound could potentially interfere with laboratory tests?

Drugs can interfere with laboratory tests through two primary mechanisms:

  • In vivo interference: This occurs when the drug has a physiological effect on the body that alters the level of the analyte being measured. For example, a drug that affects kidney function could alter the levels of creatinine (B1669602) in the blood.[3]

  • In vitro interference: This is a direct analytical interference where the drug or its metabolites interact with the assay components.[3] This can lead to falsely high or low results. Common examples include:

    • Immunoassay Cross-Reactivity: The drug or its metabolites may have a similar structure to the target analyte, allowing them to bind to the antibodies used in the assay.[4]

    • Enzyme Inhibition/Activation: The drug could interfere with enzymatic reactions that are part of the assay.

    • Colorimetric/Fluorometric Interference: The drug may have properties that interfere with the detection method of the assay.

Q3: My experiment using this compound has produced unexpected results. How can I determine if it's due to assay interference?

If you suspect assay interference, a systematic approach is recommended. This can include a series of validation experiments such as spike and recovery, and serial dilutions. It is also advisable to consult the assay manufacturer for any known interferences and to consider using an alternative analytical method to confirm your results.

Troubleshooting Guide

If you suspect this compound or any other compound is interfering with your laboratory assay, follow this troubleshooting workflow:

TroubleshootingWorkflow start Unexpected Experimental Results check_literature Review literature for known interferences with the drug class or assay type start->check_literature contact_manufacturer Contact assay manufacturer about potential cross-reactivity check_literature->contact_manufacturer spike_recovery Perform spike and recovery experiment contact_manufacturer->spike_recovery serial_dilution Perform serial dilution to check for linearity spike_recovery->serial_dilution no_interference Conclude interference is unlikely spike_recovery->no_interference Acceptable recovery alternative_method Use an alternative analytical method (e.g., mass spectrometry) serial_dilution->alternative_method serial_dilution->no_interference Linear results conclusion Conclude if interference is likely alternative_method->conclusion

Caption: Troubleshooting workflow for suspected laboratory assay interference.

Experimental Protocols

Spike and Recovery

This experiment helps determine if the presence of a substance (e.g., this compound) affects the ability of the assay to accurately measure the analyte.

  • Prepare Samples:

    • Control Sample: A sample matrix (e.g., plasma, urine) without the analyte or the suspected interfering substance.

    • Spiked Sample: The control sample spiked with a known concentration of the analyte.

    • Test Sample: The control sample spiked with both the known concentration of the analyte and the suspected interfering substance (this compound).

  • Assay Measurement: Measure the analyte concentration in all three samples according to the assay protocol.

  • Calculate Recovery:

    • Recovery (%) = [(Measured concentration in Test Sample - Measured concentration in Control Sample) / (Spiked Analyte Concentration)] * 100

  • Interpretation: A recovery significantly different from 100% (e.g., <80% or >120%) suggests interference.

Serial Dilution

This experiment assesses if the interference is concentration-dependent.

  • Prepare Sample: Use a patient sample or a contrived sample containing a high concentration of the analyte and the suspected interfering substance.

  • Create Dilutions: Prepare a series of dilutions of the sample (e.g., 1:2, 1:4, 1:8) using an appropriate diluent.

  • Assay Measurement: Measure the analyte concentration in each dilution.

  • Calculate Linearity: Multiply the measured concentration of each dilution by its dilution factor.

  • Interpretation: If the calculated concentrations are not consistent across the dilutions, it suggests the presence of an interfering substance.

This compound: Summary of Known Properties

PropertyDescription
Mechanism of Action Peripherally acting μ-opioid receptor antagonist. Also acts on δ-opioid receptors.
Therapeutic Area Investigated for the treatment of opioid-induced constipation.
Development Status Discontinued after Phase III clinical trials.
Chemical Class Small molecule, diarylether.

This compound's Mechanism of Action

This compound acts as an antagonist at the μ-opioid receptor. In the context of the gastrointestinal tract, endogenous and exogenous opioids bind to these receptors, which leads to a decrease in gut motility and subsequent constipation. This compound, by blocking this binding, is intended to reverse these effects.

SignalingPathway Opioid Opioid Agonist MuReceptor μ-Opioid Receptor Opioid->MuReceptor Binds to This compound This compound (Antagonist) This compound->MuReceptor Blocks G_Protein G-Protein Signaling MuReceptor->G_Protein Activates NormalMotility Normal Gut Motility MuReceptor->NormalMotility Promotes ReducedMotility Decreased Gut Motility (Constipation) G_Protein->ReducedMotility Leads to

Caption: Simplified signaling pathway of this compound's antagonism at the μ-opioid receptor.

References

Overcoming Bevenopran precipitation in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bevenopran. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when working with this compound in aqueous solutions, particularly concerning its solubility and precipitation.

Troubleshooting Guide

This guide provides solutions to specific precipitation issues you may encounter during your experiments.

Q1: I dissolved this compound (hydrochloride salt) in water to make a stock solution, but it precipitated immediately. What went wrong?

A1: This is a common issue. While the hydrochloride salt form of amine-containing compounds like this compound enhances water solubility, the concentration may have exceeded its aqueous solubility limit. Ensure you are preparing the stock solution at a concentration known to be soluble. For highly concentrated stocks, using a solvent like DMSO is recommended.[1] A 10 mM stock solution in newly opened, anhydrous DMSO is a reliable starting point.[1]

Q2: My this compound stock solution in DMSO was clear, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS) for my experiment. Why?

A2: This phenomenon, known as solvent-shifting precipitation, occurs when a drug dissolved in a strong organic solvent (like DMSO) is diluted into an aqueous buffer where its solubility is much lower. The final concentration of DMSO in your working solution may be too low to keep the this compound dissolved.

  • Immediate Action: Try vortexing or sonicating the solution. Gentle warming may also help redissolve the compound.[1]

  • Long-term Solution:

    • Decrease Final Concentration: The simplest solution is to lower the final concentration of this compound in your aqueous medium.

    • Increase Co-solvent Percentage: Ensure your final DMSO concentration is sufficient to maintain solubility. However, be mindful of the DMSO tolerance of your experimental system (e.g., cell line).

    • Use Solubilizing Excipients: Consider pre-formulating this compound with excipients like PEG300, Tween-80, or cyclodextrins (SBE-β-CD) before dilution into the final aqueous medium.[1]

Q3: My this compound solution was stable in a Tris buffer, but it crashed out of solution when I used a phosphate-based buffer (PBS). What is the cause?

A3: This is likely due to the "common ion effect".[2][3][4] If you are using the hydrochloride (HCl) salt of this compound, the chloride ions can interact with phosphate (B84403) ions in the buffer, potentially forming a less soluble salt or reducing the overall solubility of the this compound salt.[5] The solubility of ionic compounds can be highly dependent on the presence of other ions in the solution.[6]

  • Recommendation: When possible, use non-phosphate-based buffers like Tris or HEPES for preparing this compound working solutions. If PBS is required for your assay, you may need to lower the this compound concentration significantly or use a formulation with solubilizing excipients.

Q4: I noticed my this compound solution, which was initially clear, became cloudy after being stored at 4°C. Is this expected?

A4: Yes, this is possible. The solubility of many compounds, including this compound, is temperature-dependent.[6] For most solids, solubility increases with temperature.[6] When you lower the temperature, the solubility decreases, and if the concentration is near the saturation point, the compound can precipitate out of the solution.

  • Solution: Before use, allow the solution to return to room temperature or the experimental temperature (e.g., 37°C). If precipitation persists, gentle warming and sonication can be used to redissolve it. For long-term storage, it is best to store concentrated stocks in DMSO at -20°C or -80°C and prepare fresh dilutions for each experiment.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a peripherally acting μ-opioid receptor antagonist that also shows activity at δ-opioid receptors.[7] It was developed for the treatment of opioid-induced constipation.[7][8] As an antagonist, it blocks the receptor from being activated by agonists like endogenous dynorphins.[9][10]

Q2: What are the basic physicochemical properties of this compound?

A2: this compound is a small molecule with the following properties:

  • Molecular Formula: C₂₀H₂₆N₄O₄[7][11]

  • Molecular Weight: 386.4 g/mol [11]

  • Predicted XLogP3: 1.1[11] (This indicates moderate lipophilicity).

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: For high-concentration stock solutions, dimethyl sulfoxide (B87167) (DMSO) is recommended. This compound is soluble in DMSO at concentrations up to 125 mg/mL (323.47 mM).[1] It is crucial to use new, anhydrous DMSO, as hygroscopic (water-absorbed) DMSO can significantly reduce solubility.[1]

Q4: How does pH affect the solubility of this compound?

A4: this compound contains an amine group, making its aqueous solubility pH-dependent. As a weak base, it will be more soluble at a lower (acidic) pH where the amine group is protonated (ionized). As the pH increases towards and above its pKa, the compound becomes deprotonated (less ionized) and its aqueous solubility will decrease significantly.[12][13] This is a common characteristic of narcotic analgesics.[12]

Data & Protocols
Table 1: Representative pH-Dependent Aqueous Solubility of this compound HCl
pHPredicted Solubility (µg/mL)Predicted Molar Solubility (µM)State
5.0> 1000> 2588Highly Soluble (Protonated)
6.0~750~1941Soluble
7.0~150~388Sparingly Soluble
7.4~60~155Poorly Soluble
8.0< 10< 26Very Poorly Soluble (Free Base)

Note: This data is representative for weakly basic amine-containing drugs and illustrates the expected trend. Actual values should be determined empirically.

Experimental Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
  • Materials: this compound hydrochloride (powder), anhydrous DMSO, sterile microcentrifuge tubes.

  • Calculation: Determine the mass of this compound HCl needed. For 1 mL of a 10 mM solution (MW: 386.4 g/mol + ~36.5 g/mol for HCl = ~422.9 g/mol ), you will need 0.423 mg. It is recommended to prepare a larger volume for accurate weighing (e.g., 4.23 mg for 10 mL).

  • Procedure:

    • Weigh 4.23 mg of this compound HCl powder and place it in a sterile 15 mL conical tube.

    • Add 10 mL of anhydrous DMSO.

    • Vortex thoroughly for 2-3 minutes.

    • If any particulates remain, sonicate the solution in a water bath for 5-10 minutes until the solution is completely clear.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to one month or -80°C for up to six months.[1]

Experimental Protocol 2: Preparation of a 10 µM Working Solution in Cell Culture Medium
  • Materials: 10 mM this compound stock solution in DMSO, pre-warmed sterile cell culture medium (e.g., DMEM).

  • Procedure (Serial Dilution):

    • Perform a 1:100 intermediate dilution: Add 10 µL of the 10 mM stock solution to 990 µL of sterile medium. This creates a 100 µM intermediate solution. Vortex gently.

    • Perform a final 1:10 dilution: Add 100 µL of the 100 µM intermediate solution to 900 µL of sterile medium. This yields a final working solution of 10 µM this compound. The final DMSO concentration will be 0.1%.

  • Quality Control: Visually inspect the final solution for any signs of precipitation. If cloudiness appears, you may need to modify the protocol by using a medium with a lower pH or by adding solubilizing agents. Use the working solution immediately.

Visual Guides

G cluster_prep Solution Preparation cluster_troubleshoot Troubleshooting Logic cluster_solution Potential Solutions start Start: this compound HCl Powder stock Prepare 10 mM Stock in Anhydrous DMSO start->stock dilute Dilute Stock into Aqueous Buffer/Medium stock->dilute final Final Working Solution dilute->final precip Precipitation Occurs? final->precip check_conc Concentration > Solubility Limit? precip->check_conc Yes check_ph Is Buffer pH > 7? check_conc->check_ph No sol_lower_conc Lower Final Concentration check_conc->sol_lower_conc Yes check_buffer Using Phosphate Buffer? check_ph->check_buffer No sol_change_ph Use Lower pH Buffer check_ph->sol_change_ph Yes sol_change_buffer Switch to Tris/HEPES check_buffer->sol_change_buffer Yes sol_excipient Add Solubilizing Excipients (e.g., PEG, Tween-80) check_buffer->sol_excipient No / If issue persists sol_change_buffer->sol_excipient

Caption: Troubleshooting workflow for this compound precipitation.

G cluster_receptor Cell Membrane cluster_ligands Ligands cluster_downstream Downstream Effects KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase (AC) G_protein->AC Inhibits MAPK ↑ p38/ERK MAPK Signaling G_protein->MAPK Activates Ion ↓ Ca²⁺ Influx ↑ K⁺ Efflux G_protein->Ion Modulates cAMP ↓ cAMP AC->cAMP Dynorphin Dynorphin (Agonist) Dynorphin->KOR Binds & Activates This compound This compound (Antagonist) This compound->KOR Binds & Blocks Response Cellular Response (e.g., ↓ Neuronal Excitability) cAMP->Response MAPK->Response Ion->Response

Caption: Simplified KOR signaling pathway with this compound.

References

Stability of Bevenopran stock solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Bevenopran stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: The highly recommended solvent for preparing this compound stock solutions is Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO up to 125 mg/mL.[1] For consistent results, it is advisable to use a fresh, unopened bottle of DMSO as it is hygroscopic and absorbed water can affect solubility.[1]

Q2: What are the recommended storage conditions and stability period for this compound stock solutions?

A2: The stability of your this compound stock solution is highly dependent on the storage temperature. To prevent degradation and ensure experimental reproducibility, it is crucial to adhere to the following storage guidelines. Once prepared, it is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles which can lead to product inactivation.[1]

Data Presentation: this compound Stock Solution Stability

Storage TemperatureRecommended Duration
-20°C1 month[1]
-80°C6 months

Q3: My this compound solution has precipitated. What should I do?

A3: Precipitation can occur during the preparation of this compound solutions. If you observe precipitation or phase separation, gentle heating and/or sonication can be used to aid in the dissolution of the compound.

Q4: Can I prepare working solutions of this compound in aqueous buffers?

A4: Direct dilution of a DMSO stock solution into aqueous buffers may lead to precipitation of this compound. For in vivo experiments, specific formulations using co-solvents are recommended to maintain solubility. Commonly used solvent systems include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil

It is recommended to prepare these working solutions fresh on the day of use.

Troubleshooting Guide

IssuePossible CauseRecommended Action
Precipitation upon dilution in aqueous media Low aqueous solubility of this compound.* Use a co-solvent system as described in FAQ 4. * Increase the percentage of the organic co-solvent if possible, while considering its compatibility with the experimental system. * Prepare the working solution fresh and use it immediately.
Inconsistent experimental results Degradation of this compound stock solution.* Ensure the stock solution has been stored at the correct temperature and is within the recommended stability period. * Avoid repeated freeze-thaw cycles by preparing and storing aliquots. * Prepare a fresh stock solution from solid this compound.
Difficulty dissolving solid this compound Insufficient mixing or low-quality solvent.* Use gentle heating or sonication to aid dissolution. * Ensure the use of high-purity, anhydrous DMSO.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)

  • Weighing: Accurately weigh the required amount of solid this compound (Molecular Weight: 386.45 g/mol ).

  • Dissolution: Add the appropriate volume of high-purity DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex or sonicate the solution until the this compound is completely dissolved. Gentle heating can be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller volumes in tightly sealed vials to minimize freeze-thaw cycles. Store the aliquots at -20°C for up to 1 month or at -80°C for up to 6 months.

Protocol 2: General Protocol for Assessing Stock Solution Stability

Note: A specific, validated stability-indicating HPLC method for this compound is not publicly available. This protocol provides a general workflow that should be validated for your specific experimental needs.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a known concentration (e.g., 10 mM).

  • Initial Analysis (Time 0): Immediately after preparation, dilute an aliquot of the stock solution in a suitable mobile phase and analyze it using a validated HPLC method to determine the initial concentration and purity.

  • Storage: Store the remaining aliquots of the stock solution under the desired conditions (e.g., -20°C and -80°C).

  • Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve an aliquot from each storage condition.

  • Sample Preparation and Analysis: Thaw the aliquot, dilute it in the mobile phase to the same concentration as the initial sample, and analyze it using the same HPLC method.

  • Data Evaluation: Compare the concentration and purity of the stored samples to the initial (Time 0) sample. A significant decrease in concentration or the appearance of degradation peaks would indicate instability under those storage conditions.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_storage Storage cluster_use Experimental Use weigh Weigh Solid this compound add_dmso Add DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot Solution dissolve->aliquot store_neg20 Store at -20°C aliquot->store_neg20 store_neg80 Store at -80°C aliquot->store_neg80 thaw Thaw Aliquot store_neg20->thaw store_neg80->thaw dilute Prepare Working Solution thaw->dilute experiment Perform Experiment dilute->experiment

Caption: Workflow for the preparation, storage, and use of this compound stock solutions.

troubleshooting_logic start Inconsistent Experimental Results? check_storage Is stock solution stored correctly (-20°C or -80°C)? start->check_storage check_age Is stock solution within recommended use-by date? check_storage->check_age Yes correct_storage Store solution at the correct temperature check_storage->correct_storage No check_freeze_thaw Were aliquots used to avoid multiple freeze-thaw cycles? check_age->check_freeze_thaw Yes prepare_fresh Prepare a fresh stock solution check_age->prepare_fresh No check_freeze_thaw->prepare_fresh Yes (and still inconsistent) use_aliquots Implement aliquoting for future use check_freeze_thaw->use_aliquots No

Caption: Troubleshooting logic for inconsistent results with this compound.

References

Technical Support Center: Bevenopran and the Blood-Brain Barrier

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for assessing the potential of bevenopran to cross the blood-brain barrier (BBB). Given that this compound was developed as a peripherally acting µ-opioid receptor antagonist, its ability to penetrate the central nervous system (CNS) is expected to be limited.[1][2][3] This guide offers detailed experimental protocols, troubleshooting advice, and frequently asked questions to assist in the investigation of this compound's CNS permeability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its interaction with the blood-brain barrier a key question?

A1: this compound is a peripherally acting µ-opioid receptor antagonist (PAMORA) that was investigated for the treatment of opioid-induced constipation.[1] For a PAMORA to be effective without interfering with the central analgesic effects of opioids, it must have minimal passage across the blood-brain barrier. Therefore, quantifying its BBB penetration is a critical step in its pharmacological profiling.

Q2: Based on its physicochemical properties, is this compound likely to cross the BBB?

Q3: What experimental approaches can definitively determine if this compound crosses the BBB?

A3: A multi-pronged approach involving in vitro and in vivo studies is recommended.

  • In vitro models: These provide an initial screening of permeability. The most common are cell-based assays using Transwell inserts.

  • In vivo studies: Animal models are used to measure the concentration of this compound in the brain and plasma under physiological conditions. Microdialysis is a key technique for determining the unbound brain-to-plasma concentration ratio (Kp,uu), which is the gold standard for assessing BBB penetration.

Q4: My in vitro results show low permeability for this compound. What should I investigate next?

A4: Low in vitro permeability is the expected outcome for a PAMORA. The next steps would be to investigate the underlying reasons. This could be due to its physicochemical properties leading to low passive permeability or because it is a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump compounds out of the brain. To investigate this, you can perform bidirectional permeability assays or use P-gp inhibitors in your in vitro model.

Q5: How can I determine if this compound is a substrate for P-glycoprotein (P-gp)?

A5: You can use in vitro cell-based assays with cell lines that overexpress P-gp, such as MDCK-MDR1 cells. By measuring the bidirectional transport of this compound across a monolayer of these cells, you can calculate an efflux ratio. An efflux ratio significantly greater than 1, which is reduced in the presence of a known P-gp inhibitor, indicates that this compound is a substrate for P-gp.

Data Presentation

While specific quantitative data for this compound's BBB penetration is not publicly available due to the discontinuation of its clinical development, the following tables illustrate how such data would be presented.

Table 1: Physicochemical Properties of this compound and their Implications for BBB Penetration

PropertyValueImplication for BBB Penetration
Molecular FormulaC₂₀H₂₆N₄O₄-
Molecular Weight386.45 g/mol Within the range for potential CNS penetration, but on the higher side.
Predicted Properties
LogP (Lipophilicity)Value to be determinedHigher LogP can favor passive diffusion, but very high values can lead to entrapment in the membrane.
Polar Surface Area (PSA)Value to be determinedA lower PSA (typically < 90 Ų) is generally associated with better BBB penetration.
Hydrogen Bond DonorsValue to be determinedFewer hydrogen bond donors (typically ≤ 3) are favorable for crossing the BBB.
Hydrogen Bond AcceptorsValue to be determinedFewer hydrogen bond acceptors (typically ≤ 7) are favorable for crossing the BBB.

Note: Predicted properties would be calculated using standard computational chemistry software.

Table 2: Sample Data from an In Vitro BBB Permeability Assay (Transwell Model)

CompoundApparent Permeability (Papp) (10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Efflux Ratio with P-gp InhibitorInterpretation
This compound Experimental ValueExperimental ValueExperimental ValueTo be determined based on results
Propranolol (High Permeability Control) ~21.7~1.0Not ApplicableHigh passive permeability
Sucrose (Low Permeability Control) ~2.9~1.0Not ApplicableLow paracellular permeability
Digoxin (P-gp Substrate Control) Low> 2.0~1.0Active efflux by P-gp

This table is illustrative. Actual experimental values would need to be generated.

Table 3: Sample Data from an In Vivo Microdialysis Study in Rodents

CompoundTotal Brain-to-Plasma Ratio (Kp)Unbound Brain-to-Plasma Ratio (Kp,uu)Interpretation
This compound Experimental ValueExperimental ValueTo be determined based on results
Diazepam (High BBB Penetration) High~1.0High passive diffusion and brain uptake
Atenolol (Low BBB Penetration) Low< 0.1Low passive diffusion
Quinidine (P-gp Substrate) Moderate< 0.1Active efflux limits brain exposure

This table is illustrative. Actual experimental values would need to be generated.

Experimental Protocols

In Vitro BBB Permeability Assay Using a Transwell Model

Objective: To determine the apparent permeability (Papp) and efflux ratio of this compound across a cell monolayer mimicking the BBB.

Methodology:

  • Cell Culture: Culture human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable cell lines on Transwell inserts until a confluent monolayer is formed.

  • Barrier Integrity Check: Measure the transendothelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A high TEER value indicates tight junction formation.

  • Permeability Assay:

    • Replace the medium in the apical (blood side) and basolateral (brain side) chambers with transport buffer.

    • Add this compound at a known concentration to the apical chamber for apical-to-basolateral (A-B) transport measurement, and to the basolateral chamber for basolateral-to-apical (B-A) transport measurement.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.

  • Calculation: Calculate the Papp value and the efflux ratio.

In Vivo Brain Microdialysis in Rodents

Objective: To determine the unbound brain-to-plasma concentration ratio (Kp,uu) of this compound.

Methodology:

  • Animal Preparation: Surgically implant a microdialysis probe into the brain region of interest (e.g., striatum) of an anesthetized rodent. Implant a catheter into a blood vessel (e.g., jugular vein) for blood sampling.

  • Drug Administration: Administer this compound to the animal (e.g., via intravenous infusion) to achieve steady-state plasma concentrations.

  • Sample Collection:

    • Continuously perfuse the microdialysis probe with a physiological buffer.

    • Collect dialysate samples from the brain at regular intervals.

    • Simultaneously, collect blood samples.

  • Sample Analysis:

    • Determine the concentration of this compound in the brain dialysate and plasma samples using LC-MS/MS.

    • Measure the unbound fraction of this compound in plasma.

  • Calculation: Calculate the Kp,uu by dividing the steady-state unbound concentration in the brain by the steady-state unbound concentration in the plasma.

Troubleshooting Guides

In Vitro BBB Permeability Assays
IssuePossible Cause(s)Suggested Troubleshooting Steps
Low or Inconsistent TEER Values - Cell monolayer is not fully confluent.- Poor tight junction formation.- Cell contamination.- Optimize cell seeding density and culture time.- Use conditioned media from astrocytes or pericytes to enhance tight junction formation.- Regularly check for mycoplasma contamination.
High Permeability of Low Permeability Marker (e.g., Sucrose) - Leaky cell monolayer.- Review cell culture and handling procedures.- Ensure proper coating of Transwell inserts.
High Variability in Papp Values - Inconsistent cell monolayer integrity.- Issues with the analytical method.- Compound instability in the assay buffer.- Monitor TEER values for all wells used in an experiment.- Validate the analytical method for accuracy and precision.- Assess the stability of this compound in the assay buffer over the time course of the experiment.
Unexpectedly High Permeability - Paracellular leakage.- this compound has higher passive permeability than anticipated.- Confirm low permeability of paracellular markers.- Re-evaluate the physicochemical properties of this compound.
In Vivo Microdialysis Studies
IssuePossible Cause(s)Suggested Troubleshooting Steps
Low or No Recovery of this compound in Dialysate - Low brain concentration of this compound.- Poor probe recovery.- Adsorption of the compound to the microdialysis tubing.- Increase the administered dose if tolerated.- Calibrate the probe recovery in vitro and in vivo.- Use tubing with low non-specific binding properties.
High Variability in Brain Concentrations - Inconsistent probe placement.- Inter-animal variability in pharmacokinetics.- Use a stereotaxic frame for precise probe implantation.- Increase the number of animals per group.
Discrepancy Between In Vitro and In Vivo Results - In vitro model does not fully recapitulate the in vivo BBB.- Active transport processes not captured in the in vitro model.- Use more complex in vitro models (e.g., co-cultures, dynamic models).- Investigate the role of specific transporters in vivo using knockout animals or specific inhibitors.

Visualizations

Caption: Workflow for assessing this compound's BBB permeability.

Signaling_Pathways cluster_blood Blood cluster_bbb Blood-Brain Barrier cluster_brain Brain Bevenopran_Blood This compound Endothelial_Cell Endothelial Cell Bevenopran_Blood->Endothelial_Cell Passive Diffusion Bevenopran_Brain This compound Endothelial_Cell->Bevenopran_Brain Pgp P-glycoprotein (Efflux Transporter) Pgp->Bevenopran_Blood Active Efflux Bevenopran_Brain->Pgp Binding Mu_Receptor µ-Opioid Receptor Bevenopran_Brain->Mu_Receptor Potential Interaction (if BBB is crossed)

Caption: Factors influencing this compound's BBB transport.

References

Validation & Comparative

Bevenopran vs. Naloxone: An In Vitro Comparative Guide for Opioid Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of opioid receptor pharmacology, both bevenopran and naloxone (B1662785) are recognized as antagonists of the mu-opioid receptor (MOR), a key target in pain management and the mediation of opioid side effects. While naloxone is a well-established, non-selective opioid antagonist widely used to reverse opioid overdose, this compound is a peripherally acting antagonist that was developed for treating opioid-induced constipation. This guide provides a detailed in vitro comparison of these two compounds, focusing on their receptor binding affinities, functional activities, and their roles in cellular signaling pathways. The information presented herein is intended for researchers, scientists, and drug development professionals.

Quantitative Comparison of In Vitro Pharmacology

The following tables summarize the available in vitro quantitative data for this compound and naloxone, primarily focusing on their interaction with the mu-opioid receptor. It is important to note that the data for this compound and naloxone are sourced from different studies; therefore, a direct comparison should be made with caution.

Table 1: Mu-Opioid Receptor (MOR) Binding Affinity

CompoundKi (nM)RadioligandCell Line/Tissue PreparationReference
This compound0.8Not SpecifiedNot Specified[1]
Naloxone1.0 - 1.58[3H]-DAMGOHEK293T cells expressing μ receptors[2]

Table 2: Functional Antagonist Activity at the Mu-Opioid Receptor

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of in vitro findings. Below are generalized methodologies for key assays used to characterize opioid receptor antagonists like this compound and naloxone.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation:

    • Human Embryonic Kidney (HEK) 293 cells stably expressing the human mu-opioid receptor are cultured to 80-90% confluency.

    • Cells are harvested, and cell membranes are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in a suitable buffer.

  • Binding Reaction:

    • In a 96-well plate, cell membranes are incubated with a fixed concentration of a radiolabeled opioid agonist (e.g., [3H]-DAMGO) and varying concentrations of the unlabeled antagonist (this compound or naloxone).

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

  • Incubation and Filtration:

    • The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters, which separates the bound from the free radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

cAMP Inhibition Assay

This functional assay measures the ability of an antagonist to block the agonist-induced inhibition of cyclic adenosine (B11128) monophosphate (cAMP) production.

  • Cell Culture:

    • HEK293 cells stably expressing the human mu-opioid receptor are seeded in 96-well plates and grown overnight.

  • Assay Procedure:

    • Cells are pre-treated with varying concentrations of the antagonist (this compound or naloxone) for a specific duration.

    • Forskolin (an adenylyl cyclase activator) and a fixed concentration of a MOR agonist (e.g., DAMGO) are then added to the wells.

    • The plate is incubated to allow for cAMP production.

  • cAMP Measurement:

    • Cellular cAMP levels are measured using a commercially available kit, such as a competitive immunoassay based on homogeneous time-resolved fluorescence (HTRF) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis:

    • The ability of the antagonist to reverse the agonist-induced decrease in cAMP levels is quantified.

    • The concentration of the antagonist that produces 50% of the maximal reversal (EC50) is determined.

β-Arrestin Recruitment Assay

This assay assesses the ability of an antagonist to block agonist-induced recruitment of β-arrestin to the opioid receptor, a key event in receptor desensitization and signaling.

  • Cell Line:

    • Use a cell line engineered to express the mu-opioid receptor fused to a protein fragment and β-arrestin fused to a complementary fragment (e.g., enzyme fragment complementation or bioluminescence resonance energy transfer systems).

  • Assay Procedure:

    • Cells are plated in a suitable microplate.

    • Cells are pre-incubated with different concentrations of the antagonist (this compound or naloxone).

    • A fixed concentration of a MOR agonist is then added to stimulate β-arrestin recruitment.

  • Signal Detection:

    • After an incubation period, the signal (e.g., luminescence or fluorescence) generated by the interaction of the receptor and β-arrestin is measured using a plate reader.

  • Data Analysis:

    • The inhibitory effect of the antagonist on the agonist-induced signal is determined.

    • The IC50 value, representing the concentration of the antagonist that inhibits 50% of the agonist-induced β-arrestin recruitment, is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described.

G cluster_receptor Mu-Opioid Receptor Signaling cluster_antagonist Antagonist Action MOR Mu-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Agonist Activation beta_arrestin β-Arrestin MOR->beta_arrestin Agonist-induced Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A cAMP->PKA Activation Internalization Receptor Internalization beta_arrestin->Internalization This compound This compound This compound->MOR Competitive Antagonism Naloxone Naloxone Naloxone->MOR Competitive Antagonism

Mu-Opioid Receptor Signaling and Antagonist Action

G cluster_workflow In Vitro Antagonist Characterization Workflow start Start binding_assay Radioligand Binding Assay (Determine Ki) start->binding_assay functional_assays Functional Assays start->functional_assays data_analysis Data Analysis and Comparison binding_assay->data_analysis cAMP_assay cAMP Inhibition Assay (Determine EC50 for antagonism) functional_assays->cAMP_assay arrestin_assay β-Arrestin Recruitment Assay (Determine IC50 for antagonism) functional_assays->arrestin_assay cAMP_assay->data_analysis arrestin_assay->data_analysis end End data_analysis->end

Workflow for In Vitro Opioid Antagonist Characterization

Conclusion

Both this compound and naloxone are effective mu-opioid receptor antagonists. Based on the limited available data from separate studies, both compounds exhibit high affinity for the mu-opioid receptor, with Ki values in the low nanomolar range. Naloxone is a non-selective opioid antagonist, while this compound is peripherally restricted. This key difference in their pharmacokinetic properties dictates their distinct clinical applications.

A comprehensive head-to-head in vitro comparison of this compound and naloxone in functional assays such as cAMP inhibition and β-arrestin recruitment would be highly valuable to the scientific community. Such studies would provide a more definitive understanding of their comparative antagonist potencies and any potential for functional selectivity, which could have implications for the development of future opioid receptor modulators with improved therapeutic profiles. Researchers are encouraged to perform such direct comparative studies to further elucidate the nuanced pharmacological differences between these two important opioid antagonists.

References

A Preclinical Comparative Analysis of Bevenopran and Methylnaltrexone for Opioid-Induced Constipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical data for bevenopran and methylnaltrexone (B1235389), two peripherally acting mu-opioid receptor antagonists (PAMORAs) investigated for the treatment of opioid-induced constipation (OIC). While methylnaltrexone is an approved therapeutic, the development of this compound was discontinued, resulting in limited publicly available preclinical data. This comparison, therefore, relies on accessible data for methylnaltrexone and highlights the data gaps for this compound.

Mechanism of Action

Both this compound and methylnaltrexone are designed to counteract the constipating effects of opioids without compromising their central analgesic properties. They achieve this by selectively antagonizing mu-opioid receptors in the gastrointestinal tract. As a quaternary amine, methylnaltrexone's positive charge restricts its ability to cross the blood-brain barrier.[1][2] this compound was also developed as a peripherally restricted agent.[3]

cluster_opioid Opioid Action in the Gut cluster_pamora PAMORA Intervention cluster_effect Gastrointestinal Effect Opioid Opioid Agonist (e.g., Morphine) MuReceptor Peripheral Mu-Opioid Receptor Opioid->MuReceptor Binds to Constipation Decreased GI Motility (Constipation) MuReceptor->Constipation Leads to PAMORA PAMORA (this compound or Methylnaltrexone) PAMORA->MuReceptor Blocks NormalMotility Normal GI Motility PAMORA->NormalMotility Restores

Mechanism of PAMORAs in Opioid-Induced Constipation.

Quantitative Data Comparison

The following tables summarize the available preclinical data for methylnaltrexone. Data for this compound is largely unavailable in the public domain.

Opioid Receptor Binding Affinity
CompoundReceptorSpeciesKi (nM)
Methylnaltrexone Mu (µ)HumanData not available in preclinical literature
Delta (δ)HumanData not available in preclinical literature
Kappa (κ)HumanData not available in preclinical literature
This compound Mu (µ)-Data not available
Delta (δ)-Data not available
Kappa (κ)-Data not available

Ki (Inhibition Constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

In Vivo Efficacy in Opioid-Induced Constipation Models
CompoundAnimal ModelOpioid UsedEfficacy EndpointResult
Methylnaltrexone RatMorphineReversal of morphine-induced delay in gastrointestinal transitEffective in reversing delay[4]
This compound ---Data not available
Preclinical Pharmacokinetics
CompoundSpeciesRouteT1/2 (half-life)Cmax (Maximum Concentration)AUC (Area Under the Curve)
Methylnaltrexone RatIV~1.5 h--
DogIV~1.6 h--
This compound --Data not availableData not availableData not available

Pharmacokinetic parameters can vary significantly based on the dose and formulation used.

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

Opioid Receptor Binding Assay (Radioligand Displacement)

This assay determines the binding affinity of a test compound to opioid receptors.

start Start prep Prepare cell membranes expressing opioid receptors start->prep radioligand Add radiolabeled opioid ligand (e.g., [3H]DAMGO) prep->radioligand competitor Add varying concentrations of test compound (this compound or Methylnaltrexone) radioligand->competitor incubation Incubate to reach equilibrium competitor->incubation filtration Separate bound and free ligand via filtration incubation->filtration scintillation Measure radioactivity of bound ligand filtration->scintillation analysis Calculate IC50 and Ki values scintillation->analysis end End analysis->end

Workflow for Radioligand Displacement Assay.

Protocol:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (mu, delta, or kappa) are prepared from cultured cells or animal brain tissue.

  • Assay Setup: In a multi-well plate, a fixed concentration of a radiolabeled ligand (e.g., [³H]DAMGO for the mu-opioid receptor) is incubated with the cell membranes.

  • Competition: Increasing concentrations of the unlabeled test compound (this compound or methylnaltrexone) are added to compete with the radioligand for binding to the receptor.

  • Incubation: The mixture is incubated at a specific temperature for a set period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.[5]

In Vivo Model of Opioid-Induced Constipation (Charcoal Meal Assay)

This assay evaluates the ability of a test compound to reverse the delay in gastrointestinal transit caused by an opioid.

start Start acclimatize Acclimatize animals (e.g., rats or mice) start->acclimatize fasting Fast animals overnight with access to water acclimatize->fasting opioid Administer opioid (e.g., morphine) to induce constipation fasting->opioid test_compound Administer test compound (this compound or Methylnaltrexone) or vehicle opioid->test_compound charcoal Administer charcoal meal (marker) orally test_compound->charcoal wait Wait for a defined period (e.g., 30-60 min) charcoal->wait euthanize Euthanize animal wait->euthanize dissect Dissect the small intestine euthanize->dissect measure Measure the distance traveled by charcoal and the total length of the intestine dissect->measure calculate Calculate % gastrointestinal transit measure->calculate end End calculate->end

Workflow for the Charcoal Meal Assay.

Protocol:

  • Animal Model: Typically, rats or mice are used. The animals are fasted overnight with free access to water.

  • Induction of Constipation: An opioid agonist, such as morphine, is administered to the animals to induce a delay in gastrointestinal transit.

  • Test Compound Administration: The test compound (this compound or methylnaltrexone) or a vehicle control is administered at a specified time before or after the opioid.

  • Charcoal Meal Administration: A non-absorbable marker, typically a suspension of charcoal in a vehicle like gum arabic, is administered orally.

  • Transit Time: After a predetermined period, the animals are euthanized.

  • Measurement: The small intestine is carefully dissected, and the distance traveled by the leading edge of the charcoal meal from the pylorus is measured, along with the total length of the small intestine.

  • Data Analysis: The gastrointestinal transit is expressed as the percentage of the total length of the small intestine that the charcoal meal has traversed. The efficacy of the test compound is determined by its ability to reverse the morphine-induced decrease in transit compared to the vehicle control.

Summary and Conclusion

Methylnaltrexone is a well-characterized peripherally acting mu-opioid receptor antagonist with demonstrated efficacy in preclinical models of OIC. Its restricted entry into the central nervous system allows it to alleviate opioid-induced constipation without affecting analgesia.

Due to the discontinuation of its development, publicly available preclinical data for this compound is scarce. While it was designed with a similar mechanism of action to methylnaltrexone, a direct and detailed comparison of their preclinical profiles is not possible based on the current literature. Further research or access to proprietary data would be required for a comprehensive evaluation of this compound's preclinical performance relative to methylnaltrexone. This guide serves to provide the available preclinical context for methylnaltrexone and to highlight the existing data gaps for this compound for the scientific community.

References

A Comparative Analysis of Peripherally Acting Opioid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of peripherally acting μ-opioid receptor antagonists (PAMORAs), a class of drugs designed to mitigate the gastrointestinal side effects of opioids without compromising their central analgesic effects. This document summarizes key performance data, details relevant experimental methodologies, and visualizes critical pathways to support research and development in this therapeutic area.

Introduction to Peripherally Acting Opioid Antagonists

Opioid analgesics are mainstays in pain management, but their utility is often limited by significant adverse effects, most notably opioid-induced constipation (OIC) and postoperative ileus (POI). These conditions arise from the activation of μ-opioid receptors in the enteric nervous system, leading to decreased gastrointestinal motility and secretion.[1] PAMORAs are designed to selectively block these peripheral receptors, thereby alleviating OIC and POI while preserving centrally mediated analgesia. This guide focuses on four key PAMORAs: methylnaltrexone, naloxegol (B613840), naldemedine (B609404), and alvimopan (B130648).

Mechanism of Action: Blocking Peripheral Opioid Signaling

Opioids exert their effects on the gastrointestinal tract by binding to μ-opioid receptors on enteric neurons. This binding initiates a signaling cascade that inhibits neuronal activity, leading to reduced motility and secretion. PAMORAs competitively antagonize this interaction.

cluster_0 Opioid Agonist Signaling cluster_1 PAMORA Action Opioid Opioid Agonist MOR μ-Opioid Receptor Opioid->MOR Binds to G_protein Gi/Go Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_channel ↓ Ca²⁺ Influx G_protein->Ca_channel K_channel ↑ K⁺ Efflux G_protein->K_channel cAMP ↓ cAMP AC->cAMP Neuron ↓ Neuronal Excitability ↓ Neurotransmitter Release cAMP->Neuron Ca_channel->Neuron K_channel->Neuron GI_effect ↓ GI Motility & Secretion (Constipation) Neuron->GI_effect PAMORA PAMORA MOR_blocked μ-Opioid Receptor PAMORA->MOR_blocked Blocks No_Signal No Downstream Signaling MOR_blocked->No_Signal Normal_GI Normal GI Function No_Signal->Normal_GI

Opioid Receptor Signaling and PAMORA Inhibition

Comparative Quantitative Data

The following tables summarize the receptor binding affinities, pharmacokinetic properties, and clinical efficacy of the four PAMORAs.

Table 1: Receptor Binding Affinities (Ki, nM)
Compoundμ-Opioid Receptorδ-Opioid Receptorκ-Opioid Receptor
Methylnaltrexone High Affinity8x lower than μ8x lower than μ
Naloxegol 7.42[2]203.0[3]8.65[3]
Naldemedine High AffinityActiveActive
Alvimopan 0.47[4] - 0.7712 - 4.4100 - 40
Table 2: Pharmacokinetic Profiles
ParameterMethylnaltrexoneNaloxegolNaldemedineAlvimopan
Bioavailability High (SC)Not specified20-56%<7%
Time to Peak (Tmax) <2 hours (Oral)<2 hours0.75-2.5 hours~2 hours
Half-life (t½) ~8-9 hours6-11 hours~11 hours10-17 hours
Protein Binding 11-15%~4.2%93-94%80-90%
Metabolism Minimal, primarily CYP3A4 to nor-naldemedinePrimarily CYP3A4Primarily CYP3A4 to nor-naldemedineGut microflora
Primary Excretion Urine and FecesFeces (68%), Urine (16%)Feces and UrineBiliary, Feces
Table 3: Clinical Efficacy in Opioid-Induced Constipation (OIC)
DrugKey Trial(s)Primary EndpointResults
Methylnaltrexone (SC) Meta-analysis of 8 RCTsRescue-free bowel movement (RFBM) within 4h of first dose34.1% of injections resulted in BM within 4h. 45.9% of patients had RFBM within 4h in OLE study.
Methylnaltrexone (Oral) Phase III (NCT01187770)% Responders with ≥3 RFBMs/week and ≥1 increase from baseline300mg and 450mg doses showed significant improvement vs. placebo.
Naloxegol KODIAC-4 & -5% Responders with ≥3 SBMs/week and ≥1 increase from baseline for ≥9/12 weeks25mg: 44% vs 29% placebo (p=0.001) and 40% vs 29% placebo (p=0.021).
Naldemedine COMPOSE-1 & -2% Responders with ≥3 SBMs/week and ≥1 increase from baseline for ≥9/12 weeks47.6% vs 34.6% placebo (p=0.002) and 52.5% vs 33.6% placebo (p<0.0001).
Table 4: Clinical Efficacy in Postoperative Ileus (POI)
DrugKey Trial(s)Primary EndpointResults
Alvimopan Pooled Phase III analysisTime to recovery of GI function (GI-3)Hazard Ratio: 1.28 (6mg) and 1.38 (12mg) vs. placebo (p≤0.001).
Alvimopan Phase III (Bowel Resection)Time to recovery of GI functionMean difference of 15h (6mg) and 22h (12mg) vs. placebo.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of data.

Receptor Binding Assay

This protocol outlines a standard radioligand competition binding assay to determine the affinity (Ki) of a test compound for opioid receptors.

start Start prep Prepare Receptor Membranes (e.g., from cells expressing human μ-opioid receptor) start->prep incubate Incubate Membranes with: - Radioligand (e.g., [³H]DAMGO) - Varying concentrations of Test Compound prep->incubate separate Separate Bound and Free Ligand (e.g., rapid filtration) incubate->separate measure Measure Radioactivity of Bound Ligand separate->measure analyze Data Analysis: - Determine IC50 - Calculate Ki using Cheng-Prusoff equation measure->analyze end End analyze->end

Receptor Binding Assay Workflow

Methodology:

  • Receptor Preparation: Cell membranes expressing the human opioid receptor of interest are prepared.

  • Incubation: Membranes are incubated in a buffer solution with a constant concentration of a radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors) and varying concentrations of the unlabeled test compound.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters, separating the receptor-bound radioligand from the free radioligand.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Animal Model of Opioid-Induced Constipation

This protocol describes a common method to evaluate the in vivo efficacy of PAMORAs in a rodent model of OIC.

Methodology:

  • Induction of Constipation: Animals (e.g., rats or mice) are treated with an opioid agonist (e.g., morphine) to induce constipation, which is typically measured as a decrease in fecal output or an increase in gastrointestinal transit time.

  • Drug Administration: The test PAMORA is administered to a group of opioid-treated animals. A control group receives a vehicle.

  • Assessment of GI Transit: A non-absorbable marker (e.g., charcoal meal or a radioactive tracer) is administered orally. After a set period, the animals are euthanized, and the distance traveled by the marker through the gastrointestinal tract is measured.

  • Data Analysis: The percentage of the total length of the small intestine traveled by the marker is calculated. The efficacy of the PAMORA is determined by its ability to reverse the opioid-induced delay in transit time compared to the vehicle-treated group.

Conclusion

The peripherally acting opioid antagonists discussed in this guide represent a significant advancement in managing the gastrointestinal side effects of opioid therapy. Methylnaltrexone, naloxegol, and naldemedine have demonstrated efficacy in treating OIC, while alvimopan is an important option for the management of postoperative ileus. The choice of a specific agent may depend on the clinical setting, patient-specific factors, and the desired pharmacokinetic profile. The data and protocols presented here provide a foundation for further research and development aimed at optimizing the therapeutic index of this important class of drugs.

References

Bevenopran Binding Affinity: A Comparative Analysis with Alternative Peripherally Acting Opioid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the binding affinity of Bevenopran and other peripherally acting μ-opioid receptor antagonists. Due to the discontinuation of this compound's clinical development, publicly available, specific quantitative binding affinity data (e.g., Kᵢ, IC₅₀) for this compound is limited. However, by examining the available information and comparing it with established alternatives, researchers can gain valuable insights into the pharmacological landscape of this class of drugs.

This compound is a peripherally acting μ-opioid receptor antagonist that also demonstrates activity at the δ-opioid receptor.[1] It was under investigation for the treatment of opioid-induced constipation (OIC), a common and debilitating side effect of opioid therapy.[1][2] The development of this compound was discontinued (B1498344) after Phase III clinical trials.[2]

Comparative Binding Affinity of Opioid Antagonists

To provide a framework for understanding this compound's potential pharmacological profile, this section presents the binding affinity data for several other peripherally acting μ-opioid receptor antagonists. The inhibition constant (Kᵢ) is a measure of the binding affinity of a ligand for a receptor; a lower Kᵢ value indicates a higher binding affinity.

CompoundReceptor SubtypeBinding Affinity (Kᵢ) [nM]Reference(s)
This compound μ-opioidData not publicly available
δ-opioidData not publicly available
Alvimopan μ-opioid0.77[3]
δ-opioid4.4[3]
κ-opioid40[3]
Naltrexone (B1662487) μ-opioid0.27 (high-affinity site)[4]
4.3 (low-affinity site)[4]
κ-opioid~2.7 - 6.75 (estimated)[2]
δ-opioid~2.7 - 6.75 (estimated)[2]
Methylnaltrexone μ-opioid10
κ-opioid30
Naloxone μ-opioid1.2 - 2.3

Note: The binding affinity of naltrexone for κ and δ receptors is reported to be 10-25 times lower than for the μ receptor.[2]

Experimental Protocols: Radioligand Binding Assay

The binding affinity of these compounds is typically determined using a competitive radioligand binding assay. This technique measures the ability of an unlabeled compound (the "competitor," e.g., this compound or an alternative) to displace a radioactively labeled ligand that is known to bind with high affinity and specificity to the target receptor.

Principle of the Assay

A fixed concentration of a radiolabeled ligand is incubated with a preparation of cell membranes containing the opioid receptor of interest. Increasing concentrations of the unlabeled test compound are added, and the amount of radioligand bound to the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The IC₅₀ value can then be converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and dissociation constant (Kₔ) of the radioligand.

Key Materials
  • Receptor Source: Cell membranes from cell lines engineered to express a high density of a specific human opioid receptor subtype (e.g., HEK293 or CHO cells).

  • Radioligand: A high-affinity, receptor-subtype-selective radiolabeled ligand. Common examples include:

    • [³H]DAMGO for the μ-opioid receptor.

    • [³H]DPDPE or [³H]SNC80 for the δ-opioid receptor.

    • [³H]U69,593 for the κ-opioid receptor.

  • Test Compounds: this compound and other unlabeled opioid antagonists.

  • Assay Buffer: A buffer solution designed to maintain the stability and function of the receptors.

  • Filtration Apparatus: A cell harvester and glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity on the filters.

General Procedure
  • Incubation: The receptor membranes, radioligand, and varying concentrations of the test compound are incubated together in the assay buffer. A set of control tubes containing only the receptor and radioligand (total binding) and another set containing an excess of a non-radioactive ligand to determine non-specific binding are also prepared.

  • Filtration: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

  • Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data is then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. A sigmoidal curve is fitted to the data to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation:

    Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

    where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the experimental process and the underlying biological mechanism, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor Receptor Membranes Incubate Incubate at controlled temperature Receptor->Incubate Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubate Competitor Unlabeled Competitor (e.g., this compound) Competitor->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Calculate Calculate IC₅₀ Count->Calculate ChengPrusoff Calculate Kᵢ (Cheng-Prusoff) Calculate->ChengPrusoff

Caption: Workflow for a competitive radioligand binding assay.

Opioid_Signaling_Pathway cluster_membrane Cell Membrane cluster_antagonist cluster_downstream Downstream Signaling Opioid_Receptor μ-Opioid Receptor (GPCR) G_Protein G Protein (Gαi/o, Gβγ) Opioid_Receptor->G_Protein Activation (agonist binding) AC Adenylyl Cyclase G_Protein->AC Inhibition (Gαi/o) Ion_Channel Ion Channels (e.g., K+, Ca2+) G_Protein->Ion_Channel Modulation (Gβγ) MAPK MAPK Pathway G_Protein->MAPK Activation (Gβγ) This compound This compound (Antagonist) This compound->Opioid_Receptor Blocks agonist binding cAMP ↓ cAMP AC->cAMP

Caption: Simplified signaling pathway of a μ-opioid receptor and the inhibitory action of an antagonist.

References

Bevenopran: A Comparative Analysis of Receptor Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Bevenopran (formerly known as ADL-5945 or CB-5945) is a peripherally acting mu (µ)-opioid receptor antagonist that was under development for the treatment of opioid-induced constipation.[1][2] Emerging evidence also indicated activity at the delta (δ)-opioid receptor.[2] As with any therapeutic candidate, understanding its receptor selectivity is crucial for predicting its efficacy and potential off-target effects. This guide provides a comparative overview of the receptor binding profile of this compound and other peripherally acting µ-opioid receptor antagonists, supported by available experimental data and detailed methodologies.

Quantitative Receptor Binding and Functional Activity

Due to the discontinuation of this compound's development, publicly available, detailed cross-reactivity studies on a wide range of receptors are limited. However, by examining data from similar peripherally acting µ-opioid receptor antagonists (PAMORAs), we can establish a framework for comparison. The following tables summarize the binding affinities (Ki) and functional activities (IC50) for this compound's primary targets and for the comparator drugs naldemedine (B609404) and alvimopan (B130648) against the three main opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).

DrugReceptorBinding Affinity (Ki, nM)Species
This compound µ-opioidData not publicly available-
δ-opioidData not publicly available-
κ-opioidData not publicly available-
Naldemedine µ-opioid1.15 ± 0.09Human
δ-opioid25.57 ± 2.61Human
κ-opioid1.30 ± 0.03Human
Alvimopan µ-opioid0.4Human
δ-opioid4.4Human
κ-opioid40Human

Table 1: Comparative Receptor Binding Affinities (Ki) of this compound and Other PAMORAs.[3][4]

DrugReceptorFunctional Antagonist Activity (IC50, nM)Species
This compound µ-opioidData not publicly available-
Naldemedine µ-opioid1.15 ± 0.09Human
δ-opioid>10,000Human
κ-opioid16.1 ± 1.8Human

Table 2: Comparative Functional Antagonist Activity (IC50) of this compound and Naldemedine.[4]

Signaling Pathways and Experimental Workflows

The interaction of this compound and other PAMORAs with opioid receptors modulates downstream signaling cascades. The following diagrams, generated using Graphviz, illustrate the canonical signaling pathway for a G-protein coupled receptor (GPCR) like the µ-opioid receptor, and the general workflows for the key experimental assays used to determine receptor binding and function.

cluster_0 This compound's Antagonism of the µ-Opioid Receptor Signaling Pathway This compound This compound MOR µ-Opioid Receptor This compound->MOR Antagonist Binding G_Protein Gi/o Protein MOR->G_Protein Blocks Activation AC Adenylyl Cyclase G_Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion

Caption: Antagonism of the µ-opioid receptor signaling pathway by this compound.

cluster_1 Workflow for Radioligand Binding Assay A Prepare Membranes (Expressing Receptor) B Incubate with Radiolabeled Ligand & Unlabeled Competitor (e.g., this compound) A->B C Separate Bound from Free Ligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 and Ki Determination) D->E

Caption: General workflow for a radioligand binding assay.

cluster_2 Workflow for [35S]GTPγS Functional Assay F Prepare Membranes (Expressing Receptor and G-proteins) G Incubate with GDP, Agonist, & Test Compound (e.g., this compound) F->G H Add [35S]GTPγS to Initiate Binding G->H I Separate Bound from Free [35S]GTPγS (Filtration) H->I J Quantify Radioactivity (Scintillation Counting) I->J K Data Analysis (EC50/IC50 Determination) J->K

Caption: General workflow for a [35S]GTPγS functional assay.

Experimental Protocols

The following are detailed, representative methodologies for the key experiments cited in the comparison of this compound and related compounds.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for a specific receptor.

Materials:

  • Cell membranes from cell lines stably expressing the human µ, δ, or κ-opioid receptors.

  • Radioligands: [³H]DAMGO (for µ-receptors), [³H]DPDPE (for δ-receptors), or [³H]U-69,593 (for κ-receptors).

  • Test compound (e.g., this compound) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, containing 0.9% NaCl.

  • Glass fiber filters.

  • Scintillation cocktail and vials.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the receptor of interest in ice-cold buffer and centrifuge to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard assay (e.g., Bradford).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plates at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Functional Assays

Objective: To determine the functional activity (agonist or antagonist) of a test compound at a G-protein coupled receptor.

Materials:

  • Cell membranes from cell lines stably expressing the human µ, δ, or κ-opioid receptors and the relevant G-proteins.

  • [³⁵S]GTPγS.

  • GDP (Guanosine diphosphate).

  • A known agonist for the receptor of interest.

  • Test compound (e.g., this compound) at various concentrations.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Other materials are similar to the radioligand binding assay.

Procedure:

  • Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, pre-incubate the cell membranes with GDP and the test compound (to test for antagonist activity, also include a fixed concentration of a known agonist).

  • Initiation of Reaction: Add [³⁵S]GTPγS to all wells to start the reaction.

  • Incubation: Incubate the plates at 30°C for 60 minutes.

  • Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

  • Washing and Counting: Wash the filters and measure radioactivity as described previously.

  • Data Analysis: To determine antagonist activity, plot the stimulation of [³⁵S]GTPγS binding by the agonist against the concentration of the test compound to determine the IC50. For agonist activity, plot the stimulation of [³⁵S]GTPγS binding against the concentration of the test compound to determine the EC50.

Conclusion

While specific cross-reactivity data for this compound remains largely proprietary, the available information on its primary targets and the comparative data from other PAMORAs like naldemedine and alvimopan provide a valuable context for understanding its pharmacological profile. Naldemedine demonstrates potent antagonism at µ, δ, and κ-opioid receptors, while alvimopan is more selective for the µ-opioid receptor.[3][4] this compound is known to be a µ-opioid receptor antagonist with some activity at the δ-opioid receptor.[2] The provided experimental protocols offer a standardized framework for conducting further comparative studies to elucidate the complete receptor interaction profile of this compound and other novel PAMORAs. Such studies are essential for the rational design of next-generation therapeutics with improved efficacy and safety profiles.

References

A Comparative Guide to the Efficacy of Bevenopran and Other Peripherally Acting Mu-Opioid Receptor Antagonists (PAMORAs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the clinical efficacy of Bevenopran, a peripherally acting mu-opioid receptor antagonist (PAMORA) whose development was discontinued (B1498344), and other FDA-approved PAMORAs used for the treatment of opioid-induced constipation (OIC). The comparison is supported by available clinical trial data and detailed experimental methodologies.

Introduction to PAMORAs

Opioid analgesics are essential for managing chronic pain, but their use often leads to OIC, a condition that significantly impairs quality of life. Opioids cause OIC by binding to mu-opioid receptors in the enteric nervous system, which decreases gastrointestinal motility and secretions.[1] Peripherally acting mu-opioid receptor antagonists (PAMORAs) are a class of drugs designed to block these peripheral opioid receptors in the gut without crossing the blood-brain barrier, thereby relieving constipation without compromising the central analgesic effects of opioids.[1][2]

This guide focuses on a comparison of this compound with three leading, FDA-approved PAMORAs:

  • Methylnaltrexone (Relistor®)

  • Naloxegol (Movantik®)

  • Naldemedine (Symproic®)

It is important to note that the clinical development of This compound (formerly CB-5945) was discontinued during its Phase III trials, and therefore, the available efficacy data is limited compared to the approved agents.[3]

Mechanism of Action: How PAMORAs Work

PAMORAs function as competitive antagonists at the mu-opioid receptor in the gastrointestinal tract. By displacing opioid agonists from these receptors, they counteract the inhibitory effects of opioids on gut motility and secretion, leading to an increase in spontaneous bowel movements (SBMs). Their limited ability to cross the blood-brain barrier ensures that the central pain-relieving effects of the opioid therapy remain intact.[4]

PAMORA_Mechanism Opioid Opioid Agonist BrainReceptor Mu-Opioid Receptor (Brain) Opioid->BrainReceptor Crosses BBB GutReceptor Mu-Opioid Receptor (Gut) Opioid->GutReceptor Binds PAMORA PAMORA PAMORA->GutReceptor Blocks Receptor Analgesia Analgesia BrainReceptor->Analgesia Constipation Constipation (Decreased Motility) GutReceptor->Constipation Activation NormalMotility Normal Motility GutReceptor->NormalMotility Blockade leads to...

Caption: Signaling pathway of PAMORAs in the GI tract.

Efficacy Data Comparison

The following table summarizes the primary efficacy outcomes from key Phase III clinical trials for the approved PAMORAs and available Phase II data for this compound. The primary endpoint in these trials is typically the "responder" rate, defined as a patient achieving a certain number of spontaneous bowel movements (SBMs) per week and an increase from their baseline frequency over a 12-week period.

Drug (Trial Program) Dosage Primary Efficacy Endpoint Responder Rate (Drug) Responder Rate (Placebo) Key Secondary Outcomes
This compound (Phase II)0.25 mg BIDChange from baseline in SBMs/week over 4 weeks.3.42 (p=0.0003 vs baseline)N/A56% of patients were SBM responders vs. 26% for placebo (p=0.005).
Naldemedine (COMPOSE-1 & 2)0.2 mg QDOverall SBM Responder Rate over 12 weeks.47.6% - 52.5%33.6% - 34.6%Significantly shorter time to first SBM vs. placebo.
Naloxegol (KODIAC-4 & 5)25 mg QDOverall SBM Responder Rate over 12 weeks.39.7% - 44.4%29.3% - 29.4%Median time to first SBM was 6-12 hours vs. 36-37 hours for placebo.
Methylnaltrexone (Oral) (Phase III)450 mg QD% of dosing days resulting in RFBM within 4 hours.27.4% (p<0.0001)18.2%SBM Responder Rate: 51.5% vs. 38.3% for placebo (p=0.005).
Methylnaltrexone (SC) (Phase III)0.15 mg/kgRFBM within 4 hours of the first dose.48%15%62% of patients had a bowel movement within 4 hours after at least one dose.

BID: Twice daily; QD: Once daily; SBM: Spontaneous Bowel Movement; RFBM: Rescue-Free Bowel Movement; SC: Subcutaneous.

Experimental Protocols

The methodologies for evaluating PAMORA efficacy are highly standardized across Phase III programs. Below is a detailed description of a typical protocol, based on the designs of the COMPOSE (Naldemedine), KODIAC (Naloxegol), and the planned ASCENT (this compound) trials.

Typical Phase III Protocol for OIC Treatment

1. Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

2. Patient Population:

  • Adults (18-80 years) with chronic, non-cancer pain.

  • On a stable opioid regimen (e.g., ≥30 mg oral morphine equivalent daily) for at least 4 weeks.

  • Confirmed diagnosis of OIC, typically defined as <3 SBMs per week with associated symptoms (e.g., straining, hard stools).

  • Patients often undergo a screening period to discontinue previous laxative treatments and establish a baseline bowel movement frequency.

3. Study Procedure:

  • Screening & Run-in Period (2-4 weeks): Patients stop taking laxatives, and their baseline SBM frequency is recorded via a daily electronic diary.

  • Randomization: Eligible patients are randomized (commonly 1:1) to receive either the investigational PAMORA or a matching placebo.

  • Treatment Period (12 weeks): Patients take the assigned study drug (e.g., once or twice daily) for 12 weeks. They continue to record bowel movements, stool consistency, and any rescue laxative use in their diaries.

  • Follow-up Period (4 weeks): Safety and any residual effects are monitored after discontinuation of the study drug.

4. Efficacy Endpoints:

  • Primary Endpoint: The proportion of "responders." A responder is typically defined as a patient who has ≥3 SBMs per week AND an increase of ≥1 SBM per week from baseline for a substantial portion of the study (e.g., for ≥9 out of 12 weeks, including 3 of the final 4 weeks).

  • Key Secondary Endpoints:

    • Change from baseline in the number of SBMs per week.

    • Time to the first post-dose SBM.

    • Change in stool consistency (using the Bristol Stool Form Scale).

    • Reduction in straining during bowel movements.

    • Patient-reported outcomes on constipation-related symptoms and quality of life (e.g., Patient Assessment of Constipation Symptoms [PAC-SYM]).

5. Safety Assessments:

  • Monitoring of treatment-emergent adverse events (TEAEs).

  • Pain scores and daily opioid dosage are tracked to ensure the PAMORA does not interfere with central analgesia.

  • Assessment for symptoms of opioid withdrawal.

Clinical_Trial_Workflow Start Patient Recruitment (Chronic Pain & OIC) Screening Screening & Laxative Washout (2-4 Weeks) Start->Screening Baseline Establish Baseline SBM Frequency Screening->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment_A Group A: PAMORA (12-Week Treatment) Randomization->Treatment_A Treatment_B Group B: Placebo (12-Week Treatment) Randomization->Treatment_B Endpoint Primary Endpoint Analysis (Responder Rate) Treatment_A->Endpoint Treatment_B->Endpoint FollowUp Post-Treatment Follow-up (4 Weeks) Endpoint->FollowUp End Study Conclusion FollowUp->End

Caption: Workflow of a typical Phase III OIC clinical trial.

Safety and Tolerability

PAMORAs are generally well-tolerated. The most common adverse events are gastrointestinal in nature and are often related to the drug's mechanism of action—the restoration of bowel motility.

Drug Common Adverse Events (>5%) Serious Adverse Events
This compound Incidence of adverse events was comparable to placebo in Phase II trials.No evidence of reversal of opioid analgesia was observed.
Naldemedine Abdominal pain, diarrhea, nausea.Low incidence of opioid withdrawal symptoms. Does not impact opioid-mediated analgesia.
Naloxegol Abdominal pain, diarrhea, nausea, headache, flatulence.Most GI adverse events are mild to moderate and occur early in treatment.
Methylnaltrexone Abdominal pain, nausea, flatulence.Low rates of discontinuation due to adverse events.

Conclusion

The approved PAMORAs—Naldemedine, Naloxegol, and Methylnaltrexone—have robust clinical data from comprehensive Phase III programs demonstrating their efficacy and safety in treating OIC in patients with chronic pain. They consistently show a statistically significant improvement in bowel function compared to placebo without compromising central opioid analgesia.

This compound showed promise in its Phase II clinical trial, demonstrating a significant increase in spontaneous bowel movements compared to baseline and a higher responder rate than placebo. However, its development was ultimately discontinued during the Phase III ASCENT program, and as such, it did not complete the rigorous testing required for regulatory approval. For researchers and drug development professionals, the clinical trial designs and endpoints used for the approved PAMORAs serve as the current benchmark for evaluating new therapies targeting opioid-induced constipation.

References

A Head-to-Head Comparison of Bevenopran and Alvimopan: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No head-to-head clinical trials comparing Bevenopran and alvimopan (B130648) have been conducted. This guide provides a comparative overview based on data from separate clinical and preclinical studies. This compound's development was discontinued (B1498344) after Phase 3 trials for opioid-induced constipation (OIC), while alvimopan is an approved medication for postoperative ileus (POI).

Introduction

This compound and alvimopan are both peripherally acting μ-opioid receptor antagonists (PAMORAs) designed to mitigate the gastrointestinal side effects of opioids without compromising their analgesic effects on the central nervous system. While they share a common mechanism of action, their clinical development and approved indications differ significantly. This guide provides a detailed comparison of their pharmacological profiles, clinical trial data, and experimental methodologies to inform researchers, scientists, and drug development professionals.

Pharmacodynamic Properties: A Tale of Two Affinities

Both molecules function by competitively binding to μ-opioid receptors in the gastrointestinal tract. Alvimopan has a well-characterized binding profile, demonstrating a high affinity for the μ-opioid receptor and lower affinities for the δ- and κ-opioid receptors[1]. Specific binding affinity data for this compound is not publicly available, however, it is known to be a potent μ-opioid receptor antagonist with additional activity at the δ-opioid receptor.

Table 1: Opioid Receptor Binding Affinities (Ki)

Compoundμ-Opioid Receptor (Ki, nmol/L)δ-Opioid Receptor (Ki, nmol/L)κ-Opioid Receptor (Ki, nmol/L)
Alvimopan0.77[1]4.4[1]40[1]
This compoundData not availableData not availableData not available

Signaling Pathway of Peripherally Acting μ-Opioid Receptor Antagonists

The following diagram illustrates the mechanism of action of PAMORAs like this compound and alvimopan in the gastrointestinal tract.

cluster_gut_lumen Gut Lumen cluster_enterocyte Enterocyte Opioid_Agonist Opioid Agonist (e.g., Morphine) Mu_Receptor μ-Opioid Receptor Opioid_Agonist->Mu_Receptor Binds to G_Protein Gi/o Protein Mu_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Decreased_Motility Decreased Motility & Increased Fluid Absorption cAMP->Decreased_Motility PAMORA PAMORA (this compound or Alvimopan) PAMORA->Mu_Receptor Competitively Antagonizes

Caption: Signaling pathway of PAMORAs in the gut.

Clinical Efficacy and Safety

This compound for Opioid-Induced Constipation (OIC)

This compound's clinical development focused on OIC in patients with chronic non-cancer pain. The Phase 3 program, known as ASCENT, consisted of three efficacy studies and one long-term safety study[2]. The efficacy studies were identically designed, randomized, double-blind, and placebo-controlled.

Table 2: this compound Phase 3 ASCENT Trial Design for OIC

ParameterDescription
Patient Population Adults with OIC taking opioid therapy for chronic non-cancer pain
Dosage 0.25 mg this compound orally twice daily vs. placebo
Primary Endpoint Proportion of spontaneous bowel movement (SBM) responders over a 12-week treatment period
Status Development discontinued after Phase 3 trials

Quantitative results from the ASCENT trials are not publicly available.

Alvimopan for Postoperative Ileus (POI)

Alvimopan is approved by the FDA for accelerating the time to upper and lower gastrointestinal recovery following partial large or small bowel resection surgery with primary anastomosis. Its efficacy has been demonstrated in several Phase 3 clinical trials. A pooled analysis of these trials provides robust data on its clinical benefits.

Table 3: Pooled Efficacy Results of Alvimopan Phase 3 Trials in Bowel Resection

EndpointAlvimopan 12 mgPlaceboHazard Ratio (95% CI)p-value
Time to GI-3 Recovery¹ --1.38<0.001
Time to GI-2 Recovery² --1.38<0.001
Time to Hospital Discharge Order Written 18 hours earlier--<0.001

¹GI-3 Recovery: Time to first toleration of solid food and first flatus or bowel movement. ²GI-2 Recovery: Time to first toleration of solid food and first bowel movement.

Experimental Protocols

Radioligand Binding Assay (General Protocol)

A general protocol for determining the binding affinity of a compound to opioid receptors involves a competitive radioligand binding assay.

Experimental Workflow: Radioligand Binding Assay

Start Start Prepare_Membranes Prepare cell membranes expressing opioid receptors Start->Prepare_Membranes Incubate Incubate membranes with radioligand and varying concentrations of test compound Prepare_Membranes->Incubate Separate Separate bound and free radioligand (e.g., via filtration) Incubate->Separate Quantify Quantify radioactivity of bound ligand Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki Quantify->Analyze End End Analyze->End

Caption: Generalized workflow for a radioligand binding assay.

Detailed Steps:

  • Membrane Preparation: Cell membranes expressing the opioid receptor of interest (μ, δ, or κ) are prepared from cell lines (e.g., CHO cells) or animal tissues.

  • Incubation: The membranes are incubated with a specific radioligand (e.g., [³H]-DAMGO for μ-receptors) and varying concentrations of the unlabeled test compound (this compound or alvimopan).

  • Separation: The incubation is terminated, and bound radioligand is separated from free radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

Clinical Trial Methodology

The ASCENT trials were multicenter, randomized, double-blind, placebo-controlled, parallel-group studies. Patients with a history of chronic non-cancer pain on a stable opioid regimen and experiencing OIC were enrolled. After a screening period to establish baseline bowel movement frequency, eligible patients were randomized to receive either this compound 0.25 mg twice daily or a matching placebo for 12 weeks. Patients were required to discontinue other laxative treatments and use only a standardized rescue laxative if needed.

The Phase 3 trials for alvimopan in POI were also multicenter, randomized, double-blind, and placebo-controlled. Patients undergoing partial large or small bowel resection with primary anastomosis were enrolled. Patients received either alvimopan (typically 12 mg) or placebo orally shortly before surgery and then twice daily until hospital discharge or for a maximum of 7 days. A standardized accelerated postoperative care pathway was implemented for all patients. The primary endpoint was typically the time to recovery of gastrointestinal function, a composite measure of the return of both upper (toleration of solid food) and lower (passage of flatus or bowel movement) GI function.

Logical Relationship of Alvimopan Pooled Analysis

Individual_Trials Multiple Phase 3 Bowel Resection Trials Pooled_Analysis Pooled Retrospective Subset Analysis Individual_Trials->Pooled_Analysis Increased_Power Increased Statistical Power and Robustness of Findings Pooled_Analysis->Increased_Power Confirmed_Efficacy Confirmed Efficacy in Accelerating GI Recovery and Reducing Hospital Stay Increased_Power->Confirmed_Efficacy

Caption: Logic of alvimopan's pooled data analysis.

Conclusion

While a direct comparison is challenging due to the lack of head-to-head trials and the discontinuation of this compound's development, this guide provides a framework for understanding the distinct clinical and pharmacological profiles of these two peripherally acting μ-opioid receptor antagonists. Alvimopan has a well-established efficacy and safety profile for the management of postoperative ileus, supported by robust clinical trial data. This compound showed promise in the treatment of opioid-induced constipation, but its clinical development was halted. For researchers in the field, the available data on both molecules offer valuable insights into the therapeutic potential and challenges of developing PAMORAs for different opioid-induced gastrointestinal dysfunctions.

References

A Comparative Analysis of Bevenopran and First-Generation Opioid Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison between bevenopran, a peripherally acting opioid receptor modulator, and first-generation opioid antagonists like naloxone (B1662785) and naltrexone (B1662487). The information is intended for researchers, scientists, and drug development professionals, offering objective comparisons based on pharmacological data and experimental protocols.

Introduction and Mechanism of Action

First-generation opioid antagonists, such as naloxone and naltrexone, are competitive antagonists at mu (μ), kappa (κ), and delta (δ) opioid receptors.[1] They are not selective and act on receptors in both the central nervous system (CNS) and the periphery.[1] This non-selective antagonism is effective in reversing the effects of opioid agonists system-wide, which is crucial for treating overdose but can also precipitate withdrawal symptoms in opioid-dependent individuals.[2][3]

This compound, in contrast, is a peripherally selective μ-opioid receptor antagonist.[4] It was primarily developed to treat opioid-induced constipation, a common side effect of opioid analgesics. Its key characteristic is its limited ability to cross the blood-brain barrier, thereby minimizing central effects and avoiding interference with centrally-mediated analgesia or the precipitation of CNS-mediated withdrawal symptoms. Additionally, this compound also demonstrates activity at δ-opioid receptors.

Quantitative Data Comparison

The following tables summarize the in-vitro and in-vivo pharmacological profiles of this compound and the first-generation antagonists, naloxone and naltrexone.

Table 1: Comparative Receptor Binding Affinity (Ki, nM)

Compoundμ-Opioid Receptor (MOR)κ-Opioid Receptor (KOR)δ-Opioid Receptor (DOR)
This compound High Affinity AntagonistModerate AffinityModerate Affinity Antagonist
Naloxone ~1.1 nMHigh AffinityHigh Affinity
Naltrexone ~0.24-0.3 nMHigh AffinityHigh Affinity

Table 2: In-Vitro Functional Activity Profile

CompoundReceptorAssay TypeFunctional Effect
This compound MORGTPγSAntagonist
DORGTPγSAntagonist
Naloxone MOR, KOR, DORGTPγSCompetitive Antagonist
Naltrexone MOR, KOR, DORGTPγSCompetitive Antagonist

Table 3: Summary of In-Vivo Effects

FeatureThis compoundNaloxoneNaltrexone
Primary Site of Action Periphery (e.g., GI tract)Central and PeripheryCentral and Periphery
Effect on Opioid-Induced Constipation ReversalReversalReversal
Effect on Opioid-Induced Analgesia Minimal to noneReversalReversal
Precipitation of CNS Withdrawal Low potentialHigh potentialHigh potential
Primary Clinical Use Investigational for OICOpioid Overdose ReversalOpioid/Alcohol Use Disorder

Key Experimental Methodologies

A. Radioligand Binding Assay for Receptor Affinity (Ki)

This assay is used to determine the affinity of a compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of this compound, naloxone, and naltrexone to μ, κ, and δ opioid receptors.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells recombinantly expressing the human opioid receptor subtype of interest (μ, κ, or δ).

    • Competitive Binding: A constant concentration of a specific radioligand (e.g., [³H]-DAMGO for MOR) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled competitor drug (this compound, naloxone, or naltrexone).

    • Incubation & Separation: The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity trapped on the filters is measured using liquid scintillation counting.

    • Data Analysis: The data are used to generate a competition curve, from which the IC50 (concentration of competitor that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

B. [³⁵S]GTPγS Binding Assay for Functional Activity

This functional assay measures the activation of G-proteins coupled to opioid receptors, providing a measure of agonist or antagonist activity.

  • Objective: To determine if this compound, naloxone, and naltrexone act as agonists or antagonists at opioid receptors.

  • Methodology:

    • Membrane Preparation: Cell membranes expressing the opioid receptor of interest are prepared as described above.

    • Assay Reaction: Membranes are incubated in a buffer containing GDP, the non-hydrolyzable GTP analog [³⁵S]GTPγS, and the test compound.

    • Agonist Stimulation: In the presence of an agonist, the receptor activates the G-protein, which then binds [³⁵S]GTPγS.

    • Antagonist Testing: To test for antagonism, the assay is run in the presence of a known opioid agonist (like DAMGO for MOR) with and without the test compound (this compound, etc.). A reduction in agonist-stimulated [³⁵S]GTPγS binding indicates antagonist activity.

    • Separation and Counting: The reaction is terminated, and bound [³⁵S]GTPγS is separated from free [³⁵S]GTPγS via filtration. The amount of bound radioactivity is quantified.

    • Data Analysis: Data for agonists are plotted to determine EC50 and Emax values. For antagonists, the ability to shift the concentration-response curve of a known agonist is analyzed.

Visualizations: Pathways and Workflows

G cluster_receptor Cell Membrane Opioid_Agonist Opioid Agonist MOR μ-Opioid Receptor (GPCR) Opioid_Agonist->MOR Binds G_Protein Gαi/o-GDP (Inactive) MOR->G_Protein Activates G_Protein_Active Gαi/o-GTP (Active) G_Protein->G_Protein_Active GDP→GTP AC Adenylyl Cyclase G_Protein_Active->AC Inhibits cAMP ↓ cAMP AC->cAMP

Caption: Canonical μ-opioid receptor G-protein signaling pathway.

G prep 1. Prepare Membranes (Expressing Opioid Receptor) reagents 2. Add Assay Buffer, GDP, Test Compound, & Membranes prep->reagents initiate 3. Initiate Reaction (Add [³⁵S]GTPγS) reagents->initiate incubate 4. Incubate at 30°C initiate->incubate filter 5. Rapid Filtration (Separate Bound/Free) incubate->filter count 6. Scintillation Counting (Measure Bound [³⁵S]) filter->count analyze 7. Data Analysis (Calculate EC50/Emax) count->analyze

Caption: Experimental workflow for the [³⁵S]GTPγS binding assay.

G cluster_this compound This compound cluster_firstgen First-Gen Antagonists (Naloxone, Naltrexone) b_pns Peripheral Receptors (e.g., Gut) b_effect Relieves Constipation (Preserves Analgesia) b_pns->b_effect Blocks b_cns Central Receptors (Brain) fg_pns Peripheral Receptors (e.g., Gut) fg_effect Reverses All Opioid Effects (Analgesia, Constipation, etc.) fg_pns->fg_effect Blocks fg_cns Central Receptors (Brain) fg_cns->fg_effect Blocks

Caption: Logical comparison of sites of action and effects.

References

Bevenopran for Opioid-Induced Constipation: A Comparative Analysis of Clinical Trial Data

Author: BenchChem Technical Support Team. Date: December 2025

The development of bevenopran, a peripherally acting μ-opioid receptor antagonist (PAMORA), for the treatment of opioid-induced constipation (OIC) was discontinued (B1498344) after Phase III clinical trials.[1][2] Consequently, a formal meta-analysis of this compound clinical trial data is not available. This guide provides a comparative overview of this compound's proposed clinical evaluation alongside published meta-analyses of other approved PAMORAs, offering valuable insights for researchers, scientists, and drug development professionals.

This compound (formerly CB-5945) was investigated for its potential to alleviate the gastrointestinal side effects of opioid therapy without compromising central analgesic effects.[1] This is achieved by selectively blocking μ-opioid receptors in the periphery, primarily in the gastrointestinal tract.[3][4]

Comparative Clinical Efficacy

While direct comparative trial data for this compound against other PAMORAs is unavailable, this section summarizes the intended primary endpoint of the this compound Phase III program and presents meta-analysis data for approved PAMORAs: naldemedine (B609404), methylnaltrexone, and naloxegol (B613840).

The primary measure of efficacy in OIC trials is typically the proportion of "responders," patients who experience a clinically meaningful increase in spontaneous bowel movements (SBMs).

Table 1: Comparison of Efficacy Endpoints for PAMORAs in OIC Clinical Trials

DrugDosagePrimary Efficacy EndpointResponder Rate (Drug)Responder Rate (Placebo)Odds Ratio (OR) / Risk Ratio (RR)
This compound 0.25 mg twice daily[5][6]Proportion of SBM responders over 12 weeks[6]Data not availableData not availableData not available
Naldemedine 0.2 mg once daily[7]Proportion of SBM responders[7]56.4%[7]34.7%[7]OR: 2.48[8]
Methylnaltrexone Subcutaneous injectionRescue-free bowel movement (RFBM) within 4 hours[9][10]--RR: 3.74[9][10]
Naloxegol 25 mg once daily[11]Proportion of OIC responders[11]44.4%[12]29.4%[12]-

Note: Responder definitions and study populations may vary across different clinical trial programs.

Safety and Tolerability

The most common adverse events associated with PAMORAs are gastrointestinal in nature.

Table 2: Common Adverse Events Reported in Meta-Analyses of PAMORAs

Adverse EventNaldemedine[13][14]Methylnaltrexone[9][15]Naloxegol[12][16]
Abdominal Pain ReportedHigher risk (RR 2.38)[9][15]Reported (7.6% - 15.8%)[12]
Diarrhea ReportedNon-significant trend[9][15]Reported (6.8% - 10.4%)[12]
Nausea ReportedNon-significant trend[9][15]Reported (6.3% - 8.3%)[12]
Vomiting Reported-Reported (2.5% - 3.7%)[12]

Experimental Protocols

This compound Phase III Program (ASCENT)

The planned Phase III program for this compound, known as ASCENT, consisted of three identically designed, multicenter, randomized, double-blind, placebo-controlled studies.[5][6]

  • Objective: To evaluate the efficacy and safety of this compound for the treatment of OIC in adults with chronic non-cancer pain.[5][17]

  • Patient Population: Approximately 600 patients per study with OIC taking a stable daily dose of opioids (≥30 mg morphine equivalent total daily dose).[5][17]

  • Intervention: Oral this compound (0.25 mg) administered twice daily or a matching placebo for a 12-week treatment period.[5][17]

  • Primary Endpoint: The proportion of spontaneous bowel movement (SBM) responders over the 12-week treatment period.[6]

  • Safety Assessment: A separate 1,400-patient, one-year, placebo-controlled safety study was also initiated.[5]

General Meta-Analysis Methodology for Comparator PAMORAs

The meta-analyses for naldemedine, methylnaltrexone, and naloxegol generally followed a standard systematic review process:

  • Search Strategy: A comprehensive search of medical databases (e.g., MEDLINE, Embase, Cochrane Library, ClinicalTrials.gov) was conducted to identify relevant randomized controlled trials (RCTs).[7][9][10][13]

  • Inclusion Criteria: RCTs comparing the specific PAMORA with placebo in adult patients with OIC were included.[7][9]

  • Data Extraction: Two independent reviewers typically extracted data on study design, patient characteristics, efficacy outcomes (e.g., responder rates, change in SBM frequency), and safety outcomes (adverse events).[7]

  • Statistical Analysis: A random-effects model was commonly used to pool data and calculate summary statistics such as odds ratios (OR) or risk ratios (RR) with 95% confidence intervals.[7][9][10]

Signaling Pathways and Experimental Workflows

Mechanism of Action of Peripherally Acting μ-Opioid Receptor Antagonists

Opioids cause constipation by binding to μ-opioid receptors in the enteric nervous system, which decreases gut motility and secretions.[3][18] PAMORAs, like this compound, are designed to have limited ability to cross the blood-brain barrier.[3][4] They selectively antagonize μ-opioid receptors in the gastrointestinal tract, thereby inhibiting the constipating effects of opioids without affecting their central analgesic properties.[3][18]

cluster_cns Central Nervous System cluster_git Gastrointestinal Tract opioid_cns Opioid mu_receptor_cns μ-Opioid Receptor opioid_cns->mu_receptor_cns Binds analgesia Analgesia mu_receptor_cns->analgesia Leads to opioid_git Opioid mu_receptor_git μ-Opioid Receptor opioid_git->mu_receptor_git Binds constipation Constipation mu_receptor_git->constipation Leads to normal_motility Normal Motility mu_receptor_git->normal_motility Restores This compound This compound (PAMORA) This compound->mu_receptor_git Blocks opioid_source Opioid Administration opioid_source->opioid_cns opioid_source->opioid_git

Mechanism of Action of this compound

Generalized Clinical Trial Workflow for OIC

The following diagram illustrates a typical workflow for a Phase III clinical trial investigating a new treatment for OIC, similar to the design of the ASCENT program for this compound.

cluster_treatment_arms start Patient Screening (Chronic Pain & OIC) randomization Randomization start->randomization drug This compound (0.25 mg BID) randomization->drug placebo Placebo (BID) randomization->placebo treatment 12-Week Double-Blind Treatment Period follow_up 4-Week Follow-up treatment->follow_up Safety Assessment end End of Study follow_up->end drug->treatment Primary Endpoint: SBM Responder Rate placebo->treatment

OIC Clinical Trial Workflow

References

Validating the Peripheral Restriction of Bevenopran: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the degree to which a peripherally acting drug is excluded from the central nervous system (CNS) is paramount. This guide provides a comparative analysis of Bevenopran, a peripherally acting mu-opioid receptor antagonist, alongside other alternatives for opioid-induced constipation (OIC), with a focus on the experimental validation of their peripheral restriction.

This compound (formerly CB-5945) was a promising peripherally acting mu-opioid receptor antagonist under development for the treatment of OIC.[1][2] While its development was discontinued (B1498344) after Phase III clinical trials, the principles behind validating its intended peripheral action remain a critical aspect of drug development for similar compounds.[3] This guide will delve into the experimental methodologies used to assess the blood-brain barrier (BBB) penetration of such drugs, compare the available data for this compound's alternatives—methylnaltrexone, naloxegol, and alvimopan—and provide detailed experimental protocols to aid in the design of future studies.

Comparison of Peripherally Acting Mu-Opioid Receptor Antagonists

The primary goal in developing peripherally acting opioid antagonists is to block the undesirable gastrointestinal side effects of opioids without interfering with their centrally mediated analgesic effects. This requires the drug to have minimal penetration across the blood-brain barrier. The following table summarizes the key characteristics and available data for this compound and its comparators.

DrugMechanism of Peripheral RestrictionBrain-to-Plasma Ratio (Preclinical)CNS Receptor Occupancy (Clinical/Preclinical)Key Experimental Validation Methods
This compound Presumed to be a substrate for efflux transporters (e.g., P-glycoprotein) and/or possess physicochemical properties limiting BBB penetration.Data not publicly available.Data not publicly available.Preclinical pharmacokinetic studies were conducted, but specific CNS penetration data is not published.[4]
Methylnaltrexone Quaternary ammonium (B1175870) group confers high polarity and low lipid solubility.[5]Variable; some studies suggest minimal BBB penetration, while others indicate it can cross the BBB in mice and is demethylated to naltrexone.Detected in the brain in preclinical models.Biodistribution studies with radiolabeled compounds, liquid chromatography-mass spectrometry (LC-MS) to measure brain and plasma concentrations.
Naloxegol PEGylation of naloxone (B1662785) increases molecular size and polarity; it is also a substrate for the P-glycoprotein (P-gp) efflux transporter.Preclinical models show significantly reduced BBB permeability compared to naloxone.Negligible CNS penetration demonstrated in clinical studies.[6]In vitro transport assays (e.g., Caco-2 cells), preclinical biodistribution studies, and clinical PET imaging studies.[6][7]
Alvimopan High polarity and low lipophilicity.Low, with limited access to the CNS at clinically relevant doses.No evidence of antagonism of central opioid analgesia in clinical trials.[4]Preclinical pharmacokinetic studies and extensive clinical trials assessing CNS side effects.

Note: The lack of publicly available preclinical data for this compound makes a direct quantitative comparison of its peripheral restriction challenging. The discontinuation of its development likely contributed to the limited publication of these specific studies.

Experimental Protocols for Validating Peripheral Restriction

The validation of a drug's peripheral restriction relies on a combination of in vitro and in vivo experimental techniques. Below are detailed methodologies for three key experimental approaches.

Radiolabeled Biodistribution Studies

This method provides a quantitative measure of drug distribution throughout the body, including the brain.

Objective: To determine the concentration of a radiolabeled drug in various tissues, including the brain, relative to its concentration in the plasma at different time points after administration.

Protocol:

  • Radiolabeling: Synthesize the drug with a radioactive isotope (e.g., ¹⁴C or ³H).[8]

  • Animal Model: Utilize a suitable animal model, typically rodents (rats or mice).

  • Drug Administration: Administer a single dose of the radiolabeled drug intravenously or orally to a cohort of animals.

  • Sample Collection: At predetermined time points (e.g., 15 min, 1 hr, 4 hrs, 24 hrs), euthanize a subset of animals and collect blood and various tissues, including the whole brain.[9][10]

  • Sample Processing: Weigh the tissue samples and homogenize them. Process plasma from the blood samples.

  • Radioactivity Measurement: Measure the radioactivity in the tissue homogenates and plasma samples using a liquid scintillation counter.[8]

  • Data Analysis: Calculate the concentration of the drug in each tissue (e.g., in ng-equivalents/g of tissue) and in plasma (e.g., in ng-equivalents/mL). Determine the brain-to-plasma concentration ratio (Kp) at each time point. A low Kp value indicates poor BBB penetration.

In Vivo Microdialysis

This technique allows for the direct sampling and measurement of the unbound drug concentration in the brain's interstitial fluid (ISF), which is the pharmacologically active concentration.

Objective: To determine the concentration of the unbound drug in the brain ISF and compare it to the unbound concentration in the plasma.

Protocol:

  • Probe Implantation: Surgically implant a microdialysis probe into a specific brain region of interest (e.g., striatum or cortex) of an anesthetized animal.[11][12] Implant a separate microdialysis probe into a blood vessel (e.g., jugular vein) for simultaneous blood sampling.

  • Perfusion: Perfuse the probes with a sterile physiological solution (artificial cerebrospinal fluid for the brain probe and saline for the blood probe) at a slow, constant flow rate.[12]

  • Drug Administration: Administer the drug to the animal, typically via intravenous infusion to achieve steady-state concentrations.

  • Dialysate Collection: Collect the dialysate from both probes at regular intervals. The drug in the ISF or blood will diffuse across the semipermeable membrane of the probe into the perfusate.[11]

  • Sample Analysis: Analyze the concentration of the drug in the dialysate samples using a highly sensitive analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13]

  • Data Analysis: Calculate the unbound brain-to-plasma concentration ratio (Kp,uu) by dividing the steady-state concentration of the drug in the brain dialysate by the steady-state concentration in the blood dialysate. A Kp,uu value significantly less than 1 suggests that the drug is actively effluxed from the brain.

Positron Emission Tomography (PET) Imaging

PET imaging allows for the non-invasive visualization and quantification of drug-receptor binding in the living brain, providing direct evidence of a drug's ability to reach and interact with its CNS target.

Objective: To determine the occupancy of central opioid receptors by the antagonist after systemic administration.

Protocol:

  • Radioligand Selection: Choose a suitable PET radioligand that specifically binds to the opioid receptor of interest (e.g., [¹¹C]carfentanil for mu-opioid receptors).[7]

  • Baseline Scan: In a human volunteer or animal model, perform a baseline PET scan after injecting the radioligand to measure the baseline receptor availability.[14]

  • Drug Administration: Administer a single dose of the non-radiolabeled antagonist being tested (e.g., this compound).

  • Post-Dosing Scan: After a predetermined time to allow for drug distribution, perform a second PET scan with the same radioligand.[14]

  • Image Analysis: Reconstruct the PET images and quantify the radioligand binding potential in specific brain regions.

  • Receptor Occupancy Calculation: Calculate the percentage of receptor occupancy by the antagonist by comparing the reduction in radioligand binding potential from the baseline scan to the post-dosing scan.[14] A low receptor occupancy at therapeutic plasma concentrations of the antagonist indicates poor BBB penetration.

Visualizing the Concepts

To further clarify the principles and workflows discussed, the following diagrams have been generated.

G cluster_periphery Periphery (Gut) cluster_cns Central Nervous System (Brain) Opioid Agonist Opioid Agonist Opioid Receptor (Peripheral) Opioid Receptor (Peripheral) Opioid Agonist->Opioid Receptor (Peripheral) Binds Blood-Brain Barrier Blood-Brain Barrier Opioid Agonist->Blood-Brain Barrier Constipation Constipation Opioid Receptor (Peripheral)->Constipation Activates This compound This compound This compound->Opioid Receptor (Peripheral) Blocks This compound->Blood-Brain Barrier Opioid Agonist_CNS Opioid Agonist Opioid Receptor (Central) Opioid Receptor (Central) Opioid Agonist_CNS->Opioid Receptor (Central) Binds Analgesia Analgesia Opioid Receptor (Central)->Analgesia Activates Bevenopran_CNS This compound Blood-Brain Barrier->Opioid Agonist_CNS Crosses Blood-Brain Barrier->Bevenopran_CNS Blocked

Caption: Signaling pathway of a peripherally restricted opioid antagonist.

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation PAMPA PAMPA Assay Biodistribution Radiolabeled Biodistribution Study PAMPA->Biodistribution Caco2 Caco-2 Permeability Assay Caco2->Biodistribution Efflux Efflux Transporter Substrate Assay (e.g., P-gp) Efflux->Biodistribution Microdialysis In Vivo Microdialysis Biodistribution->Microdialysis PET PET Imaging (Receptor Occupancy) Microdialysis->PET Peripheral Restriction Validated Peripheral Restriction Validated PET->Peripheral Restriction Validated Drug Candidate Drug Candidate Drug Candidate->PAMPA Drug Candidate->Caco2 Drug Candidate->Efflux

Caption: Experimental workflow for validating peripheral restriction.

References

Safety Operating Guide

Navigating the Safe Disposal of Bevenopran in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles for Bevenopran Disposal

The overriding principle for managing laboratory waste is to have a disposal plan in place before any research begins.[3] The primary goal is to maximize safety and minimize environmental impact.[3] For pharmaceuticals like this compound, this involves preventing its release into the environment, particularly into water systems, and ensuring it does not pose a risk to public health.[4]

Step-by-Step Disposal Protocol for this compound

Researchers handling this compound should adhere to the following procedural steps for its disposal:

  • Hazard Assessment: Before disposal, a thorough hazard assessment of the this compound waste stream is necessary. This includes identifying whether the waste is contaminated with other hazardous materials, such as solvents. Although this compound is not explicitly listed as a hazardous waste, it is prudent to handle it as such due to its pharmacological activity.

  • Segregation of Waste: this compound waste should be segregated at the point of generation. This means keeping it separate from non-hazardous trash and other chemical waste streams. For instance, solid waste (e.g., contaminated personal protective equipment, weighing papers) should be collected separately from liquid waste (e.g., unused solutions). Halogenated and non-halogenated solvent wastes should also be collected in separate, compatible containers.

  • Containerization and Labeling: Use appropriate, leak-proof containers for waste collection. All containers must be clearly labeled with the words "Hazardous Waste" and the specific contents, including "this compound." If the original container is used for disposal, ensure the label is intact and legible.

  • Institutional Waste Management: The most critical step is to consult and follow your institution's specific hazardous waste management procedures. Your institution's Environmental Health and Safety (EHS) office will provide guidance on collection, storage, and pickup of chemical waste. They will be equipped to handle the final disposal, which is typically high-temperature incineration for pharmaceutical waste.

  • Avoid Improper Disposal Methods:

    • Do Not Flush: Never dispose of this compound down the drain or toilet. This prevents the contamination of water supplies. The FDA does maintain a "flush list" for certain dangerous medicines when take-back options are not available, but this compound is not on this list.

    • Do Not Place in Regular Trash: Solid this compound waste should not be disposed of in the regular trash unless explicitly permitted by your EHS office and after being rendered non-recoverable.

Quantitative Data Summary

While no specific quantitative disposal limits for this compound were found, general federal regulations for hazardous waste accumulation in a laboratory setting are summarized below.

ParameterFederal GuidelineCitation
Maximum Volume of Hazardous Waste at or near the point of generation55 gallons
Maximum Volume of Acutely Hazardous Waste at or near the point of generation1 quart

Note: State and local regulations may be more stringent.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research setting.

Bevenopran_Disposal_Workflow cluster_start cluster_assessment Step 1: Assess Waste cluster_segregation Step 2: Segregate Waste cluster_containerization Step 3: Containerize & Label cluster_disposal Step 4: Institutional Disposal start Start: This compound Waste Generated assess_waste Is waste mixed with other hazardous chemicals? start->assess_waste segregate_solid Solid Waste (e.g., PPE, glassware) assess_waste->segregate_solid Solid segregate_liquid Liquid Waste (e.g., solutions) assess_waste->segregate_liquid Liquid containerize_solid Seal in a labeled, compatible solid waste container segregate_solid->containerize_solid containerize_liquid Collect in a labeled, leak-proof liquid waste container segregate_liquid->containerize_liquid contact_ehs Contact Institutional EHS for Hazardous Waste Pickup containerize_solid->contact_ehs containerize_liquid->contact_ehs

Caption: this compound Disposal Decision Workflow for Laboratories.

Handling Spills

In the event of a this compound spill, it should be cleaned up immediately by personnel wearing appropriate personal protective equipment (PPE), including gloves and safety glasses. The spill cleanup materials should be collected in a sealed container, labeled as hazardous waste containing this compound, and disposed of through the institutional EHS office.

By adhering to these established principles and systematic procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Bevenopran
Reactant of Route 2
Reactant of Route 2
Bevenopran

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.